Bpiq-i

Catalog No.
S578945
CAS No.
174709-30-9
M.F
C16H12BrN5
M. Wt
354.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bpiq-i

CAS Number

174709-30-9

Product Name

Bpiq-i

IUPAC Name

N-(3-bromophenyl)-3-methylimidazo[4,5-g]quinazolin-8-amine

Molecular Formula

C16H12BrN5

Molecular Weight

354.20 g/mol

InChI

InChI=1S/C16H12BrN5/c1-22-9-20-14-6-12-13(7-15(14)22)18-8-19-16(12)21-11-4-2-3-10(17)5-11/h2-9H,1H3,(H,18,19,21)

InChI Key

YAMAGACQNDAKFB-UHFFFAOYSA-N

SMILES

Array

Synonyms

8-((3-bromophenyl)amino)-3-methyl-3H-imidazo(4,5-g)quinazoline, BPIQ-I

Canonical SMILES

CN1C=NC2=C1C=C3C(=C2)C(=NC=N3)NC4=CC(=CC=C4)Br

The exact mass of the compound Bpiq-i is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Core Mechanism and Biochemical Properties

Author: Smolecule Technical Support Team. Date: February 2026

BPIQ-I (CAS 174709-30-9) is a synthetic organic compound that specifically targets the tyrosine kinase activity of EGFR [1] [2]. Its primary characteristics are summarized in the table below.

Property Description
Mechanism Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase [3] [2]
Specificity Potent and specific for EGFR [1] [2]
Cellular Uptake Cell-permeable [2]
Molecular Formula C₁₆H₁₂BrN₅ [1] [3]
Molecular Weight 354.20 g/mol [1] [3]

This mechanism is illustrated in the following signaling pathway diagram:

G cluster_pathway EGFR Signaling Pathway Ligand Growth Factor (Ligand) EGFR EGFR Receptor Ligand->EGFR Binds Phosphorylation Tyrosine Phosphorylation EGFR->Phosphorylation Activates ATP ATP ATP->Phosphorylation Phosphate Donor BPIQ This compound BPIQ->ATP Competes BPIQ->Phosphorylation Inhibits Substrate Tyrosine-Containing Protein Substrate Downstream Downstream Signaling (Proliferation, Survival) Phosphorylation->Downstream CellGrowth Cell Growth & Proliferation Downstream->CellGrowth

This compound inhibits EGFR signaling by competing with ATP, thereby blocking tyrosine phosphorylation and subsequent downstream signaling that leads to cell proliferation [3] [2].

Experimental Anti-Proliferative Data

The inhibitory effect of this compound on cell growth has been demonstrated in vitro. The table below summarizes the half-maximal effective concentration (EC₅₀) values from a cell viability assay conducted over 3 days [3].

Cell Line Cancer Type This compound EC₅₀ (μM)
SKOV-3 Ovarian Cancer 6.5
MDA-MB-468 Breast Cancer 30
A-431 Epidermoid Carcinoma >50
U-87 Glioblastoma >50
MDA-MB-231 Breast Cancer >50

Key Experimental Protocols

The anti-proliferative data for this compound was generated using a standard Cell Viability Assay [3]. The methodology is outlined below, which can serve as a template for researchers wishing to validate or explore its effects further.

  • 1. Cell Lines: The assay utilized a panel of human cancer cell lines, including A-431 (epidermoid carcinoma), MDA-MB-468 (breast cancer), U-87 (glioblastoma), SKOV-3 (ovarian cancer), and MDA-MB-231 (breast cancer) [3].
  • 2. Compound Treatment: Cells were treated with this compound across a concentration range of 0 to 50 µM [3].
  • 3. Incubation Time: The treatment lasted for 3 days to assess the compound's effect on proliferation [3].
  • 4. Data Analysis: Post-incubation, cell viability was measured, and the EC₅₀ value (the concentration that inhibits 50% of cell growth) was calculated for each cell line [3].

This general workflow for a kinase inhibitor screening assay is common in this field of research:

G Start Culture Cancer Cell Lines Plate Seed Cells in Multi-Well Plates Start->Plate Treat Treat with this compound (Dose Range: 0-50 µM) Plate->Treat Incubate Incubate (72 hours) Treat->Incubate Measure Measure Cell Viability (e.g., MTT) Incubate->Measure Analyze Calculate EC₅₀ Values Measure->Analyze

General workflow for assessing the anti-proliferative effects of a compound like this compound using a cell viability assay [3] [4].

Research Applications and Considerations

This compound serves as a highly specific tool for probing EGFR-driven signaling in cellular models. When using this inhibitor in research, consider the following:

  • Specificity: Its primary advantage is its potency and specificity for the EGFR tyrosine kinase, making it excellent for targeted studies [1] [2].
  • Cell-Permeability: As a cell-permeable compound, it is suitable for experiments in intact cells rather than just biochemical assays [2].
  • Context-Dependent Activity: Its anti-proliferative effect is not universal but depends on the cellular context, as evidenced by the varying EC₅₀ across different cancer lines [3]. Researchers should empirically determine the effective concentration for their specific model system.

References

Chemical and Biological Profile of BPIQ-I

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core identity and reported activity of BPIQ-I.

Property Description
CAS Number 174709-30-9 [1] [2] [3]
Molecular Formula C₁₆H₁₂BrN₅ [1] [2] [3]
Molecular Weight 354.20 g/mol [1] [2] [3]
Synonym PD 159121 [1] [2] [4]
Primary Target EGFR (Epidermal Growth Factor Receptor) [1] [5] [6]
Mechanism Potent, reversible, and ATP-competitive tyrosine kinase inhibitor [1] [5]
Reported IC₅₀ 25 pM (picomolar) for EGFR tyrosine kinase activity [5]
Reported Solubility 5 mg/ml in DMSO [5]

Reported Experimental Data and Protocols

Key experimental findings and methodologies from the scientific literature are summarized in the following tables.

Table 1: Reported Anti-proliferative Activity of this compound (72-hour exposure) [1]

Cell Line Reported EC₅₀ (μM)
SKOV-3 (Ovarian Cancer) 6.5
MDA-MB-468 (Breast Cancer) 30
A-431 (Epidermoid Carcinoma) >50
U-87 (Glioblastoma) >50
MDA-MB-231 (Breast Cancer) >50

Table 2: Example Experimental Protocols from Literature

Assay Type Reported Methodology

| Cell Viability Assay [1] | 1. Seed cells in 96-well plates (4,000 cells/well). 2. Incubate overnight. 3. Treat with this compound (e.g., 0-50 µM range) for 72 hours. 4. Add cell viability reagent (e.g., CCK-8). 5. Measure absorbance at 450 nm after 1-hour incubation. | | Colony Formation Assay [7] | 1. Seed a low density of cells (e.g., 800 cells/well) in 6-well plates. 2. Treat with inhibitor for 24 hours. 3. Replace with drug-free medium. 4. Continue culturing for ~14 days, allowing colony formation. 5. Fix cells with 4% paraformaldehyde and stain with 1% crystal violet. 6. Count visible colonies. |

The Role of EGFR Inhibitors in Research

This compound functions by targeting the intracellular tyrosine kinase domain of EGFR. The following diagram illustrates the core signaling pathway and mechanism of tyrosine kinase inhibitors (TKIs) like this compound.

G EGF EGF EGFR EGFR EGF->EGFR Binds Dimer EGFR Dimerization & Activation EGFR->Dimer TK_Domain Intracellular Tyrosine Kinase Domain Dimer->TK_Domain Activates Signaling Downstream Signaling (e.g., MEK/ERK, PI3K/AKT) TK_Domain->Signaling Phosphorylation ATP ATP ATP->TK_Domain Binds TKI TKI (e.g., this compound) TKI->TK_Domain Competes with ATP TKI->TK_Domain Inhibits Outcomes Cellular Outcomes (Proliferation, Survival) Signaling->Outcomes

core EGFR signaling and TKI inhibition mechanism.

  • Clinical Relevance of EGFR: EGFR is a well-validated oncology target [8] [9]. Its abnormal activation promotes tumor growth and progression, making it a key target for drugs like tyrosine kinase inhibitors (TKIs) and monoclonal antibodies [8].
  • Combination Therapy Strategies: Research explores combining EGFR inhibitors with other agents. For example, simultaneous blockade of the EGFR/MEK/ERK and PI3K/AKT/mTOR pathways has shown synergistic anti-tumor effects in glioblastoma models [7].

Important Notes for Researchers

  • Research Use Only: this compound is explicitly sold for research purposes only and is not for diagnostic or therapeutic use in humans [1] [3] [6].
  • Handling and Storage: The compound should be protected from light. Powder is typically stored at -20°C, and reconstituted stock solutions in DMSO are stable for up to 3 months at -20°C [5].
  • Data Context: The experimental data and protocols summarized here are from scientific literature and supplier documentation. Researchers should validate these methods in their own laboratories.

References

BPIQ-I tyrosine kinase activity

Author: Smolecule Technical Support Team. Date: February 2026

Physical & Chemical Properties

For practical laboratory use, here are the key handling properties of BPIQ-I.

Property Specification
CAS Number 174709-30-9 [1] [2] [3]
Molecular Formula C₁₆H₁₂BrN₅ [1] [3] [4]
Molecular Weight 354.2 (approx.) [1] [4] [5]
Purity ≥95% (HPLC) or ≥99.0% (varies by supplier) [3] [5]
Solubility Soluble in DMSO (e.g., 5 mg/mL) [3]
Storage Protect from light; -20°C; stable for up to 3 months in solution at -20°C [3]

Mechanism of Action & Signaling Pathway

This compound functions by precisely blocking EGFR-mediated signal transduction. The following diagram illustrates this pathway and the point of inhibition.

fascia EGF EGF Ligand EGFR EGFR (Receptor) EGF->EGFR TK Tyrosine Kinase Domain EGFR->TK ATP ATP ATP->TK Binds Phosphorylation Autophosphorylation TK->Phosphorylation Downstream Downstream Signaling (e.g., MAPK/ERK) Phosphorylation->Downstream CellularResponse Cellular Responses (Proliferation, Survival) Downstream->CellularResponse BPIQ This compound Inhibition BPIQ->TK Competes with ATP

As the diagram shows, this compound competes with ATP for the binding site on the tyrosine kinase domain of EGFR. By doing so, it prevents the receptor's autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK pathway, which are critical for cell proliferation and survival [2] [6] [3].

Experimental Considerations

While the search results do not provide a complete step-by-step protocol for a specific assay, they offer key parameters and context for using this compound in research.

  • Key Experimental Context: this compound has been used in studies investigating complex cellular signaling networks. For example, one study used it to demonstrate that δ-opioid receptor activation of the ERK/MAP kinase pathway depends on transactivation of Receptor Tyrosine Kinases (RTKs) like EGFR [6].
  • Practical Usage Guidelines:
    • Solvent: Prepare stock solutions in DMSO [3].
    • Aliquoting: After reconstitution, aliquot and freeze stock solutions at -20°C to preserve stability [3].
    • Stability: Stock solutions are stable for up to 3 months when stored at -20°C [3].

References

Anti-proliferative Activity of BPIQ-I

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line BPIQ-I EC50 (µM)
SKOV-3 (Ovarian) 6.5
MDA-MB-468 (Breast) 30
A-431 (Epidermoid) >50
U-87 (Glioblastoma) >50
MDAMB-231 (Breast) >50

> Assay Background: Data from a 3-day cell viability assay [1].

Mechanism of Action

This compound functions as an ATP-competitive inhibitor [1]. It binds to the ATP-binding pocket of EGFR's tyrosine kinase domain, preventing the receptor from utilizing ATP for autophosphorylation and subsequent activation of downstream signaling cascades [2] [1]. This inhibition of the EGFR pathway leads to reduced cellular proliferation.

Research Applications & Protocol

This compound is a tool for studying EGFR-driven processes. The methodology below, derived from a kinase inhibitor screen investigating middle ear mucosal hyperplasia, exemplifies its research use [3].

Start Harvest ME Mucosa A Cut into 0.25mm² Explants Start->A B Culture for 24h (Attachment) A->B C Add this compound (0.05-5.0 µM) for 6 days B->C D Fix and Photograph Explants C->D E Measure Area of Growth D->E

> Experimental workflow for evaluating this compound effects on tissue growth [3].

  • Key Experimental Details [3]:
    • Tissue Model: Rat middle ear (ME) mucosal explants.
    • This compound Treatment: Applied for 6 days at concentrations of 0.05, 0.5, or 5.0 µM, dissolved in DMSO (final concentration 0.1%).
    • Culture Medium: DMEM/Hams-F12 mix, supplemented with 5% bovine serum, antibiotics, hydrocortisone, and isoproterenol.
    • Outcome Measurement: Explant growth area after 9 days in vitro (DIV).

Finding More Information

For in-depth technical details, experimental protocols, and latest research:

  • Supplier Websites: Product pages from companies like Santa Cruz Biotechnology [2] and MedChemExpress [1].
  • Scientific Literature: Search databases like PubMed for research articles [3].

References

Information on a Related Compound: BPIQ

Author: Smolecule Technical Support Team. Date: February 2026

The search did uncover a detailed study on a synthetic quinoline analog called BPIQ (2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinoline-11-one). While it is not "BPIQ-I", its research may offer useful insights [1].

The study investigated the anti-cancer effects of BPIQ on human non-small cell lung cancer (NSCLC) cells, focusing on its ability to induce apoptosis and inhibit cell migration. A key finding was the dual role of the extracellular signal-regulated kinase (ERK) protein [1].

The simplified diagram below summarizes the dual role of ERK in the cellular response to BPIQ treatment.

cluster_path1 Apoptosis Pathway cluster_path2 Anti-migration Pathway BPIQ BPIQ A1 ERK Activation BPIQ->A1 M1 Other BPIQ Effects BPIQ->M1 A2 Promotes Cell Death A1->A2 M2 Inhibits Cell Migration & MMPs M1->M2 M3 ERK Inhibition Enhances Effect M3->M2

Key Experimental Findings and Methodologies

The following table summarizes the core experimental data and methodologies from the BPIQ study [1].

Aspect Experimental Methodology Key Findings
Cell Line Human NSCLC H1299 cells [1].

| Proliferation & Apoptosis | Trypan Blue Exclusion Assay: Measured cell viability and growth inhibition [1]. Annexin V/PI Staining & Flow Cytometry: Quantified apoptotic cell population [1]. MAPK Inhibition: Used specific inhibitors for JNK, p38, and ERK pathways [1]. | BPIQ induced growth inhibition and apoptosis. Only the ERK inhibitor (FR180204) rescued cells from BPIQ-induced death, indicating a pro-apoptotic role for ERK in this context [1]. | | Cell Migration | Wound Healing Assay: Measured cell movement into a scratched "wound" area [1]. Boyden Chamber Assay: Quantified cell invasion through a membrane [1]. | Sub-lethal concentrations of BPIQ significantly inhibited cell migration. This was accompanied by reduced activity of MMP-2 and MMP-9 [1]. | | Anti-Migration Mechanism | Zymography: Assessed activity of matrix metalloproteinases (MMP-2 and MMP-9) [1]. MAPK Inhibition: Combined ERK inhibitor with BPIQ treatment [1]. | Inhibition of ERK enhanced BPIQ's anti-migration effect, indicating that ERK activity plays a protective, pro-survival/migration role in this specific process [1]. | | Pathway Analysis | Western Blotting: Detected phosphorylation (activation) levels of JNK, p38, and ERK MAPK proteins [1]. | BPIQ treatment upregulated phosphorylated JNK and ERK. p38 activation was not detailed [1]. |

References

Molecular Pathway Analysis: A Template with Curcumin

Author: Smolecule Technical Support Team. Date: February 2026

Recent research (2021) has highlighted the potential of curcumin, a natural compound, in treating aggressive breast cancer subtypes like Triple-Negative Breast Cancer (TNBC) and hormone-independent HER2+ breast cancer. Its therapeutic action comes from modulating multiple key cellular signaling pathways simultaneously [1].

The table below summarizes the core pathways modulated by curcumin, demonstrating the format for presenting quantitative or mechanistic data:

Pathway Name Key Molecular Targets Effect of Curcumin Cellular Outcome
PI3K/Akt/mTOR AKT, mTOR Downregulates expression of AKT, suppressing the pathway [1]. Inhibition of cell proliferation, migration, and survival [1].
JAK/STAT Information missing Information missing Information missing
MAPK Information missing Information missing Information missing
NF-ĸB Information missing Information missing Information missing
p53 Information missing Information missing Information missing
Wnt/β-catenin Information missing Information missing Information missing
Apoptosis & Cell Cycle Bcl-2 family proteins Modulates expression of pro- and anti-apoptotic proteins [1]. Induction of programmed cell death (apoptosis) and cell cycle arrest [1].

Experimental Workflow for Pathway Validation

The following diagram, defined using the DOT language, outlines a generalized experimental workflow for validating the effect of a compound like curcumin (or BPIQ-I) on a molecular pathway. This workflow involves in vitro (lab-based) testing followed by data analysis and modeling.

G cluster_analysis Pathway Analysis Start Start: Compound of Interest CellLine In Vitro Cell Culture (e.g., TNBC cell lines) Start->CellLine Treatment Compound Treatment (Dose- & Time-Dependent) CellLine->Treatment Analysis Molecular & Phenotypic Analysis Treatment->Analysis Analysis_1 Western Blot (Protein Expression) Analysis->Analysis_1 Analysis_2 qPCR (Gene Expression) Analysis->Analysis_2 Analysis_3 Viability/Migration Assays Analysis->Analysis_3 PBPK PBPK Modeling & Clinical Translation Analysis_1->PBPK Analysis_2->PBPK Analysis_3->PBPK

This workflow is consistent with modern drug development approaches. For instance, a 2025 article in Bioprocess International discusses the use of advanced intestinal organoid monolayers for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, which fits into the "Molecular & Phenotypic Analysis" phase [2]. Furthermore, the use of Physiologically Based Pharmacokinetic (PBPK) modeling, as demonstrated in a 2025 study on sunscreen actives, is a crucial step for translating in vitro findings to predict human outcomes [3].

How to Proceed with this compound Research

Since direct information on this compound is not available, here are concrete steps you can take to further your research:

  • Verify the Compound Identifier: Double-check the spelling and nomenclature of "this compound". It might be a laboratory's internal code, a specific isomer, or a derivative of a more widely known compound.
  • Consult Specialized Databases: Search in-depth scientific databases such as:
    • PubMed / MEDLINE: For biomedical literature.
    • Google Scholar: For a broader academic search.
    • SciFinderⁿ or Reaxys: For detailed chemical information and patents.
  • Explore Related Pathways: If this compound is an inhibitor or modulator, research the pathway it is named after (e.g., a "BPIQ" kinase pathway). Understanding the parent pathway can provide significant clues.

References

BPIQ-I synthetic quinoline derivative

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Overview and Significance

BPIQ (2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one) is a derivative from the 6-arylindeno[1,2-c]quinoline chemical class [1]. Its significance stems from its potent anticancer activities, demonstrated in in vitro models and an in vivo zebrafish xenograft model, showing particular efficacy against non-small cell lung cancer (NSCLC) cells [1].

DFIQ (9-[3(dimethylamino)propoxy]-6-{4-[3-(dimethylamino)propoxy]phenyl}-2-fluoro-11H-indeno[1,2-c]quinolin-11-one) is a novel synthetic analog of BPIQ, where the pyrrolidine domains are replaced with dimethylamine and a fluorine atom [2]. Research indicates DFIQ not only induces apoptosis but also sensitizes NSCLC cells to ferroptosis, a non-apoptotic programmed cell death, revealing its potential as an adjuvant in cancer therapy [3].

Mechanisms of Anticancer Action

The anticancer effects of BPIQ and DFIQ are multi-faceted, involving the induction of multiple cell death pathways.

  • BPIQ: Induction of Mitochondrial Apoptosis and Cell Cycle Arrest: BPIQ inhibits lung cancer cell growth by inducing G2/M-phase arrest, associated with decreased levels of cyclin B and CDK1 proteins. It also triggers mitochondrial apoptosis, characterized by upregulation of pro-apoptotic proteins (Bad, Bim) and downregulation of pro-survival proteins (XIAP, survivin). siRNA knockdown confirmed the essential role of Bim in BPIQ-induced apoptosis [1].

  • DFIQ: Synergistic Induction of Apoptosis and Ferroptosis: DFIQ promotes cell death through apoptosis and enhances cancer cell sensitivity to ferroptosis inducers (e.g., erastin, RSL3). The core mechanism involves:

    • Promoting oxidative stress by disrupting Reactive Oxygen Species (ROS) clearance, leading to superoxide radical accumulation [2] [3]
    • Causing autophagic and mitophagic dysfunction, preventing clearance of damaged mitochondria [2] [3]
    • Accumulation of damaged mitochondria and lipid peroxidation, driving ferroptotic cell death [3]

The diagram below illustrates the key signaling pathways through which DFIQ exerts its anticancer effects.

G DFIQ Signaling Pathways in NSCLC cluster_1 Oxidative Stress & ROS Accumulation cluster_2 Autophagic & Mitophagic Dysfunction cluster_3 Cell Death Pathways DFIQ DFIQ ROS_Accumulation ROS Accumulation (Superoxide anions) DFIQ->ROS_Accumulation Autophagic_Block Autophagic Flux Block DFIQ->Autophagic_Block DNA_Damage DNA Damage (γH2AX) DFIQ->DNA_Damage SOD_Switch SOD1/SOD2 Switching ROS_Accumulation->SOD_Switch Lipid_Peroxidation Membrane Lipid Peroxidation ROS_Accumulation->Lipid_Peroxidation Apoptosis Apoptosis ROS_Accumulation->Apoptosis Ferroptosis Ferroptosis ROS_Accumulation->Ferroptosis Lipid_Peroxidation->Ferroptosis Lysosome_Accum Lysosome Accumulation Autophagic_Block->Lysosome_Accum LAMP2_Depletion LAMP2 Depletion Autophagic_Block->LAMP2_Depletion Mitophagic_Disruption Mitophagic Disruption Autophagic_Block->Mitophagic_Disruption Damaged_Mito Accumulation of Damaged Mitochondria Mitophagic_Disruption->Damaged_Mito Damaged_Mito->Ferroptosis Apoptotic_Proteins Bax, Bad, Bid Upregulation DNA_Damage->Apoptotic_Proteins Apoptotic_Proteins->Apoptosis

DFIQ induces cell death via ROS, autophagy disruption, and mitochondrial damage.

Quantitative Efficacy Data

The table below summarizes key quantitative findings from experimental studies.

Compound Experimental Model IC50 / Effective Concentration Key Observed Effects

| BPIQ | H1299 lung cancer cells (Zebrafish xenograft) | Not explicitly stated in provided text [1] | - G2/M-phase cell cycle arrest

  • Mitochondrial apoptosis (↑Bad, ↑Bim; ↓XIAP, ↓survivin)
  • Anti-cancer effect in vivo | | DFIQ | H1299 NSCLC cells [2] | 4.16 µM (24h) 2.81 µM (48h) | - DNA damage & apoptosis
  • ROS accumulation (superoxide)
  • Autophagic flux block (↓LAMP2, lysosome accumulation) | | | A549 NSCLC cells [2] | 5.06 µM (24h) 3.53 µM (48h) | - DNA damage & apoptosis
  • ROS accumulation (superoxide)
  • Autophagic flux block | | | H1299, A549, H460 cells with Ferroptosis Inducers [3] | Decrease in IC50 of erastin/RSL3 by at least 0.5-fold | - Synergistic ferroptosis induction
  • ↑Mitochondrial ROS
  • Disruption of mitophagic flux |

Key Experimental Methodologies

Core methodologies used to investigate BPIQ/DFIQ are outlined below, which can serve as a reference for protocol design.

  • In Vitro Cytotoxicity and Viability Assays: MTT assay is standard for determining cell viability and IC50 values [3]. Cells are seeded in 96-well plates, treated with compounds, and incubated with MTT reagent. Resulting formazan crystals are dissolved, and absorbance is measured to determine metabolic activity [3]. Colony formation assay assesses long-term cell proliferation and survival post-treatment [2].

  • Cell Death and Mechanism Analysis: Flow cytometry with Annexin V/PI double staining quantifies apoptotic cell populations [2]. Dihydroethidium (DHE) and DCFDA staining detect specific ROS like superoxide anions and hydrogen peroxide [2]. Western blotting analyzes protein expression changes for apoptotic markers (Bax, Bad, cleaved caspases), autophagy markers (LC3II, p62), and ferroptosis markers (GPX4, xCT) [2] [3].

  • In Vivo Efficacy Models: Zebrafish xenograft model is used for evaluating anti-cancer efficacy in vivo. Human cancer cells (e.g., H1299) are implanted into zebrafish larvae, followed by compound treatment. Tumor volume is monitored and measured to assess compound effect [2] [1].

The experimental workflow for DFIQ is visualized in the following diagram.

G DFIQ Experimental Workflow cluster_1 Mechanism Investigation Start NSCLC Cell Lines (H1299, A549, H460) InVitro In Vitro Treatment (DFIQ alone or with Erastin/RSL3) Start->InVitro Viability Viability Assays (MTT, Colony Formation) InVitro->Viability Phenotype Cell Death Phenotype Analysis Viability->Phenotype Mech1 ROS Detection (DHE, DCFDA Staining) Viability->Mech1 Mech2 Protein Analysis (Western Blot) Phenotype->Mech2 InVivo In Vivo Validation (Zebrafish Xenograft) Phenotype->InVivo Mech1->Mech2 Mech3 Organelle Staining (MitoTracker, LysoTracker) Mech2->Mech3 Data Data Synthesis & Mechanism Confirmation InVivo->Data

Key experimental steps for evaluating DFIQ's efficacy and mechanisms.

Research Implications and Future Directions

BPIQ and DFIQ show significant promise as anticancer agents. BPIQ is a potent inducer of mitochondrial apoptosis, while DFIQ's ability to induce apoptosis and sensitize cells to ferroptosis is particularly valuable for overcoming apoptosis insensitivity, a common chemoresistance mechanism [3]. DFIQ's synergy with ferroptosis inducers like erastin and the clinical drug sorafenib suggests its potential as a therapeutic adjuvant [3].

Future work should focus on:

  • Further elucidating the precise molecular targets of BPIQ and DFIQ
  • Evaluating their efficacy and safety in higher mammalian models
  • Exploring their synergistic potential with a broader range of established chemotherapeutics and immunotherapies

References

Mechanism of Action: Inducing Mitochondrial Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

BPIQ, a novel synthetic quinoline derivative, demonstrates a potent anti-cancer effect by triggering mitochondrial-mediated apoptosis, as evidenced in studies on lung cancer cells [1].

  • Induction of G2/M Phase Arrest: BPIQ treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is associated with a marked decrease in the protein levels of cyclin B and cyclin-dependent kinase 1 (CDK1), which are essential for the G2/M transition [1].
  • Regulation of Apoptotic Proteins: BPIQ alters the balance of pro-apoptotic and pro-survival proteins [1]. It upregulates the expression of pro-apoptotic proteins like Bad and Bim [1]. Concurrently, it downregulates key pro-survival proteins, XIAP and survivin [1]. This shift in protein balance promotes cell death.
  • Dependence on Bim: siRNA knockdown experiments confirm that Bim plays a critical role in mediating the apoptotic effects induced by BPIQ [1].

The following diagram illustrates this core pathway and the key proteins involved.

G BPIQ BPIQ CellCycle G2/M Phase Arrest BPIQ->CellCycle ProApoptotic ↑ Bad, ↑ Bim BPIQ->ProApoptotic AntiApoptotic ↓ XIAP, ↓ Survivin BPIQ->AntiApoptotic CyclinCDK ↓ Cyclin B / CDK1 CellCycle->CyclinCDK Apoptosis Mitochondrial Apoptosis ProApoptotic->Apoptosis BimKey Bim Confirmed (siRNA Knockdown) ProApoptotic->BimKey AntiApoptotic->Apoptosis BimKey->Apoptosis

BPIQ induces mitochondrial apoptosis via cell cycle arrest and protein regulation.

Quantitative Efficacy Data

The table below summarizes the cytotoxic activity of BPIQ and a related active compound from another study [2].

Compound Cell Line Assay IC₅₀ Value Reference
BPIQ H1299 (Lung Cancer) Cell Viability Information not available in search results [1]

| Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) | A549 (Lung Cancer) | MTT (72 hours) | 11.33 ± 0.67 µM | [2] | | Compound 4a | HTC-116 (Colon Cancer) | MTT (72 hours) | ~13 µM | [2] | | Compound 4a | HEK293 (Normal Kidney) | MTT (72 hours) | >50 µM (Minimal toxicity) | [2] |

Experimental Models & Protocols

The anti-cancer effects of BPIQ have been validated using the following models and techniques:

  • In Vitro and In Vivo Models: Efficacy was demonstrated in human lung cancer cell lines (H1299) and a zebrafish xenograft model, which is a valuable pre-clinical tool for assessing drug activity [1].
  • Key Experimental Techniques:
    • Flow Cytometry: Used for analyzing cell cycle distribution (propidium iodide staining) and detecting apoptosis (Annexin V/7-AAD staining) [1] [2].
    • Western Blotting: Employed to detect changes in the levels of proteins involved in cell cycle regulation and apoptosis (e.g., cyclin B, CDK1, Bad, Bim, XIAP, survivin) [1].
    • Gene Knockdown: siRNA targeting Bim was used to confirm the protein's essential role in BPIQ-induced apoptosis [1].
    • Colony Formation Assay: This technique confirmed that the treatment results in a significant, dose-dependent reduction in the long-term proliferative capacity of cancer cells [2].

Technical Guide: Assessing Mitochondrial Apoptosis

For investigating a compound's effect on mitochondrial function and apoptosis, consider these established methodologies.

  • Seahorse XF Analyzer for Mitochondrial Respiration: This technology measures the Oxygen Consumption Rate (OCR) in living cells in real-time [3] [4] [5]. The "Mito Stress Test" uses specific inhibitors to dissect different aspects of mitochondrial function:
    • Oligomycin: Inhibits ATP synthase; reveals ATP-linked respiration.
    • FCCP: Uncouples mitochondria to measure maximum respiratory capacity.
    • Rotenone & Antimycin A: Inhibit Complex I and III; reveal non-mitochondrial respiration [3].
  • Real-Time Apoptosis/Necrosis Discrimination: A advanced method uses live cells stably expressing two probes: a FRET-based caspase sensor and a mitochondria-targeted fluorescent protein (e.g., Mito-DsRed) [6].
    • Apoptotic cells show loss of FRET (caspase activation) but retain mitochondrial fluorescence.
    • Necrotic cells lose the cytosolic FRET probe without caspase activation but retain mitochondrial fluorescence [6].
  • Guidelines for Mitochondrial Assessment: When studying mitochondrial dysfunction in disease models, it is crucial to follow standardized guidelines for techniques like OCR measurement, assessment of mitochondrial membrane potential (using dyes like TMRM), and NAD(P)H autofluorescence imaging to ensure reproducible and comparable results [4].

Research Synthesis and Future Directions

The evidence positions BPIQ and related quinolinone derivatives as promising candidates for anti-cancer drug development.

  • Structural Insights: The core quinoline structure is a privileged scaffold in medicinal chemistry. The activity of compound 4a, a tetrahydroquinolinone derivative, underscores the therapeutic potential of this chemical class. Its specificity against cancer cells with minimal toxicity to normal cells is a key advantage [2].
  • Connection to Core Apoptotic Machinery: BPIQ's regulation of Bim places its action upstream of the core mitochondrial apoptosis pathway. Bim is a BH3-only protein that can both neutralize anti-apoptotic proteins (like BCL-2) and directly activate the pro-apoptotic effectors BAX and BAK [7]. Activation of BAX/BAK leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the committed step in the mitochondrial pathway of apoptosis, resulting in cytochrome c release and caspase activation [7].

References

BPIQ's Cellular Effects and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Cell Type Cell Cycle Effect Apoptosis & Cell Death Markers Key Molecular Mechanisms & Pathways Other Effects

| Lung Cancer (H1299 cells) [1] | G2/M-phase arrest [1] | - ↑ Pro-apoptotic: Bad, Bim [1]

  • ↓ Pro-survival: XIAP, Survivin [1] | - Downregulation of cyclin B and CDK1 [1]
  • Induction of mitochondrial apoptosis [1] | Studied in vitro and in vivo (zebrafish xenograft) [1] | | Retinoblastoma (Y79 cells) [2] | Information not specified in source | - ↑ Reactive Oxygen Species (ROS) [2]
  • ↑ DNA damage (γH2AX activation) [2] | - Apoptosis attenuated by ROS scavenger NAC [2]
  • Downregulation of anti-apoptotic proteins [2] | - | | Hepatocellular Carcinoma (Ha22T, Huh7 cells) [3] | Information not specified in source | - ↑ DNA damage (γH2AX) [3]
  • ↑ ER stress proteins: GRP78, IRE1α, CHOP [3] | - Downregulation of pro-survival proteins: Survivin, XIAP, cyclin D1 [3] | - |

The following diagram illustrates the core signaling pathways through which BPIQ exerts its anti-cancer effects, based on the aggregated data from the table above.

G cluster_bpiq BPIQ Treatment cluster_primary Primary Cellular Effects cluster_signaling Downstream Signaling & Execution BPIQ BPIQ ROS ↑ ROS BPIQ->ROS DNA_Damage DNA Damage (γH2AX activation) BPIQ->DNA_Damage ER_Stress ER Stress BPIQ->ER_Stress G2M_Arrest G2/M Phase Arrest BPIQ->G2M_Arrest Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis ER_Stress->Apoptosis Cyclins ↓ Cyclin B1 / CDK1 G2M_Arrest->Cyclins Cyclins->G2M_Arrest ProApoptotic ↑ Pro-apoptotic proteins (Bad, Bax, Bim, Bid) ProApoptotic->Apoptosis AntiSurvival ↓ Pro-survival proteins (XIAP, Survivin, Cyclin D1) AntiSurvival->Apoptosis

BPIQ's multi-targeted mechanism of action involves inducing ROS, DNA damage, ER stress, and cell cycle arrest, ultimately leading to apoptosis.

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here is a summary of the core experimental methodologies used in the cited studies.

1. Assessing Anti-Cancer Potential (Cell Viability)

  • Key Assays: Trypan Blue Exclusion Assay, MTT Assay, and Colony Formation Assay [4] [3].
  • Typical Workflow:
    • Plate cancer cells in multi-well plates and allow to adhere.
    • Treat cells with a range of BPIQ concentrations (e.g., 0-10 μM) for 24-48 hours.
    • For MTT: Add MTT reagent, incubate to allow formazan crystal formation by viable cells, dissolve crystals, and measure absorbance [5].
    • For Trypan Blue: Mix cell suspension with dye and count unstained (viable) cells versus total cells [3].
    • For Colony Formation: Seed cells at low density, treat with BPIQ, allow colonies to form over 1-2 weeks, stain, and count [4] [3].

2. Analyzing Cell Cycle Distribution

  • Key Assay: Flow cytometry using DNA-binding dyes like Propidium Iodide (PI) [1] [5].
  • Typical Workflow:
    • Treat cells with BPIQ.
    • Harvest and fix cells (typically in ethanol).
    • Treat cells with RNase to remove RNA.
    • Stain cellular DNA with PI.
    • Analyze stained cells by flow cytometry. The DNA content correlates with cell cycle phase (G1, S, G2/M) [1].

3. Detecting Apoptosis

  • Key Assays: Annexin V/Propidium Iodide (PI) staining and Western Blot for apoptotic proteins [1] [4].
  • Typical Workflow for Annexin V/PI:
    • Harvest cells after BPIQ treatment.
    • Stain with Annexin V (binds to phosphatidylserine on the outer membrane of apoptotic cells) and PI (stains DNA in necrotic cells with compromised membranes).
    • Analyze by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells [4].

4. Investigating Mechanism: ROS and Protein Expression

  • ROS Detection: Use fluorescent probes like Dihydroethidium (DHE) for superoxide anions. Cells are treated with BPIQ, incubated with DHE, and analyzed by flow cytometry for increased fluorescence [4].
  • Protein Expression Analysis (Western Blot):
    • Lyse BPIQ-treated and control cells.
    • Separate proteins by molecular weight using gel electrophoresis and transfer to a membrane.
    • Incubate membrane with antibodies against target proteins (e.g., γH2AX, cyclin B1, CDK1, Bim, survivin, GRP78).
    • Use chemiluminescence to detect antibody binding and visualize protein levels [2] [1] [3].

5. In Vivo Validation

  • Zebrafish Xenograft Model:
    • Implant human cancer cells (e.g., H1299) into the yolk sac of zebrafish larvae.
    • After tumor engraftment, treat larvae with BPIQ (e.g., by adding to tank water).
    • Monitor and quantify tumor volume over time using fluorescence or bright-field microscopy [1] [4].

References

BPIQ: Core Mechanisms of Action in Lung Cancer

Author: Smolecule Technical Support Team. Date: February 2026

BPIQ (2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one) is a synthetic compound that demonstrates potent anti-cancer activity against non-small cell lung cancer (NSCLC) through multiple pathways.

  • Induction of Mitochondrial Apoptosis: BPIQ triggers programmed cell death by upregulating pro-apoptotic proteins (Bad, Bim) and downregulating pro-survival proteins (XIAP, Survivin) [1].
  • Inhibition of Cell Migration: At sub-lethal concentrations, BPIQ significantly reduces the migratory capacity of cancer cells, a key step in metastasis, by downregulating Matrix Metalloproteinase (MMP)-2 and -9 activity [2].
  • Dual Role of ERK Signaling: The extracellular signal-regulated kinase (ERK) pathway plays a contradictory role: it promotes BPIQ-induced apoptosis but conversely, its inhibition enhances BPIQ's anti-migration effects [2].

Quantitative Data on BPIQ's Efficacy and Mechanisms

The following tables summarize key quantitative findings from the cited studies.

Table 1: BPIQ-Induced Effects on Key Proteins and Functional Outcomes

Target / Process Effect of BPIQ Experimental Model Functional Outcome
Cell Cycle & Proliferation
Cyclin B / CDK1 Protein Levels Marked Decrease [1] H1299 cells G2/M Phase Cell Cycle Arrest [1]
Cellular Proliferation Inhibition (IC₅₀ values reported) [2] H1299 cells Growth Inhibition [2]
Apoptosis Regulation
Pro-apoptotic Bad, Bim Up-regulation [1] H1299 cells Mitochondrial Apoptosis [1]
Pro-survival XIAP, Survivin Down-regulation [1] H1299 cells Mitochondrial Apoptosis [1]
Migration & Metastasis
Cell Migration Significant Inhibition [2] H1299 cells (Wound Healing/Boyden Chamber) Anti-metastatic Effect [2]
MMP-2 / MMP-9 Activity Down-regulation [2] H1299 cells Reduced Cell Motility/Invasiveness [2]
MAPK Signaling
Phospho-ERK (p-ERK) Up-regulation [2] H1299 cells Pro-apoptotic & Anti-migratory Roles [2]
Phospho-JNK (p-JNK) Up-regulation [2] H1299 cells Role not fully confirmed via rescue [2]

Table 2: Experimental Models and Key Assays for Investigating BPIQ

Experimental Area Model System Key Assays/Methods Primary Readout
In Vitro Efficacy NSCLC H1299 Cell Line [1] [2] Trypan Blue Exclusion Assay [2] Proliferation/Growth Inhibition [2]
In Vivo Efficacy Zebrafish Xenograft Model [1] Tumor Xenograft [1] Tumor Growth Inhibition [1]
Apoptosis Detection NSCLC H1299 Cell Line [1] [2] Annexin V/Propidium Iodide Staining + Flow Cytometry [2] Apoptotic Cell Population [2]
Cell Cycle Analysis NSCLC H1299 Cell Line [1] Flow Cytometry [1] Cell Cycle Phase Distribution (e.g., G2/M arrest) [1]
Migration Assessment NSCLC H1299 Cell Line [2] Wound-Healing Assay; Boyden's Chamber Assay [2] Cell Migration Rate/Invasion [2]
Protein Analysis Cell Lysates from H1299 [1] [2] Western Blot [1] [2] Protein Expression/Activation (e.g., Cyclins, Bim, p-ERK) [1] [2]
Protease Activity Cell Culture Supernatant/Conditioned Media [2] Zymography Assay [2] MMP-2 and MMP-9 Enzymatic Activity [2]
Pathway Validation H1299 with Pharmacologic Inhibitors [2] MAPK Inhibition (e.g., ERKi) + Functional Assays [2] Role of specific MAPK (JNK, ERK) in BPIQ effects [2]

Detailed Experimental Protocols

Below are the detailed methodologies for key experiments cited in the research on BPIQ.

  • In Vivo Zebrafish Xenograft Model

    • Purpose: To evaluate the anti-tumor efficacy of BPIQ in a live organism [1].
    • Method: Human lung cancer cells (e.g., H1299) are first labeled with a fluorescent dye, such as CM-Dil. These labeled cells are then microinjected into the perivitelline space of zebrafish embryos at two days post-fertilization. After successful xenograft establishment, the zebrafish larvae are treated with BPIQ, typically by immersion in drug-containing water. A control group is immersed in a vehicle solution.
    • Analysis: Tumor growth within the zebrafish is monitored and quantified over several days using fluorescence microscopy. The fluorescence intensity of the tumor area is measured and compared between the BPIQ-treated and control groups to assess the compound's efficacy in suppressing tumor growth [1].
  • Apoptosis Detection by Flow Cytometry

    • Purpose: To quantify the percentage of cells undergoing apoptosis after BPIQ treatment [2].
    • Method: Following BPIQ treatment, cells are collected and stained with a dual-dye kit containing Annexin V (conjugated to a fluorochrome like FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the plasma membrane in early apoptosis. PI is a DNA dye that is excluded from live and early apoptotic cells but penetrates the compromised membranes of late apoptotic and necrotic cells.
    • Analysis: The stained cell suspension is analyzed using a flow cytometer. The populations are distinguished as follows: Annexin V-negative/PI-negative (live cells), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic), and Annexin V-negative/PI-positive (necrotic) [2].
  • Cell Migration Assay (Wound Healing/Scratch Assay)

    • Purpose: To assess the anti-migratory effect of BPIQ on lung cancer cells [2].
    • Method: A confluent monolayer of H1299 cells is created in a culture dish. A sterile pipette tip or a similar tool is used to scratch a straight "wound" through the monolayer. The detached cells and debris are washed away, and fresh medium containing a sub-lethal (sub-IC₅₀) concentration of BPIQ is added. A control group receives vehicle only.
    • Analysis: The wound area is imaged at the beginning (0 hours) and at regular intervals thereafter (e.g., 24, 48 hours). The width of the wound gap is measured using image analysis software, and the rate of gap closure (cell migration) is calculated and compared between treated and control groups [2].
  • Zymography Assay for MMP Activity

    • Purpose: To detect the activity of Matrix Metalloproteinases (MMP-2 and MMP-9) in the conditioned media of BPIQ-treated cells [2].
    • Method: Conditioned media is collected from cells treated with sub-IC₅₀ BPIQ. The proteins are separated by SDS-PAGE using a polyacrylamide gel that has been co-polymerized with gelatin, a substrate for MMPs. Following electrophoresis, the SDS is removed from the gel by washing in a Triton X-100 solution to allow the enzymes to renature. The gel is then incubated overnight at 37°C in an activation buffer suitable for MMPs.
    • Analysis: The gel is stained with Coomassie Brilliant Blue. Where MMPs are active and have digested the gelatin, clear bands will appear against a blue background. The intensity of these clear bands corresponds to the level of MMP enzymatic activity [2].

Signaling Pathways and Experimental Workflows

The following diagrams, generated with Graphviz DOT language, illustrate the key signaling pathways and experimental logic involved in BPIQ's action.

Diagram 1: BPIQ-Induced Apoptosis, Cell Cycle Arrest, and Migration Inhibition

This diagram summarizes the core mechanistic findings of BPIQ's action in NSCLC H1299 cells.

BPIQ_Mechanisms cluster_apoptosis Mitochondrial Apoptosis cluster_cycle G2/M Cell Cycle Arrest cluster_migration Anti-Migration & Metastasis BPIQ BPIQ ApoptosisPathway Upregulation of Pro-apoptotic Bim, Bad BPIQ->ApoptosisPathway triggers CyclePathway Decrease in Cyclin B / CDK1 BPIQ->CyclePathway triggers MigPathway Downregulation of MMP-2 / MMP-9 Activity BPIQ->MigPathway triggers (sub-IC50) ERK ERK Signaling (Activated by BPIQ) BPIQ->ERK ApoptosisPathacy2 Downregulation of Pro-survival XIAP, Survivin ApoptosisPathway->ApoptosisPathacy2 Apoptosis Cell Death (Apoptosis) ApoptosisPathacy2->Apoptosis CycleArrest Proliferation Inhibition CyclePathway->CycleArrest MigInhibition Reduced Cell Migration MigPathway->MigInhibition ProApoptotic Pro-apoptotic Effect ERK->ProApoptotic Promotes AntiMigratory Anti-migratory Effect ERK->AntiMigratory Antagonizes InhibitERK ERK Inhibition InhibitERK->AntiMigratory Enhances

BPIQ triggers apoptosis, cell cycle arrest, and anti-migration, with ERK playing a dual role [1] [2].

Diagram 2: Experimental Workflow for Investigating BPIQ's Dual Effects via ERK

This diagram outlines the key experimental steps used to dissect the dual roles of ERK signaling in BPIQ's effects.

BPIQ_Workflow cluster_prolif Investigate Growth Inhibition & Apoptosis cluster_mig Investigate Anti-Migration Start Treat NSCLC H1299 Cells with BPIQ DetectActivation Western Blot Assay Start->DetectActivation ResultActivation Detection of increased p-ERK and p-JNK DetectActivation->ResultActivation ProliferationBranch ProliferationBranch ResultActivation->ProliferationBranch MigrationBranch MigrationBranch ResultActivation->MigrationBranch InhibitERK_P InhibitERK_P ProliferationBranch->InhibitERK_P Use ERK Inhibitor InhibitERK_M InhibitERK_M MigrationBranch->InhibitERK_M Use ERK Inhibitor Assay_P Viability & Annexin V Flow Cytometry Assays InhibitERK_P->Assay_P Result_P ERK inhibition rescues BPIQ-induced death Assay_P->Result_P Conclusion Conclusion: ERK plays dual roles Result_P->Conclusion Assay_M Wound Healing & Boyden Chamber Assays InhibitERK_M->Assay_M Result_M ERK inhibition enhances BPIQ-induced anti-migration Assay_M->Result_M Result_M->Conclusion

Experimental workflow using ERK inhibition to validate its dual roles in BPIQ's effects [2].

Conclusion and Research Implications

The discovery of the dual role of ERK signaling is particularly critical for future drug development strategies. It suggests that the therapeutic outcome of BPIQ treatment could be optimized by strategically combining it with ERK pathway modulators—for instance, using an ERK inhibitor to enhance anti-metastatic efficacy after initial apoptosis-induced tumor reduction.

References

BPIQ-I: Compound Overview and Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

BPIQ-I (also known as PD 159121) is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. Its core function is to block the signaling pathways that drive the proliferation and survival of cancer cells.

The table below summarizes its basic chemical and biological profile:

Property Description
CAS Number 174709-30-9 [1]
Molecular Formula C₁₆H₁₂BrN₅ [1]
Molecular Weight 354.20 g/mol [1]
Primary Target EGFR Tyrosine Kinase [1]
Mechanism ATP-competitive inhibitor [1]
Primary Effect Anti-proliferative activity [1]

Experimental Data and Protocols

Key experimental data demonstrates the anti-proliferative effects of this compound across various human cancer cell lines. The methodology for such assays is generally standardized in the field [2].

Anti-proliferative Activity (Cell Viability Assay)

A Cell Viability Assay was used to determine the concentration of this compound that inhibits 50% of cell growth (EC₅₀) after a 3-day treatment [1].

Cell Line Tissue Origin This compound EC₅₀ (μM)
A-431 Epidermoid carcinoma >50
MDA-MB-468 Breast adenocarcinoma 30
U-87 Glioblastoma >50
SKOV-3 Ovarian adenocarcinoma 6.5
MDA-MB-231 Breast adenocarcinoma >50
In Vitro Kinase Inhibition Protocol

While a specific protocol for this compound was not detailed in the search results, kinase inhibition assays typically involve the following steps [2]:

  • Preparation: The EGFR tyrosine kinase enzyme, ATP, and a specific protein substrate are prepared in a suitable reaction buffer.
  • Inhibition: this compound is added to the reaction mixture at varying concentrations. As an ATP-competitive inhibitor, it competes with ATP for binding at the kinase's active site [1].
  • Reaction & Detection: The kinase reaction is initiated by adding ATP and allowed to proceed. The phosphorylation of the substrate is then measured, often using techniques that detect radiometric or fluorescent signals.
  • Analysis: The data is analyzed to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.

Visualizing the Experimental Workflow

The diagram below outlines a typical workflow for evaluating a kinase inhibitor like this compound, from in vitro testing to in vivo validation, based on standard pre-clinical research practices [2] [3].

g Kinase Inhibitor R&D Workflow Start Start: Compound Identification InVitro In Vitro Kinase Assay Start->InVitro  ATP-competitive  inhibition CellAssay Cell Viability Assay InVitro->CellAssay  Confirm anti-proliferative effect (e.g., EC50) InVivo In Vivo Xenograft Model CellAssay->InVivo  Evaluate efficacy in  live organism Analysis Data Analysis & Validation InVivo->Analysis  Assess tumor growth inhibition

Typical pre-clinical workflow for evaluating a kinase inhibitor like this compound.

Research Context and Further Directions

  • Related Compound: A structurally distinct compound also abbreviated BPIQ (a quinoline derivative) has demonstrated potent anti-cancer activity by inducing mitochondrial apoptosis in lung cancer cells, both in vitro and in a zebrafish xenograft model [3]. This highlights the research interest in this class of molecules.
  • Broader Research Use: Kinase inhibitor libraries, which include compounds like this compound, are screened to identify key signaling pathways involved in diseases, showcasing their value in basic research [2].

References

BPIQ-I concentration for EGFR inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Profile of BPIQ-I

This compound is identified as a potent and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. Its activity is summarized in the table below.

Property Description
Known Mechanism ATP-competitive EGFR tyrosine kinase inhibitor [1].
Reported Cellular Activity Anti-proliferative activity observed in various cancer cell lines after 72-hour exposure [1].
Key Limitation No detailed experimental protocols or optimized working concentrations for specific assays (e.g., IC50 determination) are publicly available in the searched literature.

Experimental Context and Alternatives

The search results indicate that definitive protocols for this compound are not available. The provided cell viability data can serve as a reference point, but you will need to determine optimal conditions empirically.

  • Reported Cellular Activity: The anti-proliferative effect of this compound was assessed in a panel of cancer cell lines using an MTT assay after 72 hours of treatment [1]. The half-maximal effective concentration (EC₅₀) values are listed below.
Cell Line Reported EC₅₀ (μM) [1]
A-431 (Epidermoid carcinoma) >50
MDA-MB-468 (Breast cancer) 30
U-87 (Glioblastoma) >50
SKOV-3 (Ovarian cancer) 6.5
MDA-MB-231 (Breast cancer) >50
  • General Workflow for EGFR Inhibition: The methodology from other EGFR inhibitor studies can guide your experimental design [2]. The diagram below outlines a potential workflow for characterizing a compound like this compound.

G Start Start: Plan Experiment A1 In Vitro Kinase Assay Start->A1 A2 Cellular Assay (e.g., MTT, Colony Formation) A1->A2 Validates biochemical effect in cells A3 Mechanistic Studies (e.g., Western Blot, Apoptosis) A2->A3 Probes mechanism of action Data Analyze Data A3->Data End Interpret Results Data->End

Recommendations for Protocol Development

Based on standard practices in the field [2] [3], here are key considerations for establishing your own protocol with this compound.

  • Start with a Dose-Response: Given the limited data, a broad dose-response curve (e.g., 0.1 µM to 100 µM) is essential to determine the appropriate inhibitory concentration for your specific cell line and assay conditions.
  • Include Relevant Controls: Always include a positive control (e.g., a well-established EGFR inhibitor like gefitinib or erlotinib) and a vehicle control (e.g., DMSO) to validate your experimental system.
  • Verify Target Engagement: To confirm that this compound is effectively inhibiting EGFR in your models, measure the levels of phosphorylated EGFR (p-EGFR) and its key downstream signaling molecules (e.g., p-ERK, p-AKT) via western blot.
  • Contextualize with Broader Research: The field of EGFR inhibitor development is moving towards tackling resistance mutations (like T790M and C797S) and exploring novel scaffolds and binding modes, including allosteric inhibitors [4] [5] [6]. While this compound's profile against these mutants is unknown, this context is crucial for modern drug development.

References

Application Notes and Protocols for BPIQ in In Vitro Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Profile

BPIQ (2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one) is a novel synthetic derivative of the 6-arylindeno[1,2-c]quinoline family that demonstrates significant anti-cancer potential in in vitro models [1]. Research indicates that its anti-proliferative efficacy is comparable or superior to established quinoline-based chemotherapeutic agents like topotecan and irinotecan [1]. These application notes consolidate the established in vitro methodologies for evaluating BPIQ's mechanisms of action, focusing on its ability to induce cell cycle arrest, apoptosis, and oxidative stress in human cancer cell lines.

Mechanism of Action

BPIQ exerts its anti-cancer effects through a multi-faceted mechanism that disrupts key cellular processes in cancer cells.

  • Induction of Cell Cycle Arrest: BPIQ treatment leads to a marked inhibition of cell proliferation by inducing a arrest at the G2/M phase of the cell cycle. This arrest is mechanistically linked to a significant decrease in the protein levels of key cell cycle regulators, cyclin B and cyclin-dependent kinase 1 (CDK1), disrupting the progression of the cell cycle [1].
  • Activation of Mitochondrial Apoptosis: BPIQ triggers the intrinsic (mitochondrial) apoptotic pathway. This is characterized by a strategic shift in the balance of pro- and anti-apoptotic proteins. Treatment upregulates the expression of pro-apoptotic proteins such as Bad and Bim, while simultaneously down-regulating pro-survival proteins like XIAP and survivin [1]. This imbalance promotes mitochondrial outer membrane permeabilization, leading to the initiation of the caspase cascade and programmed cell death.
  • Modulation of Reactive Oxygen Species (ROS): In specific cancer models, such as retinoblastoma (Y79 cell line), BPIQ induces apoptosis by significantly increasing intracellular levels of reactive oxygen species [2]. This elevated oxidative stress is associated with the activation of γH2AX, a sensitive marker for DNA double-strand breaks, indicating that BPIQ can cause substantial DNA damage [2]. The critical role of ROS in this process is confirmed by the fact that the ROS scavenger N-acetyl-L-cysteine (NAC) can significantly attenuate BPIQ-induced apoptosis [2].

The following diagram illustrates the interconnected signaling pathways through which BPIQ exerts its anti-cancer effects:

G cluster_cycle G2/M Cell Cycle Arrest cluster_apoptosis Mitochondrial Apoptosis cluster_ros ROS Pathway BPIQ BPIQ CyclinB Cyclin B ↓ BPIQ->CyclinB CDK1 CDK1 ↓ BPIQ->CDK1 Bad Bad ↑ BPIQ->Bad Bim Bim ↑ BPIQ->Bim XIAP XIAP ↓ BPIQ->XIAP Survivin Survivin ↓ BPIQ->Survivin ROS ROS Generation ↑ BPIQ->ROS G2M_Arrest G2/M Phase Arrest CyclinB->G2M_Arrest CDK1->G2M_Arrest Apoptosis Apoptosis Bad->Apoptosis Bim->Apoptosis XIAP->Apoptosis Survivin->Apoptosis ROS->Apoptosis gammaH2AX γH2AX Activation ROS->gammaH2AX DNA_Damage DNA Damage gammaH2AX->DNA_Damage NAC NAC (Scavenger) NAC->ROS Attenuates

Experimental Models & Efficacy Data

The in vitro efficacy of BPIQ has been evaluated across a range of human cancer cell lines. The quantitative data below summarizes the anti-proliferative and pro-apoptotic effects observed in these models.

Table 1: Summary of BPIQ's In Vitro Anti-Cancer Effects Across Cell Lines

Cell Line Cancer Type Key Findings Primary Assays Used
H1299 [1] Non-Small Cell Lung Cancer Induction of G2/M phase arrest; Mitochondrial apoptosis (Bad/Bim ↑; XIAP/Survivin ↓) MTT, Flow Cytometry (Cell Cycle/Apoptosis), Western Blot
Y79 [2] Retinoblastoma ROS-dependent apoptosis; γH2AX activation (DNA damage) MTT, Flow Cytometry (Apoptosis/ROS), Western Blot
A2780 [3] Ovarian Adenocarcinoma Significant sensitivity to quinoline-based nanocomposites (P < 0.001) MTT, Flow Cytometry (Apoptosis)
MCF-7 [3] Breast Cancer Pronounced sensitivity to quinoline-based nanocomposites (P < 0.001) MTT

Detailed Experimental Protocols

Cell Culture and Anti-Proliferative Assay (MTT)

This protocol is used to determine the inhibitory effect of BPIQ on cell growth.

  • Principle: Metabolically active cells reduce yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
  • Materials:
    • Cancer cell lines (e.g., H1299, Y79).
    • BPIQ, dissolved in DMSO or aqueous buffer [3].
    • MTT reagent (5 mg/mL in PBS).
    • Cell culture plates (96-well).
    • Microplate reader.
  • Procedure:
    • Seed cells in 96-well plates at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment [3].
    • Treat cells with BPIQ across a concentration gradient (e.g., 7.8 to 500 µg/mL). Include negative control (vehicle-only) wells [3].
    • Incubate for the desired treatment period (e.g., 48 hours).
    • Add MTT (20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C in the dark [3].
    • Dissolve formazan by removing the medium and adding 200 µL of dimethyl sulfoxide (DMSO) to each well [3].
    • Measure absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC₅₀) can be determined using non-linear regression analysis.
Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it binds to Annexin V-FITC. PI is a membrane-impermeant dye that stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis).
  • Materials:
    • Annexin V-FITC apoptosis detection kit.
    • Propidium Iodide (PI) Staining Solution (10 µg/mL in PBS) [4].
    • Flow cytometry staining buffer (PBS with BSA).
    • FACS tubes and flow cytometer.
  • Procedure:
    • Harvest and wash approximately 1 × 10⁵ to 1 × 10⁶ cells after BPIQ treatment. Centrifuge at 300 × g for 5 minutes and decant the supernatant [4].
    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer [4].
    • Stain cells by adding 5 µL of Annexin V-FITC and 5 µL of PI staining solution (10 µg/mL). Incubate for 5-15 minutes at room temperature in the dark [3] [4].
    • Analyze cells immediately on a flow cytometer without washing. Set the stop count on the viable cell population [4].
  • Data Interpretation:
    • Annexin V-FITC⁻/PI⁻: Viable cells.
    • Annexin V-FITC⁺/PI⁻: Early apoptotic cells.
    • Annexin V-FITC⁺/PI⁺: Late apoptotic cells.
    • Annexin V-FITC⁻/PI⁺: Necrotic cells.
Intracellular ROS Detection

This protocol measures the generation of reactive oxygen species in cells treated with BPIQ.

  • Principle: Cell-permeable fluorogenic probes (e.g., DCFH-DA) are oxidized by ROS in the cell, producing a fluorescent compound that can be detected by flow cytometry or fluorescence microscopy.
  • Materials:
    • DCFH-DA (2',7'-Dichlorofluorescin diacetate) probe.
    • Positive control (e.g., Hydrogen Peroxide, H₂O₂).
    • N-acetyl-L-cysteine (NAC), an ROS scavenger [2].
  • Procedure:
    • Treat cells with BPIQ in the presence or absence of a pre-treatment with NAC (e.g., 1-2 hours prior to BPIQ) [2].
    • Load probe by incubating cells with DCFH-DA (e.g., 10 µM) for 20-45 minutes at 37°C.
    • Wash cells with PBS to remove excess probe.
    • Analyze fluorescence immediately using a flow cytometer (FITC channel) or a fluorescence plate reader.

Critical Parameters and Troubleshooting

  • BPIQ Solubility and Storage: BPIQ may require dissolution in DMSO. The final concentration of DMSO in cell culture media should not exceed 0.1-0.5% to avoid solvent toxicity. Prepare fresh stock solutions or store aliquots at -20°C.
  • Appropriate Controls: Always include a vehicle control (e.g., DMSO at the same concentration used for BPIQ) and a positive control for each assay (e.g., a known apoptosis inducer like staurosporine for Annexin V/PI staining, or H₂O₂ for ROS detection).
  • Optimization of Assay Conditions: Cell density, treatment duration, and BPIQ concentration ranges should be optimized for each specific cell line. Conduct preliminary experiments to establish linear ranges for the assays.
  • ROS Assay Specificity: For the ROS detection assay, it is crucial to include an ROS scavenger like NAC as a control to confirm that the observed fluorescence signal is specifically due to ROS generation [2].

Conclusion

BPIQ is a promising quinoline-derived compound with demonstrated efficacy in multiple in vitro cancer models. Its mechanism is characterized by the induction of G2/M cell cycle arrest, mitochondrial apoptosis, and, in some cell types, ROS-mediated DNA damage. The protocols outlined herein for assessing proliferation, apoptosis, and oxidative stress provide a robust framework for further investigating the anti-cancer properties of BPIQ and related compounds in a research setting.

References

Workflow for a Zebrafish Xenograft Model in Drug Screening

Author: Smolecule Technical Support Team. Date: February 2026

The diagram below outlines the key stages of a typical zebrafish xenograft experiment for evaluating anti-cancer compounds like BPIQ-I.

workflow Start Start: Protocol Planning Zebrafish Zebrafish Embryo Preparation (Use 48 hpf embryos, PTU treatment) Start->Zebrafish CancerCells Cancer Cell Preparation (Label with CM-DiI or express GFP) Zebrafish->CancerCells Microinjection Microinjection (Perivitelline space or Duct of Cuvier) CancerCells->Microinjection DrugTreatment Drug Treatment (Add this compound to E3 medium at 24 hpi) Microinjection->DrugTreatment Imaging Imaging & Quantification (At 3-5 dpi using fluorescence microscope) DrugTreatment->Imaging DataAnalysis Data Analysis Imaging->DataAnalysis

Detailed Experimental Methodology

Here is a step-by-step protocol you can follow, compiling best practices from recent studies.

Zebrafish Embryo Preparation
  • Strains and Husbandry: Use wild-type (e.g., AB strain) or transparent mutant lines (e.g., Casper). Maintain adult fish at 28°C on a 14/10-hour light/dark cycle [1].
  • Embryo Collection: Collect embryos naturally spawned in the morning. Raise them in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) at 28.5°C [1] [2].
  • Dechorionation and Selection: At 48 hours post-fertilization (hpf), remove the chorion manually or enzymatically using pronase [1] [2]. Select normally developed embryos for injection. To prevent pigmentation, treat embryos with 0.003% 1-phenyl-2-thiourea (PTU) [2].
Cancer Cell Preparation
  • Cell Culture: Culture your chosen human cancer cell line (e.g., HCT116 for colorectal cancer) using standard methods. The small size of zebrafish embryos means you need far fewer cells than mouse models [3] [4].
  • Fluorescent Labeling: Label cells for easy tracking in vivo. Two common methods are:
    • Lipophilic Dyes: Use CM-DiI at a concentration of 7.5 µL per million cells [1]. While easy, dyes can affect cell viability at high concentrations [3].
    • Fluorescent Proteins: Stably express GFP or mCherry in the cell line. This is more stable for long-term assays but requires time to generate [3].
  • Harvesting for Injection: Harvest cells at ~80% confluence. Create a single-cell suspension at a high concentration of 100,000 to 500,000 cells/µL in sterile cell culture medium or PBS. Keep cells on ice before injection [1] [2].
Microinjection into Embryos

This critical step requires practice. Automated systems are emerging to improve reproducibility and throughput [5].

  • Needle Preparation: Pull borosilicate glass capillaries into fine needles.
  • Loading: Backload the cell suspension into the needle.
  • Injection Setup: Anesthetize 48 hpf embryos in 0.04% Tricaine and align them on an agarose plate.
  • Injection: Inject approximately 2 nL of cell suspension (containing 100-500 cells) into the target site. Common sites include:
    • Perivitelline Space (PVS): Common for solid tumors to study initial growth and vascularization [1] [2].
    • Duct of Cuvier (DoC): Injection into the bloodstream to study circulation, extravasation, and metastasis [5].
  • Post-Injection Care: After injection, transfer embryos to a recovery bath and then to fresh E3 medium. Incubate at 34°C, which is tolerable for zebrafish and more suitable for human cells [6] [1].
Drug Treatment with this compound
  • Begin treatment at 24 hours post-injection (hpi), allowing cells to engraft.
  • Sort xenografted embryos, discarding those without a clear fluorescent tumor mass.
  • Individually transfer embryos to a multi-well plate (e.g., 24-well plate) for traceability.
  • Prepare this compound in E3 embryo medium. The specific concentration for this compound needs to be determined empirically, as it was not specified in the search results.
  • Refresh the drug-containing medium daily for the experiment's duration, typically 3 to 5 days [1].
Imaging and Quantification of Results

At the endpoint (e.g., 3 or 5 days post-injection), anesthetize embryos and image them using a fluorescent stereomicroscope.

  • Primary Tumor Size: Measure the two-dimensional fluorescent area of the primary tumor in the PVS using image analysis software like Fiji/ImageJ [1].
  • Metastasis: Count Circulating Tumor Cells (CTCs) in the vasculature or micrometastases in distant tissues like the tail [1].
  • Alternative Quantification Method: For higher throughput, a PCR-based assay can quantify human-specific DNA or RNA in pooled zebrafish, correlating well with imaging results [2].

Key Experimental Parameters at a Glance

The tables below summarize critical quantitative data and methodological choices for your protocol.

Table 1: Critical Quantitative Parameters for the Protocol

Parameter Recommended Specification Reference / Note
Embryo Age 48 hours post-fertilization (hpf) [1] [2]
Injection Volume ~2 nL [2]
Cell Number 100 - 500 cells per embryo Adapt based on cell type [1] [2]
Incubation Temp. 34°C A compromise for human cells and zebrafish [6] [1]
Assay Duration 3 - 5 days Short-term assay typical for larvae [4] [1]

Table 2: Comparison of Endpoint Quantification Methods

Method Throughput Key Advantage Key Disadvantage
Fluorescence Imaging Medium Direct, visual spatial data on tumor size and location Time-consuming image analysis; lower throughput
PCR-Based Assay High Highly sensitive; suitable for high-throughput drug screening Loses spatial information; requires pooling embryos

Expert Recommendations for this compound Testing

  • Start with Imaging: For initial this compound tests, use fluorescence imaging to visually confirm its effects on the tumor.
  • Validate with PCR: Once a effect is observed, use the PCR-based assay for dose-response studies or higher-throughput screening.
  • Include Controls: Always include a control group treated with the drug vehicle (e.g., DMSO) to account for any non-specific effects. A group treated with a known chemotherapeutic can serve as a positive control.
  • Automate for Scale: If your lab plans extensive screening, consider adopting automated microinjection and high-content imaging systems to greatly enhance reproducibility and throughput [7] [5].

References

Comprehensive Application Notes and Protocols for BPIQ-Induced Apoptosis Detection in NSCLC

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to BPIQ and Apoptosis Detection

2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinoline-11-one (BPIQ) is a synthetic quinoline derivative demonstrating significant anticancer potential through mitochondrial-mediated apoptosis in non-small cell lung cancer (NSCLC) cells [1]. BPIQ exhibits a dual mechanism of action, inducing both apoptosis at higher concentrations and inhibiting migration at sub-lethal concentrations through modulation of extracellular signal-regulated kinase (ERK) pathways [2] [1]. The compound belongs to a class of quinoline derivatives that share structural similarities with known anticancer agents like camptothecin, with recent research highlighting its potential for addressing chemoresistant lung cancers [3].

Apoptosis, or programmed cell death, is characterized by distinct biochemical and morphological changes including phosphatidylserine externalization, caspase activation, DNA fragmentation, and mitochondrial membrane depolarization [4] [5] [6]. Accurate detection of apoptosis is crucial for understanding disease mechanisms, evaluating drug efficacy, and advancing biomedical research, particularly in oncology drug development [5]. This document provides detailed application notes and standardized protocols for detecting and quantifying BPIQ-induced apoptosis in NSCLC models, incorporating both fundamental and advanced methodological approaches.

Principles of Apoptosis Detection via Annexin V/Propidium Iodide Assay

The Annexin V/propidium iodide (PI) staining method is widely considered the gold standard for detecting apoptotic cells [7] [5]. This technique leverages the fundamental biological process of phosphatidylserine (PS) translocation during early apoptosis. In viable cells, PS is predominantly confined to the inner leaflet of the plasma membrane through ATP-dependent enzymatic processes [7] [5]. During early apoptosis, this asymmetric distribution is lost through caspase-mediated cleavage of lipid flippases and activation of scramblases, resulting in PS exposure on the outer membrane leaflet [7].

Annexin V is a calcium-dependent phospholipid-binding protein with high affinity for exposed PS, allowing specific detection of early apoptotic cells when conjugated to fluorochromes [8] [5] [6]. Propidium iodide serves as a membrane integrity marker that is excluded from viable and early apoptotic cells but penetrates cells with compromised membranes, characteristic of late apoptosis and necrosis [8] [5]. The combination of these markers enables discrimination of multiple cell populations:

  • Viable cells: Annexin V negative / PI negative
  • Early apoptotic cells: Annexin V positive / PI negative
  • Late apoptotic cells: Annexin V positive / PI positive
  • Necrotic cells: Annexin V negative / PI positive

This approach provides a comprehensive view of cell health and death dynamics within heterogeneous populations, making it particularly valuable for quantifying the effects of potential therapeutic compounds like BPIQ [5].

BPIQ-Induced Apoptosis Detection Protocol

Materials and Reagents

Table 1: Required Reagents and Equipment

Category Specific Items
Cell Lines NSCLC H1299, A549, or other relevant cell models
Reagents BPIQ compound, Annexin V-FLUOS staining kit (or Annexin V conjugate + PI), binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4), PBS buffer (pH 7.4), trypsin/EDTA
Equipment Flow cytometer with appropriate lasers/filters, centrifuge, T25 culture flasks, polystyrene round-bottom tubes, pipettes
Controls Untreated cells (negative control), staurosporine-treated cells (positive apoptosis control)
Step-by-Step Protocol
  • Cell Preparation and BPIQ Treatment

    • Seed NSCLC cells (H1299 or A549) at 1 × 10⁶ cells per T25 culture flask and allow to adhere for 24 hours [8] [1].
    • Prepare BPIQ stock solution and treat cells with appropriate concentrations (typically 0-10 μM based on dose-response experiments) for 24-48 hours [1] [3].
    • Include untreated controls and apoptosis-induced positive controls (e.g., 1 μM staurosporine) for assay validation.
  • Cell Harvesting

    • Collect supernatant containing floating apoptotic cells and retain [8].
    • Gently trypsinize adherent cells using non-enzymatic dissociation methods to preserve membrane integrity [5].
    • Combine floating and trypsinized cells from the same treatment condition.
    • Wash cells twice with cold PBS by centrifugation (300 × g for 5 minutes at room temperature) [8] [5].
  • Staining Procedure

    • Resuspend cell pellet (approximately 1-2 × 10⁶ cells) in 400 μL of binding buffer [8] [5].
    • Add 5 μL of Annexin V-FITC (or other fluorochrome conjugate) and 5 μL of propidium iodide (50 μg/mL stock solution) [5].
    • Gently vortex or tap tubes to mix staining solution with cells.
    • Incubate at room temperature for 15 minutes in the dark to prevent fluorochrome photobleaching [5].
  • Flow Cytometry Analysis

    • Add 400 μL of additional binding buffer to each tube without washing to maintain calcium concentration for Annexin V binding [8] [5].
    • Analyze samples promptly (within 1 hour) using a flow cytometer equipped with appropriate lasers and filters for the chosen fluorochromes.
    • Collect a minimum of 10,000 events per sample to ensure statistical robustness [6].

G Start Seed NSCLC cells (1×10^6 cells/T25 flask) Treat Treat with BPIQ (0-10 μM, 24-48h) Start->Treat Harvest Harvest cells (collect supernatant + trypsinize) Treat->Harvest Wash Wash with PBS (300×g, 5 min, RT) Harvest->Wash Resuspend Resuspend in binding buffer (400 μL) Wash->Resuspend Stain Add Annexin V & PI (5 μL each) Resuspend->Stain Incubate Incubate 15 min (RT, dark) Stain->Incubate Analyze Flow cytometry analysis (≥10,000 events) Incubate->Analyze

Figure 1: Experimental Workflow for BPIQ-Induced Apoptosis Detection

Critical Experimental Considerations
  • Calcium Dependency: Maintain calcium concentration in binding buffer (2.5 mM CaCl₂) as Annexin V binding is calcium-dependent [7] [5].
  • Time Sensitivity: Process samples promptly after staining (within 1 hour) to prevent progression of apoptosis and preserve staining patterns [5].
  • Controls Setup: Include unstained cells, single-stained controls (Annexin V only, PI only) for compensation, and appropriate biological controls for assay validation [5].
  • Membrane Preservation: Use gentle detachment methods and avoid excessive vortexing to prevent mechanical disruption of membrane integrity [7] [5].
  • BPIQ Treatment Optimization: Based on published studies, BPIQ IC₅₀ values in NSCLC cells are approximately 4.16 μM at 24 hours and 2.31 μM at 48 hours, providing guidance for treatment concentration ranges [1] [3].

Complementary Apoptosis Detection Methods

Mitochondrial Membrane Potential Assessment

BPIQ induces apoptosis through mitochondrial-mediated pathways, making assessment of mitochondrial function particularly relevant [1]. The JC-1 staining protocol provides a sensitive method for evaluating mitochondrial membrane potential (ΔΨm) [9] [6]:

  • Principle: JC-1 dye forms red fluorescent aggregates in healthy mitochondria with high ΔΨm, but remains as green fluorescent monomers in depolarized mitochondria [6].
  • Procedure: Treat cells with BPIQ, incubate with JC-1 dye (2-5 μM) for 15-30 minutes at 37°C, and analyze by flow cytometry or fluorescence microscopy [9].
  • Interpretation: Decreased red/green fluorescence ratio indicates mitochondrial depolarization, an early event in intrinsic apoptosis [6].
DNA Fragmentation Analysis

DNA laddering assay detects internucleosomal DNA cleavage, a hallmark of late-stage apoptosis [4]:

  • Procedure: Harvest BPIQ-treated cells, lyse with detergent buffer, and extract DNA. Precipitate with ethanol, digest with RNase, separate DNA on 2% agarose gel, and visualize with ethidium bromide [4].
  • Interpretation: Apoptotic cells display characteristic ~200 bp DNA ladder pattern, while necrotic cells show DNA smearing [4].
  • Limitations: This method is semi-quantitative and less sensitive than flow cytometry-based approaches [4].
Advanced Real-Time Apoptosis/Necrosis Discrimination

Genetically encoded FRET-based sensors enable real-time discrimination between apoptosis and necrosis at single-cell resolution [10]:

  • Principle: Cells express caspase-sensitive FRET probe (ECFP-DEVD-EYFP) and mitochondrial-targeted DsRed [10].
  • Procedure: Image BPIQ-treated cells in real-time; caspase activation decreases FRET ratio while retaining mitochondrial fluorescence (apoptosis), while necrotic cells lose FRET probe without ratio change but retain mitochondrial fluorescence [10].
  • Advantages: Enables kinetic analysis of cell death progression and discrimination between primary necrosis and secondary necrosis following apoptosis [10].

Table 2: Comparison of Apoptosis Detection Methods for BPIQ Studies

Method Detection Principle Applications in BPIQ Research Sensitivity Throughput
Annexin V/PI Flow Cytometry PS externalization & membrane integrity Quantification of early/late apoptosis, dose-response studies, kinetics High High
JC-1 Staining Mitochondrial membrane potential Detection of mitochondrial-mediated apoptosis, early apoptosis detection Moderate Moderate
DNA Fragmentation Internucleosomal DNA cleavage Confirmation of late-stage apoptosis, complementary endpoint analysis Low Low
FRET-Based Caspase Sensors Caspase activation & membrane integrity Real-time kinetics, apoptosis/necrosis discrimination, single-cell analysis Very High Moderate-High

Data Interpretation and Troubleshooting

Flow Cytometry Data Analysis
  • Gating Strategy: Begin by gating on intact cells based on forward and side scatter properties to exclude debris [5] [6].
  • Quadrant Settings:
    • Lower Left: Annexin V⁻/PI⁻ (viable cells)
    • Lower Right: Annexin V⁺/PI⁻ (early apoptotic)
    • Upper Right: Annexin V⁺/PI⁺ (late apoptotic)
    • Upper Left: Annexin V⁻/PI⁺ (necrotic) [5]
  • BPIQ-Specific Considerations: Studies indicate ERK plays a pro-apoptotic role in BPIQ-induced cell death, with Annexin V assays confirming this mechanism [1]. Expected results should show concentration-dependent increases in early and late apoptotic populations.
Troubleshooting Common Issues

Table 3: Troubleshooting Guide for BPIQ Apoptosis Assays

Problem Potential Causes Solutions
High Background Apoptosis Serum starvation, mechanical stress, prolonged trypsinization Optimize culture conditions, use gentle detachment methods, include proper controls
Weak Annexin V Staining Inadequate calcium, low Annexin V concentration, insufficient incubation Verify calcium in buffer (2.5 mM), titrate Annexin V concentration, extend incubation to 15-20 min
Excessive Necrotic Population BPIQ cytotoxicity, mechanical damage during processing Test lower BPIQ concentrations, optimize treatment duration, minimize processing time
Poor Signal Separation Inadequate compensation, antibody concentrations Use single-stained controls for compensation, optimize fluorochrome concentrations
BPIQ Mechanism Validation

To confirm the role of ERK in BPIQ-induced apoptosis, incorporate specific inhibitors into the experimental design:

  • Treat NSCLC cells with BPIQ in presence or absence of ERK inhibitor (e.g., PD98059) [2] [1].
  • Perform Annexin V/PI staining as described in Section 3.2.
  • Compare apoptotic populations: reduced apoptosis with ERK inhibition validates ERK's pro-apoptotic role in BPIQ mechanism [1].

G BPIQ BPIQ Treatment ERK ERK Phosphorylation Activation BPIQ->ERK Migration Migration Inhibition (MMP-2/9 downregulation) BPIQ->Migration Sub-IC50 Concentrations MMP Mitochondrial Membrane Permeabilization ERK->MMP CytoC Cytochrome c Release MMP->CytoC Caspase Caspase Activation CytoC->Caspase PS Phosphatidylserine Externalization Caspase->PS Apoptosis Apoptotic Cell Death PS->Apoptosis

Figure 2: BPIQ Signaling Pathways in Apoptosis and Migration Inhibition

Conclusion

These application notes and protocols provide comprehensive methodologies for detecting and quantifying BPIQ-induced apoptosis in NSCLC models. The Annexin V/PI flow cytometry assay serves as a robust, quantitative approach for screening BPIQ efficacy and mechanism, while complementary methods like JC-1 staining and FRET-based caspase sensors offer additional insights into mitochondrial involvement and real-time kinetics. The dual role of ERK in mediating BPIQ-induced apoptosis while suppressing migration at sub-lethal concentrations presents unique considerations for experimental design and interpretation [1]. These standardized protocols enable reliable assessment of BPIQ's anticancer potential, supporting future development of quinoline-based therapeutics for chemoresistant lung cancers.

References

Core Principles for Flow Cytometry Analysis

Author: Smolecule Technical Support Team. Date: February 2026

When studying a novel compound like BPIQ-I, a robust flow cytometry workflow can simultaneously analyze its effects on cell death, proliferation, and metabolic state. The following table summarizes key parameters that can be assessed in a single, integrated experiment [1].

Parameter Detection Method Purpose Key Readout
Cell Proliferation CellTrace Violet (CFSE-like dye Tracks division history and calculates proliferation rate [1]. Number of cell generations; proportion of proliferating cells.
Cell Cycle Dynamics Bromodeoxyuridine (BrdU) & Propidium Iodide (PI) Identifies cell cycle phase (G1, S, G2) and intensity of DNA synthesis [1]. Percentage of cells in G1, S, G2/M phases; BrdU signal intensity.
Apoptosis & Cell Death Annexin V & Propidium Iodide (PI) Distinguishes healthy, early apoptotic, late apoptotic, and necrotic cell populations [1]. Percentages of cells in each death stage (Annexin V+/PI-, etc.).
Mitochondrial Membrane Potential JC-1 Dye Measures mitochondrial health and depolarization, an indicator of early apoptosis and metabolic stress [1]. Ratio of JC-1 aggregates (high potential) to monomers (low potential).

Detailed Experimental Protocol

This integrated protocol, adapted from a recent Nature publication, allows for the acquisition of up to eight different parameters from a single sample in one experiment [1]. The entire process takes approximately 5 hours.

Sample Preparation and Staining [1]

  • Cell Seeding: Seed approximately 500,000 cells per condition in an appropriate culture plate and allow them to adhere.
  • Treatment: Treat cells with your compound of interest (e.g., this compound) and relevant controls (e.g., 5-FU as a positive control for anti-cancer effects [2]) for the desired duration.
  • Pulse with Stains:
    • Add BrdU to the culture medium for the final 30-60 minutes of treatment to label cells actively replicating DNA (S-phase).
    • Add CellTrace Violet to the cells according to the manufacturer's instructions to label cells for proliferation tracking.
  • Harvesting: Harvest cells, including any floating cells in the culture medium (which are crucial for apoptosis analysis), by gentle centrifugation.
  • Staining Procedure:
    • Annexin V & PI Staining: Resuspend the cell pellet in a binding buffer containing fluorescently conjugated Annexin V and PI. Incubate in the dark for 15 minutes.
    • Fixation and Permeabilization: Fix the cells (e.g., with paraformaldehyde) to preserve their state. Then, permeabilize them (e.g., with ethanol or a detergent-based buffer) to allow intracellular access.
    • BrdU Staining: To detect the incorporated BrdU, treat the cells with DNase to expose the BrdU epitope, then stain with a fluorescent anti-BrdU antibody.
    • JC-1 Staining: Finally, resuspend the cells in a solution containing the JC-1 dye and incubate to assess mitochondrial membrane potential.

Flow Cytometry Data Acquisition and Analysis [1]

  • Acquire data on a flow cytometer capable of detecting the multiple fluorophores used.
  • The initial gating strategy is critical [3]:
    • First, use Forward Scatter (FSC) and Side Scatter (SSC) to gate on the main cell population and exclude debris.
    • Then, use FSC-H vs. FSC-W to gate on single cells and exclude doublets or clumps.
  • Analyze the fluorescence signals for each parameter within the gated population.

Visualizing the Experimental Workflow

The following diagram, generated using Graphviz DOT language, illustrates the logical flow of the integrated staining and analysis protocol.

D Start Start: Seed and Treat Cells ProlifLabel Pulse with CellTrace Violet Start->ProlifLabel BrdUPulse Pulse with BrdU ProlifLabel->BrdUPulse Harvest Harvest Cells (Include Supernatant) BrdUPulse->Harvest AnnexinPI Annexin V / PI Staining (Live Cell Stain) Harvest->AnnexinPI FixPerm Fixation and Permeabilization AnnexinPI->FixPerm BrdUStain Intracellular Anti-BrdU Staining FixPerm->BrdUStain JC1Stain JC-1 Staining BrdUStain->JC1Stain Acquire Flow Cytometry Data Acquisition JC1Stain->Acquire Analyze Data Analysis: Gating and Population Quantification Acquire->Analyze

Interpreting Your Results

For researchers investigating a novel compound, correlating findings across these multiplexed parameters is essential for understanding the mechanism of action.

  • Connecting Mitochondrial Health to Cell Fate: A compound that induces mitochondrial depolarization (shown by a decrease in the JC-1 ratio) is often followed by the externalization of phosphatidylserine (Annexin V positivity) and eventual cell membrane breakdown (PI positivity), indicating the activation of the intrinsic apoptosis pathway [1].
  • Linking Cell Cycle to Proliferation: If a compound like this compound causes cell cycle arrest (e.g., an accumulation of cells in the G1 phase, as seen with Chitosan Oligosaccharide alone, or in the S/G2 phases when combined with 5-FU [2]), this will directly lead to a decrease in cell proliferation, evidenced by fewer cell divisions in the CellTrace Violet plot [1].

References

Multiparametric Quantitative Phase Imaging (QPI) for Cancer Cell Treatment Response

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Phase Imaging (QPI) is a real-time, label-free technique that measures the growth rate of individual cells by quantifying changes in cellular mass over time [1]. It functions as a multiparametric approach to determine the response of cancer cells to therapies, capturing dynamic changes that traditional endpoint assays miss [1].

The core principle is that the phase shift of light passing through a cell is proportional to the cell's mass. By tracking this mass over time, QPI can determine the Specific Growth Rate (SGR), or the exponential growth constant of a cell [1]. The workflow typically involves exposing cells to a drug, then using a custom QPI microscope to image tens of thousands of individual cells or small clusters over several days to capture their mass accumulation behavior [1].

Key Parameters for Treatment Response

The power of QPI lies in its ability to extract multiple, orthogonal parameters from the mass-versus-time data of single cells. The table below summarizes these key parameters [1].

Name Abbreviation Description Units
Specific Growth Rate SGR Exponential growth constant, computed as the rate of change of cell mass over time, normalized by cell mass h⁻¹
Half Maximal Effective Concentration EC50 Therapy concentration at which cells exhibit 50% of maximum response µM
Depth of Response DoR Maximum difference in SGR between cells at minimum and maximum therapy concentrations -
Time of Response ToR The average time required to elicit a response to therapy at the tested concentration h
Standard Deviation of Response SD Standard deviations of SGR as a measure of cell-to-cell heterogeneity h⁻¹

Detailed Experimental Protocol

This protocol outlines the steps for a multiparametric QPI assay to characterize cancer cell line response to single-agent therapies, based on the validated method from the search results [1].

Cell Preparation and Plate Setup
  • Cell Lines: Culture breast cancer cell lines (e.g., MCF-7, BT-474, MDA-MB-231) or other relevant models.
  • Drug Treatment: Prepare a 6-point dose response curve for the therapeutic agent(s) of interest.
  • Plate Layout: Seed cells in a 96-well plate. The setup should include dose responses, solvent controls (e.g., DMSO), and be performed in triplicate. Set up two identical plates simultaneously: one for the QPI experiment and another for a correlative endpoint assay like CellTiter-Glo (CTG).
Imaging and Data Acquisition
  • Equipment: Use a custom QPI microscope based on differential phase contrast (DPC) microscopy placed inside a tissue culture incubator.
  • Imaging Parameters:
    • Equilibration: Allow 3 hours post-drug exposure for cells to equilibrate.
    • Imaging Duration: Image the QPI plate for 72 hours.
    • Locations: Acquire images from nine pre-selected locations in each well, ensuring a minimum of 10 cells or small cell clusters per location.
    • Throughput: This setup allows for the measurement of 20,000 to 130,000 individual cells or clusters per experiment.
Data Analysis
  • Cell Segmentation: Use automated software to segment individual cells or clusters from the background in the QPI images.
  • Mass and SGR Calculation: For each segmented object, quantify cell mass over time. Calculate the Specific Growth Rate (SGR) by performing a linear regression on the mass-versus-time data and normalizing the slope by the initial mass.
  • Parameter Extraction: From the single-cell SGR data across different drug concentrations, calculate the population-level parameters (EC50, DoR, ToR) and heterogeneity measure (SD) as defined in the table above.
  • Validation: Correlate the QPI results with the endpoint CTG data from the parallel plate to ensure concordance.

Workflow Visualization

The following Graphviz diagram illustrates the core experimental and analytical workflow of the QPI method.

G Start Cell Culture & Drug Treatment Setup A Parallel Plate Setup Start->A B 72-hr QPI Live Imaging A->B C Endpoint Assay (e.g., CTG) A->C D Single-Cell Segmentation & Mass Tracking B->D G Data Validation & Interpretation C->G E Calculate Specific Growth Rate (SGR) D->E F Multiparametric Analysis: EC50, ToR, DoR, Heterogeneity E->F F->G

Diagram 1: QPI Experimental Workflow

Important Technical Notes

  • Color Contrast: When generating figures or diagrams for publication, ensure all elements meet accessibility standards. For normal text, the Web Content Accessibility Guidelines (WCAG) 2.0 Level AA require a contrast ratio of at least 4.5:1 against the background. For large text (approx. 18.66px and bold or larger), a minimum ratio of 3:1 is required [2] [3].
  • Advantages over Endpoint Assays: A key benefit of QPI is its ability to distinguish between a cytostatic response (where cell growth halts) and a cytotoxic response (where cell death occurs), and to track the emergence of resistant subpopulations over time—features that are typically missed by bulk endpoint assays like CTG [1].

How to Proceed if BPIQ-I is Your Focus

Since the specific "this compound" technology was not found, you may need to:

  • Verify the name of the technology for potential spelling or nomenclature variations.
  • Consult specialized databases like clinical trial registries (ClinicalTrials.gov) or patent databases for early-stage research.
  • Directly contact the company BPIQ (Biotech Stock Catalyst Database) for inquiries, as they may have non-public information [4].

References

Proposed Framework for BPIQ-I Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

Title: Application Notes for BPIQ-I: Reconstitution, Storage, and Functional Assays in Cell-Based Screening

1. Introduction and Background this compound is a small molecule inhibitor identified for its potential to modulate key cancer-associated signaling pathways. These application notes provide standardized protocols for researchers to reconstitute the compound, determine its stability under various storage conditions, and assess its biological activity in high-throughput screening environments. The consistent application of these methods is crucial for generating reproducible and comparable data across different laboratories.

2. Physical & Chemical Characteristics of this compound Table 1: Summary of this compound Properties (To be completed with actual data)

Property Specification / Value
Molecular Formula e.g., C₂₁H₁₈N₃O₃S
Molecular Weight e.g., 440.2 g/mol
Purity (HPLC) e.g., >98%
Recommended Solvent e.g., DMSO
Stock Concentration e.g., 10 mM
Storage Condition e.g., -80°C, desiccated, in the dark

3. Signaling Pathway and Putative Mechanism of Action Based on its reported profile, this compound is hypothesized to inhibit specific nodes within oncogenic signaling networks. The following diagram summarizes its putative mechanism of action and downstream effects on cell fate.

G Figure 1: Putative Signaling Pathway Modulation by this compound Growth Factor Growth Factor Membrane Receptor Membrane Receptor Growth Factor->Membrane Receptor Pathway Node A Pathway Node A Membrane Receptor->Pathway Node A This compound This compound This compound->Pathway Node A Inhibits Pathway Node B Pathway Node B Pathway Node A->Pathway Node B Transcription Factor Transcription Factor Pathway Node B->Transcription Factor Proliferation Proliferation Transcription Factor->Proliferation Promotes Apoptosis Apoptosis Transcription Factor->Apoptosis Inhibits

4. Experimental Protocols

Protocol 1: this compound Stock Solution Reconstitution and Aliquoting

  • Objective: To prepare a stable, high-concentration stock solution of this compound for use in cell-based assays.
  • Materials:
    • Lyophilized this compound (e.g., 1 mg)
    • High-Purity DMSO (cell culture grade, sterile-filtered)
    • Analytical balance
    • Sterile microcentrifuge tubes
    • Piperettes and sterile tips
    • Vortex mixer
  • Procedure:
    • Centrifuge: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.
    • Weigh: Accurately weigh the mass of the powder.
    • Calculate Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM) using the formula: Volume (mL) = [Mass (mg) / Molecular Weight (g/mol)] * 1000.
    • Reconstitute: Slowly add the calculated volume of DMSO directly to the vial. Cap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.
    • Aliquot: Immediately aliquot the stock solution into sterile, low-adhesion microcentrifuge tubes (e.g., 20 µL per tube) to avoid repeated freeze-thaw cycles.
    • Store: Clearly label all aliquots with the compound name, concentration, date, and passage number. Store at -80°C, protected from light.

Protocol 2: Dose-Response and IC₅₀ Determination in Cancer Cell Lines

  • Objective: To evaluate the potency of this compound by determining the half-maximal inhibitory concentration (IC₅₀) in a proliferation assay.
  • Materials:
    • Adherent cancer cell line (e.g., MCF-7, A549)
    • Complete cell culture medium
    • This compound stock solution (from Protocol 1)
    • Sterile phosphate-buffered saline (PBS)
    • 96-well cell culture plates
    • Cell Titer-Glo Luminescent Cell Viability Assay kit (or equivalent MTT reagent)
    • Multichannel pipettes
    • Plate reader capable of measuring luminescence/absorbance
  • Procedure:
    • Seed Cells: Harvest and count cells. Seed a 96-well plate at an optimal density (e.g., 2,000-5,000 cells/well in 100 µL of medium). Incubate for 24 hours to allow cell attachment.
    • Prepare Drug Dilutions: In a separate dilution plate, perform a serial dilution of this compound in complete medium to create a range of concentrations (e.g., from 10 µM to 0.1 nM). Include a DMSO-only vehicle control.
    • Treat Cells: Remove the medium from the cell plate and replace it with 100 µL of the prepared drug dilutions. Use at least n=3 replicates per concentration.
    • Incubate: Incubate the treated cells for the desired period (e.g., 72 hours).
    • Assay Viability: Add the Cell Titer-Glo reagent according to the manufacturer's instructions. Measure the luminescent signal on a plate reader.
    • Analyze Data: Calculate the percentage viability relative to the vehicle control. Plot the dose-response curve and use non-linear regression analysis in software like GraphPad Prism to calculate the IC₅₀ value.

5. Data Analysis and Interpretation Table 2: Example IC₅₀ Data for this compound Across Cell Lines (To be completed with actual data)

Cell Line Cancer Type IC₅₀ (nM) 95% Confidence Interval N
MCF-7 Breast [Value] [Lower] - [Upper] 3
A549 Lung [Value] [Lower] - [Upper] 3
Skov-3 Ovarian [Value] [Lower] - [Upper] 3
Jurkat Leukemia [Value] [Lower] - [Upper] 3

6. Troubleshooting Guide Table 3: Common Issues and Solutions

Problem Potential Cause Suggested Solution
Precipitation in stock Solvent evaporation, freeze-thaw Warm briefly at 37°C and vortex. If insoluble, prepare a fresh aliquot.
High DMSO in assay Incorrect dilution Ensure final DMSO concentration is ≤0.1%. Use intermediate dilutions in medium.
No activity in assay Degraded compound, wrong target Use a fresh aliquot. Verify cell line expresses the target pathway.
High well-to-well variability Uneven cell seeding, pipetting error Ensure cell suspension is homogenous. Use multichannel pipettes for reagent addition.

Suggestions for Finding Specific Information

Since the specific information on this compound is not publicly available in the search results I obtained, you may need to try the following:

  • Contact the Source: Reach out to BPIQ directly or the manufacturer/vendor from which you obtained the this compound compound. They are the most likely source for a Certificate of Analysis (CoA) and detailed product information sheets.
  • Search Scientific Literature: Conduct a targeted search on platforms like PubMed or Google Scholar using "this compound" as a keyword. It's possible the compound is referenced in recent research articles or pre-prints.
  • Refine Your Search: If this compound is an internal compound code within your organization, consult internal databases, data repositories, or colleagues who may have previously worked with the material.

BPIQ-I solubility and storage

Author: Smolecule Technical Support Team. Date: February 2026

BPIQ-I Application Notes

1. Compound Profile this compound (CAS 174709-30-9), also known as PD 159121, is a potent and selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Its primary application in research is to inhibit EGFR signaling and evaluate anti-proliferative effects in cellular models [1] [2].

2. Physicochemical & Storage Data

The following table summarizes the core quantitative data for this compound:

Property Value / Specification
CAS Number 174709-30-9 [1] [2]
Molecular Formula C~16~H~12~BrN~5~ [1] [2]
Molecular Weight 354.2 g/mol [1] [2]
Recommended Storage (Powder) -20°C for long-term stability (up to 3 years) [2]
Recommended Storage (Solution) -80°C for long-term stability (up to 1 year) [2]
Solubility (General) Soluble in DMSO. Specific solubility in aqueous buffers (e.g., PBS) is not provided and requires experimental determination.

3. Handling & Solubility Protocol

A. Storage and Handling

  • Powder: Upon receipt, store the unopened vial at -20°C [2]. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.
  • Stock Solution: For preparing a stock solution:
    • Solvent: Use DMSO [2].
    • Concentration: A typical stock concentration for in vitro studies is 10 mM. For example, dissolve 1 mg of this compound (354.2 g/mol) in 282 µL of DMSO to achieve this concentration.
    • Aliquoting: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
    • Storage of Aliquots: Store aliquots at -80°C for long-term stability [2].

B. Solubility and In-Vivo Formulation While a specific solubility protocol for this compound is not available, a standard method for solubility determination can be followed:

  • Saturation Solubility: Add an excess amount of this compound powder to the desired aqueous buffer (e.g., PBS) or solvent system.
  • Agitation: Vortex the mixture and agitate for a sufficient time (e.g., 24 hours) in a temperature-controlled environment.
  • Separation: Centrifuge the sample to separate undissolved material.
  • Quantification: Analyze the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

For animal studies, one suggested in vivo formulation is 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline/PBS/ddH~2~O [2]. This formulation should be prepared from a DMSO stock solution immediately before administration.

4. Core Experimental Workflow

The typical research workflow for using this compound involves several key stages, from preparation to data analysis, as illustrated below.

G Start Start this compound Experiment Prep Prepare Stock Solution (DMSO, 10 mM) Start->Prep Store Aliquot & Store at -80°C Prep->Store Dilute Dilute in Cell Culture Media Store->Dilute Treat Treat Cells (Determine IC₅₀) Dilute->Treat Analyze Analyze Effects (e.g., Viability, Signaling) Treat->Analyze End Collect Data & Conclude Analyze->End

5. Solubility Optimization Strategies

Many new drug candidates face solubility challenges. If this compound exhibits poor aqueous solubility, consider the following established strategies to enhance it for in vitro assays [3]:

G Root Solubility Challenge with this compound Strat1 Use of Co-solvents (e.g., DMSO, PEG300) Root->Strat1 Strat2 Amorphous Solid Dispersions (ASD) with Polymers Root->Strat2 Strat3 Lipid-Based Systems (SEDDS/SMEDDS) Root->Strat3 Strat4 Complexing Agents (e.g., Cyclodextrins) Root->Strat4 Strat5 Nanoparticle Technologies (Nanoprecipitation) Root->Strat5 Goal Goal: Enhanced Bioavailability & Reliable Assay Results Strat1->Goal Strat2->Goal Strat3->Goal Strat4->Goal Strat5->Goal

Important Notes & Gaps in Available Data

The search results, while providing basic data, lack the detailed protocols required for a complete application note. You should be aware of the following limitations:

  • No Specific IC₅₀ Data: The bioactivity is described generally as "potent," but no quantitative IC₅₀ or EC₅₀ values in specific cell lines are provided.
  • Limited Solubility Data: Apart from its solubility in DMSO, precise solubility values in water or standard buffers are not published in the searched sources. This is a critical parameter that must be determined empirically in your lab.
  • Lack of Assay Protocols: Detailed methodologies for key experiments citing this compound, such as cell proliferation assays (e.g., MTT, CTG), Western blotting for p-EGFR inhibition, or enzymatic kinase assays, are not included in the search results. These protocols would need to be sourced from primary scientific literature.

References

Application Note: Preclinical Evaluation of a Novel Antiproliferative Compound

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

This document provides a standardized framework for the preclinical assessment of novel chemical entities with suspected antiproliferative activity, using a hypothetical compound "BPIQ-I" as a model. The protocols are synthesized from established experimental design principles and recent methodology in anticancer drug discovery [1] [2]. The application note outlines a comprehensive approach to establish cytotoxicity, elucidate mechanisms of action, and determine apoptotic pathways induced by experimental compounds.

Experimental Design & Statistical Considerations

Adherence to rigorous experimental design is fundamental to generating reliable, reproducible data. Key requirements include [1]:

  • Group Sizes: Minimum group size of n=5 independent biological replicates for any statistical comparisons. "n" represents independent experimental units (e.g., separate animals, primary cell cultures), not technical replicates.
  • Randomization: Random assignment of subjects or cell culture plates to treatment groups to eliminate systematic bias.
  • Blinding: Operators conducting treatments and data analysis should be blinded to group allocation where feasible.
  • Statistical Analysis: Define statistical significance threshold (typically P<0.05) a priori in methods. Ensure appropriate post-hoc testing following ANOVA.

Key Experimental Protocols

The following section details core methodologies for evaluating anticancer activity.

Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the concentration-dependent effect of a compound on cell viability.

Detailed Protocol:

  • Cell Seeding: Plate cells (e.g., A549 lung cancer, HCT-116 colon cancer, and relevant normal cell lines like HEK293) in 96-well plates at a density of 5-8 × 10³ cells/well. Include control wells with medium only (background control) [2] [3].
  • Treatment: After 24-hour incubation, treat with a concentration range of this compound (e.g., 0-50 µM). Include vehicle control (e.g., DMSO, concentration ≤0.1%) and positive control (e.g., 5-Fluorouracil, Etoposide).
  • Incubation: Incubate for 72 hours.
  • MTT Application: Add MTT reagent (5 mg/mL in PBS) to each well (10% of total medium volume). Incubate for 2-4 hours at 37°C.
  • Solubilization: Carefully remove medium and add DMSO to dissolve formed formazan crystals.
  • Absorbance Measurement: Measure absorbance at 570 nm with a reference wavelength of 630-650 nm.
  • Data Analysis: Calculate % viability = [(Abs_sample - Abs_blank)/(Abs_vehicle_control - Abs_blank)] × 100. Determine IC₅₀ values using non-linear regression analysis.
Apoptosis Detection by Flow Cytometry

Purpose: To quantify and distinguish early/late apoptosis and necrosis.

Detailed Protocol (Annexin V-FITC/7-AAD Staining):

  • Treatment & Harvesting: Treat cells with this compound at IC₅₀ and 2×IC₅₀ concentrations for 24-48 hours. Harvest both adherent and floating cells [2].
  • Washing: Wash cells twice with cold PBS.
  • Staining: Resuspend ~1×10⁵ cells in 100 µL of Annexin V binding buffer.
  • Incubation: Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD (or propidium iodide). Incubate for 15 minutes in the dark at room temperature.
  • Analysis: Add 400 µL binding buffer and analyze immediately by flow cytometry using appropriate fluorescence channels.
Cell Cycle Analysis

Purpose: To identify cell cycle phase arrest induced by this compound.

Detailed Protocol (Propidium Iodide Staining):

  • Treatment & Fixation: Treat cells, harvest, wash with PBS, and fix in 70% ethanol at -20°C for ≥2 hours.
  • Staining: Wash fixed cells and resuspend in staining solution containing Propidium Iodide (50 µg/mL), RNase A (100 µg/mL), and 0.1% Triton X-100.
  • Incubation: Incubate for 30-60 minutes at 37°C in the dark.
  • Analysis: Analyze DNA content by flow cytometry. Determine percentage of cells in sub-G₀/G₁, G₀/G₁, S, and G₂/M phases using appropriate software [2].
Caspase Activity Assay

Purpose: To investigate activation of key caspases in apoptosis.

Detailed Protocol (Colorimetric Substrate Cleavage):

  • Cell Lysate Preparation: Lyse treated cells in appropriate lysis buffer on ice. Centrifuge to collect supernatant.
  • Reaction Setup: Incubate cell lysate (50-100 µg protein) with specific caspase substrates in assay buffer:
    • Caspase-3: DEVD-p-NA
    • Caspase-8: IETD-p-NA
    • Caspase-9: LEHD-p-NA [3]
  • Measurement: Incubate at 37°C for 1-4 hours. Measure absorbance at 405 nm.
  • Analysis: Express caspase activity as fold-change relative to vehicle control.

Data Presentation and Analysis

Table 1: Cytotoxicity Profile of this compound Against Cancer and Normal Cell Lines
Cell Line Origin IC₅₀ (µM) 95% Confidence Interval Selectivity Index (IC₅₀_normal/IC₅₀_cancer)
A549 Lung cancer 11.33 ± 0.67 10.5 - 12.1 3.5
HCT-116 Colon cancer ~13.0 12.2 - 13.8 3.1
MCF-7 Breast cancer Data required Data required Data required
HEK293 Normal kidney 40.18 ± 0.94 39.5 - 40.8 -

Note: Data for this compound is hypothetical, based on similar compounds [2].

Table 2: Apoptotic Pathway Protein Expression Changes
Protein Function Expected Change with this compound Treatment Detection Method
Bax Pro-apoptotic Upregulation Western Blot
Bak Pro-apoptotic Upregulation Western Blot
Bcl-2 Anti-apoptotic Downregulation Western Blot
Bcl-xL Anti-apoptotic Downregulation Western Blot
Cytochrome c Apoptotic trigger Increased release Western Blot/ELISA
PARP DNA repair Cleavage (89 kDa fragment) Western Blot
p53 Tumor suppressor Upregulation/Activation Western Blot

Signaling Pathway Visualization

The following Graphviz diagrams illustrate key apoptotic pathways that may be activated by this compound treatment.

Extrinsic Apoptosis Pathway

G BPIQ This compound DeathReceptor Death Receptor Activation BPIQ->DeathReceptor DISC DISC Formation DeathReceptor->DISC Caspase8 Caspase-8 Activation DISC->Caspase8 EffectorCaspases Effector Caspases (Caspase-3/7) Caspase8->EffectorCaspases Direct Activation Apoptosis Apoptosis EffectorCaspases->Apoptosis

Intrinsic Apoptosis Pathway

G BPIQ This compound CellularStress Cellular Stress BPIQ->CellularStress BaxBak Bax/Bak Activation CellularStress->BaxBak MOMP Mitochondrial Outer Membrane Permeabilization BaxBak->MOMP CytochromeC Cytochrome c Release MOMP->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 EffectorCaspases Effector Caspases (Caspase-3/7) Caspase9->EffectorCaspases Apoptosis Apoptosis EffectorCaspases->Apoptosis

Troubleshooting Guide

Common Issue Potential Cause Solution
High background in MTT assay Precipitate formation, contaminated reagents Filter sterilize MTT stock, ensure sterile conditions
Poor Annexin V staining Inadequate binding buffer, excessive cell clumping Prepare fresh binding buffer, filter cells through mesh
No caspase activation Insufficient treatment time, inappropriate concentration Perform time-course experiment, verify IC₅₀ values
High variability in replicates Inconsistent cell counting, edge effects in plates Standardize counting method, use inner wells

Conclusion

This application note provides a comprehensive framework for evaluating this compound or similar investigational compounds. The integration of robust experimental design with multiple orthogonal assays enables thorough characterization of antiproliferative and apoptotic mechanisms. Following these standardized protocols will enhance data reliability and reproducibility in early drug discovery.

References

Technical Support Center: Solubility Issue Resolution

Author: Smolecule Technical Support Team. Date: February 2026

This section outlines a standard framework for addressing compound solubility, a critical property in drug development that affects bioavailability and efficacy [1].

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies to improve compound solubility in aqueous solutions? A1: Common laboratory strategies include:

  • pH Adjustment: Modifying the pH of the solvent to ionize the compound and increase its aqueous solubility.
  • Co-solvents: Using water-miscible organic solvents (e.g., DMSO, ethanol) to create a more favorable environment for the compound.
  • Surfactants: Employing detergents to form micelles that can solubilize hydrophobic compounds.
  • Complexation Agents: Using agents like cyclodextrins to form inclusion complexes with the compound.
  • Salt Formation: For ionizable compounds, forming a salt can significantly enhance water solubility.

Q2: How can I rapidly test a wide range of conditions for my compound? A2: Automated, high-throughput screening is an efficient method. One published workflow uses an automated platform to test protein solubility and stability across a broad range of buffer and excipient compositions, generating data with low amounts of material [2]. This data can then directly inform the design of purification processes and formulation development.

Q3: Can computer models predict my compound's solubility before I run an experiment? A3: Yes, machine learning (ML) models have become powerful tools for predicting aqueous solubility [3]. These models can save significant time and resources. The performance of different ML approaches on a large dataset of organic compounds is summarized below [3].

Table 1: Comparison of Machine Learning Models for Aqueous Solubility Prediction

Model Type Chemical Representation Test R² Test RMSE Key Advantage
Random Forest Molecular Descriptors 0.88 0.64 High predictive accuracy [3]
Random Forest Morgan Fingerprint (ECFP4) 0.81 0.80 Provides insight into functional group contributions [3]
Directed Edge Graph Isomorphism Network (D-GIN) Graph Neural Network ~ ~ State-of-the-art architecture combining different learning approaches [1]

Q4: Which molecular features are most critical for aqueous solubility? A4: Computational studies using SHapley Additive exPlanations (SHAP) analysis have identified that lipophilicity (often measured as LogP) is a dominant feature [3]. Other important descriptors include the number of aromatic heavy atoms, molecular weight, and the presence of specific functional groups like hydrogen bond donors and acceptors [3].


Troubleshooting Guide: Low Solubility

Experimental Workflow for Solubility Enhancement

The following diagram outlines a systematic, tiered approach to diagnosing and resolving solubility issues.

solubility_troubleshooting Start Identify Low Solubility Computational In-Silico Screening • LogP Prediction • Solubility ML Models Start->Computational HT_Screen High-Throughput Experimental Screening Start->HT_Screen Analyze Analyze Screening Data • Identify Top Conditions • Assess Excipient Effects Computational->Analyze  Provides Priorities HT_Screen->Analyze Optimize Optimize Lead Conditions • Refine pH & Concentration • Test Combinations Analyze->Optimize Validate Validate in Final System (e.g., Bioassay) Optimize->Validate

Step 1: Initial Assessment & In-Silico Screening

  • Action: Before wet-lab experiments, use computational tools to predict solubility and key physicochemical properties like LogP (partition coefficient) and LogS (solubility) [1]. This helps set realistic expectations and guides experimental design.
  • Protocol: Input your compound's SMILES string into publicly available or commercial prediction software. Models based on Molecular Descriptors generally offer high accuracy, while Morgan Fingerprint-based models can offer better interpretability of which molecular fragments harm solubility [3].
  • Expected Outcome: A preliminary solubility estimate and identification of the compound's likely lipophilicity.

Step 2: High-Throughput Experimental Screening

  • Action: Empirically test a wide matrix of conditions with minimal compound use.
  • Protocol: Use an automated liquid handler to prepare solutions in 96 or 384-well plates. The workflow should vary parameters such as:
    • Buffer Composition (e.g., phosphate, citrate, Tris)
    • pH (a range from 3.0 to 9.0 is typical)
    • Excipients (e.g., surfactants like Polysorbate 80, sugars, cyclodextrins)
    • Co-solvents (e.g., 1-5% DMSO, ethanol, PEG)
  • Detection: After incubation, quantify solubility using a plate reader (e.g., via turbidity measurement, UV absorption, or fluorescent dyes) [2].
  • Expected Outcome: Identification of a shortlist of buffer and excipient conditions that significantly improve solubility.

Step 3: Data Analysis and Condition Optimization

  • Action: Analyze the high-throughput screening data to select the most promising conditions for further refinement.
  • Protocol: Use statistical analysis to rank conditions based on solubility enhancement. Create a secondary, more focused screen around the top-performing conditions from the initial screen, testing narrower pH ranges and excipient concentrations.
  • Expected Outcome: 2-3 optimized, robust formulation conditions that maximize solubility and are compatible with the next stage of research (e.g., biological assays).

Step 4: Final Validation

  • Action: Confirm that the optimized solubility conditions are effective and non-interfering in the final application.
  • Protocol: Prepare the compound in the final lead formulation and use it in the downstream experimental system (e.g., a cell-based assay or protein-binding study). Always include a negative control (a known poor solubility condition) for comparison.
  • Expected Outcome: A validated, soluble preparation of your compound ready for use in research.

References

BPIQ-I cell toxicity problems

Author: Smolecule Technical Support Team. Date: February 2026

BPIQ-I Researcher Fact Sheet

The table below summarizes the key technical data for this compound from the supplier's datasheet [1].

Property Specification
Catalog Number 203696 [1]
CAS Number 174709-30-9 [1]
Synonyms 8-[(3-Bromophenyl)amino]-3-methyl-3H-imidazo[4,5-g]-quinazoline [1]
Mechanism of Action Cell-permeable, reversible, ATP-competitive inhibitor of EGFR tyrosine kinase [1]
Reported IC₅₀ (EGFR) 25 pM (0.025 nM) [1]
Purity ≥95% by HPLC [1]
Solubility DMSO (5 mg/ml) [1]
Storage Protect from light; -20°C [1]
Solution Stability Aliquot and freeze at -20°C; stock solutions stable for up to 3 months [1]

Frequently Asked Questions & Troubleshooting

Here are answers to common questions and solutions to problems you might encounter when working with this compound.

Q1: What is the primary mechanism by which this compound exerts its effects, and what downstream consequences should I investigate for toxicity? A1: this compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. Its toxicity likely stems from this targeted inhibition. You should investigate the following downstream pathway events and common cell death mechanisms, which are often interconnected [2] [3].

G BPIQ_I This compound EGFR EGFR Tyrosine Kinase BPIQ_I->EGFR Downstream Inhibition of Downstream Signaling (e.g., MAPK, PI3K/Akt) EGFR->Downstream Apoptosis Induction of Apoptosis Downstream->Apoptosis Mitochondrial Mitochondrial Dysfunction (Intrinsic Pathway) • ROS Overproduction [2] • Cytochrome c Release [3] • Caspase-9 Activation [2] Apoptosis->Mitochondrial DeathReceptor Death Receptor Activation (Extrinsic Pathway) • Caspase-8 Activation [3] Apoptosis->DeathReceptor Execution Execution Phase • Caspase-3/7 Activation [2] [3] • PARP Cleavage [3] Mitochondrial->Execution DeathReceptor->Execution

Q2: My positive control is not working during Annexin V apoptosis assays. What could be wrong? A2: A lack of positive signal can occur for several reasons [4] [5]:

  • Insufficient apoptosis induction: The drug concentration or treatment duration may be too low. Perform a time- and dose-response experiment.
  • Loss of apoptotic cells: When working with adherent cells, apoptotic cells detach. Ensure you collect and centrifuge the culture supernatant to include these cells in your analysis [4] [5].
  • Reagent issues: The Annexin V dye or nuclear stain (e.g., PI) may have been omitted, degraded due to improper storage, or used past its expiration date. Always include a positive control (e.g., cells treated with a known apoptosis inducer like staurosporine) to verify kit functionality [5].

Q3: I see high background fluorescence or false positives in my untreated control group. How can I fix this? A3: False positives can stem from technical artifacts or poor cell health [4] [5]:

  • Poor cell state: Overly confluent, starved, or contaminated cells can undergo spontaneous apoptosis. Use healthy, log-phase cells for experiments [5].
  • Harsh cell handling: Over-trypsinization, especially with EDTA (which chelates Ca²⁺ required for Annexin V binding), or excessive pipetting can damage the membrane. Use gentle, EDTA-free dissociation enzymes like Accutase [4].
  • Instrument issues: Thoroughly clean the flow cytometer before runs to avoid carryover contamination [5].
  • Fluorescence interference: If your cells express fluorescent proteins (e.g., GFP) or are treated with auto-fluorescent drugs, choose an Annexin V conjugate with a non-overlapping fluorophore, such as PE or APC [4].

Q4: How should I properly handle and prepare this compound stock solutions for cell treatment? A4: Follow these steps for optimal results [1]:

  • Storage: Upon receipt, store the solid powder at -20°C and protect it from light.
  • Reconstitution: Prepare a concentrated stock solution in DMSO (e.g., 5 mg/mL as suggested). Gently vortex or sonicate to ensure complete dissolution.
  • Aliquoting: Immediately aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
  • Working Dilution: Dilute the stock into your cell culture medium. Ensure the final concentration of DMSO is low (typically ≤0.5%) to avoid solvent toxicity, which can confound your results [5].
  • Stability: Aliquotted stock solutions are stable for up to 3 months at -20°C [1].

Experimental Protocol: Assessing Apoptosis via Annexin V/PI Staining

This is a generalized protocol for a key experiment to study this compound-induced cytotoxicity. You should optimize it for your specific cell line.

G Step1 1. Treat & Harvest Cells • Seed cells and treat with this compound. • Include negative/positive controls. • Harvest cells (include supernatant). • Wash with PBS. Step2 2. Stain Cell Pellet • Resuspend in Annexin V Binding Buffer. • Add Annexin V-FITC and Propidium Iodide (PI). • Incubate for 15 min in the dark. Step1->Step2 Step3 3. Immediate Analysis • Analyze by flow cytometry within 1 hour. • Do not wash after staining. Step2->Step3

Principle: This assay distinguishes between live (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) cells based on phosphatidylserine (PS) exposure and membrane integrity [4].

Critical Notes:

  • Single-Stain Controls: You must prepare single-stain controls (Annexin V only, PI only) for proper instrument compensation [4].
  • Calcium Dependence: The binding buffer must contain calcium. Do not use trypsin with EDTA to harvest cells, as it chelates calcium and will inhibit Annexin V binding [4].
  • Prompt Analysis: Analyze samples immediately after staining, as signal can degrade over time [4].

References

BPIQ-I Experimental Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The data comes from a phenotypic high-content analysis (HCA) screen using primary rat hippocampal neurons to identify protein kinase inhibitors that promote neurite growth [1].

Parameter Details
Screened Concentrations 6 nM, 32 nM, 160 nM, 800 nM, 4 μM, 20 μM [1]
Concentration of Max Effect 160 nM [1]
Reported EC₅₀ ~74 nM [1]
Key Bioassay Readout Neurite Total Length (NTL) [1]
Max Effect on NTL 288% increase relative to DMSO control [1]

Detailed Experimental Protocol

This protocol is adapted from the screening assay used to generate the data above [1].

  • Step 1: Cell Culture Preparation

    • Utilize primary rat hippocampal neurons as the cellular model.
    • Plate cells according to standard protocols for neuronal culture to ensure health and reproducibility.
  • Step 2: Compound Treatment

    • Prepare a stock solution of BPIQ-I in DMSO.
    • Treat neurons in duplicate with this compound across the six concentrations listed in the table (6 nM to 20 μM).
    • Include a DMSO-only treatment as a vehicle control.
  • Step 3: Immunostaining and Data Acquisition

    • After the treatment period, fix the cells.
    • Immunostain the neurons using an antibody against βIII-tubulin to visualize neuronal morphology.
    • Acquire high-content image data using a suitable platform (e.g., Cellomics Arrayscan VTI).
  • Step 4: Morphological Analysis

    • Use the imaging platform's software to extract quantitative morphological data.
    • The primary readout for a hit compound is a significant increase in Neurite Total Length (NTL).
    • Secondary parameters can include Neurite Count (NC), Neurite Average Length (NAL), and Neurite Branch-point Average (NBA).
  • Step 5: Hit Identification Criteria

    • A compound is considered a hit if it induces, at any tested concentration, an average increase in NTL ≥ 25% relative to the DMSO control.
    • This effect must occur at non-toxic concentrations and have a Z-score > 1.5 in each of two independent experiments.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the screening protocol:

G A Primary Rat Hippocampal Neurons B Treat with this compound (6 nM - 20 µM) A->B C Fix and Immunostain (βIII-tubulin) B->C D High-Content Imaging C->D E Morphological Analysis (NTL, NC, NAL, NBA) D->E F Hit Validation (Z-score > 1.5, NTL ≥ 25%) E->F

Troubleshooting Common Issues

The source material did not provide specific troubleshooting advice for this compound. However, here are general guidelines for issues that can arise in cell-based screening assays:

  • High Cytotoxicity at Lower Concentrations: This may indicate off-target effects. Re-evaluate the compound's selectivity profile or test a structural analogue with better specificity.
  • Inconsistent Results Between Replicates: Check the health and consistency of your primary neuronal cultures. Ensure the DMSO concentration is equalized and low (typically ≤0.1%) across all treatments to avoid vehicle toxicity.
  • Weak or No Phenotypic Response: Confirm the activity of your compound stock solution. Verify that the immunostaining and image analysis parameters are correctly optimized to detect subtle changes in neurite morphology.

Key Insights for Researchers

  • Context is Critical: The optimal concentration of 160 nM was determined in a specific primary neuronal model for a neurite outgrowth phenotype. Your optimal concentration may vary depending on your cell type (e.g., cancer cell line) and assay endpoint (e.g., viability, apoptosis).
  • Start with a Range-Finding Experiment: It is highly advisable to conduct your own dose-response curve using the provided concentrations as a starting guide to confirm the optimal concentration in your specific experimental system.

References

BPIQ-I protocol optimization

Author: Smolecule Technical Support Team. Date: February 2026

BPIQ-I Compound Overview

This compound (also known as PD 159121) is a potent and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1] [2]. Its primary documented mechanism is inhibiting EGFR activity, which shows anti-proliferative effects in various cancer cell lines [1] [2]. The chemical structure is C₁₆H₁₂BrN₅, it has a molecular weight of 354.20 g/mol, and the CAS registry number is 174709-30-9 [1] [2].

Experimental Data & Protocols

The table below summarizes the key experimental findings for this compound from the search results:

Property / Parameter Details
Molecular Weight 354.20 g/mol [1]
CAS Number 174709-30-9 [1] [2]
Molecular Formula C₁₆H₁₂BrN₅ [1] [2]
Biological Target EGFR Tyrosine Kinase [1] [2]
Mechanism ATP-competitive inhibitor [1]
Primary Assay Cell viability assay (WST-8) after 3-day incubation [1]
Reported EC₅₀ (SKOV-3 cells) 6.5 µM [1]
Other Cell Lines Tested A-431, MDA-MB-468, U-87, MDA-MB-231 [1]

Example Protocol: Cell Viability Assay This is a generalized protocol based on the methods used to generate the data above [1].

  • Cell Plating: Plate cells (e.g., SKOV-3, A-431) at a density of 5 x 10³ cells per well in a 96-well plate.
  • Incubation: Incubate the plates for 24 hours.
  • Compound Treatment: Treat the cells with this compound across a concentration range (e.g., 0-50 µM). Include a vehicle control (0 µM).
  • Incubation with Compound: Incubate the cells with the compound for 72 hours.
  • Viability Measurement: Add the WST-8 reagent to each well. Measure the absorbance at 490 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability and the half-maximal effective concentration (EC₅₀).

Frequently Asked Questions

What is the primary application of this compound in research? this compound is used in preclinical research to study EGFR-driven signaling pathways and to investigate the anti-proliferative effects of EGFR inhibition on various cancer cell lines [1] [2].

Which cell lines are most sensitive to this compound? Based on the available data, the SKOV-3 cell line (likely ovarian cancer) was the most sensitive among those tested, with an EC₅₀ of 6.5 µM. Other lines like MDA-MB-468 showed moderate sensitivity (EC₅₀ of 30 µM) [1].

Is this compound suitable for in vivo studies? The search results do not provide specific data on this compound's use in animal models. You would need to consult specialized pharmacological databases or primary literature for pharmacokinetic and in vivo efficacy data.

Troubleshooting Common Scenarios

Low Potency or Efficacy:

  • Check Solubility and Storage: this compound should be stored as recommended by the supplier. Use appropriate solvents (like DMSO) for stock solutions and ensure the final concentration of the solvent in your assay does not affect cell viability.
  • Verify Cell Line Models: Ensure you are using cell lines with documented EGFR expression or dependency, as efficacy is highly context-dependent [3].

High Background in Controls:

  • Optimize Assay Conditions: Ensure the vehicle control (e.g., DMSO) is properly matched in all wells. Confirm that the cell seeding density is optimal for the 72-hour incubation period to prevent over-confluence.

Signaling Pathway & Workflow Visualizations

The following diagrams, created with Graphviz, illustrate the proposed mechanism of this compound and a general experimental workflow.

G EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binding Downstream Downstream Signaling (Proliferation, Survival) EGFR->Downstream Activation (With ATP) BPIQ This compound BPIQ->EGFR Competitive Inhibition ATP ATP ATP->EGFR Competes For Binding Site

Diagram 1: Proposed Mechanism of this compound as a competitive EGFR tyrosine kinase inhibitor. This compound and ATP compete for the binding site on the EGFR, thereby inhibiting the activation of downstream signaling pathways that lead to cell proliferation and survival [1] [2] [3].

G Plate Plate Cells (5x10³ cells/well, 24h) Treat Treat with this compound (0-50 µM, 72h) Plate->Treat Assay Add WST-8 Reagent Treat->Assay Measure Measure Absorbance (490 nm) Assay->Measure Analyze Analyze Data (Calculate Viability & EC₅₀) Measure->Analyze

Diagram 2: General workflow for a cell viability assay using this compound, based on the cited methodology [1].

I hope this structured information provides a solid starting point for your work with this compound.

References

BPIQ-I Stability Data and Storage

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key stability information and physical properties of BPIQ-I from technical data sheets.

Property Specification / Recommendation
Purity ≥95% by HPLC [1], ≥99.0% [2]
Molecular Formula C₁₆H₁₂BrN₅ [1] [2] [3]
Molecular Weight 354.2 g/mol [1] [2] [3]
Solid Form Off-white to crystalline solid [1] [3]
Recommended Storage (Powder) Protect from light. -20°C [1]. Packaging under inert gas is recommended [1].
Freezing Powder Ok to freeze [1]
Solubility (Stock Solution) 5 mg/ml in DMSO [1]
Stock Solution Stability Stable for up to 3 months at -20°C [1]. Up to 1 month at -20°C [2].
Recommended Stock Handling Following reconstitution, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles [1] [2].

Experimental Protocol: Preparing and Using this compound Stock Solutions

Here is a detailed methodology for creating a stock solution of this compound to ensure stability and experimental consistency.

  • Preparation

    • Equipment & Reagents: Bring anhydrous DMSO to room temperature. Use a calibrated microbalance, sterile volumetric tubes, and a sonicating water bath.
    • Weighing: Weigh the desired amount of this compound powder. The datasheet suggests a stock concentration of 5 mg/ml [1].
    • Dissolution: Add the calculated volume of DMSO to the powder. Gently vortex the mixture until the powder is fully dissolved. If necessary, briefly place the tube in a sonicating water bath for a few minutes to aid dissolution.
    • Aliquoting: Immediately upon complete dissolution, aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles and exposure to ambient conditions [1] [2].
  • Storage

    • Store the aliquots at -20°C and protect from light [1].
    • Clearly label all aliquots with the compound name, concentration, preparation date, and your initials.
  • Usage in Cell-Based Assays

    • Thaw an aliquot on ice or at room temperature in the dark. Gently vortex before use.
    • Dilute the stock solution into the appropriate cell culture medium to achieve the desired working concentration. The final DMSO concentration in cell culture should typically not exceed 0.1% to avoid cytotoxicity.
    • Discard any unused solution from the thawed aliquot; do not re-freeze.

The following diagram illustrates the complete workflow for preparing and storing this compound stock solutions.

BPIQ_I_Workflow Start Start Preparation Weigh Weigh this compound powder Start->Weigh Dissolve Dissolve in anhydrous DMSO (5 mg/mL) Weigh->Dissolve Aliquot Aliquot into single-use vials Dissolve->Aliquot Store Store at -20°C Protect from Light Aliquot->Store Thaw Thaw aliquot for use Store->Thaw Dilute Dilute in cell culture medium Thaw->Dilute Treat Treat cells Dilute->Treat Discard Discard leftover solution Treat->Discard

Frequently Asked Questions (FAQs)

Q1: What is the shelf life of the this compound powder? The technical data sheet indicates a shelf life of up to 3 years when stored at -20°C, though one supplier notes a general shelf life of 1460 days (approximately 4 years) for the solid form [1] [3].

Q2: Can I use a solvent other than DMSO to prepare stock solutions? The product datasheets specify DMSO as the solvent for preparing stock solutions at 5 mg/ml [1]. The stability profile in other solvents has not been reported, so using DMSO is strongly recommended.

Q3: What is the primary mechanism of action of this compound? this compound is a cell-permeable, reversible, and ATP-competitive inhibitor. It is highly potent and specific against the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), with a reported IC₅₀ of 25 pM [1] [3].

Q4: I see a discrepancy in purity between different sources. Which should I trust? Different manufacturers may provide slightly different purity grades (e.g., ≥95% vs. ≥99.0%) [1] [2]. It is critical to consult the Certificate of Analysis (CoA) for your specific lot number to know the exact purity and analytical data for the material you are using [1] [2].

Troubleshooting Common Issues

  • Problem: Precipitate forms in stock solution after thawing.

    • Solution: Warm the vial gently to room temperature and vortex thoroughly. If the precipitate does not dissolve, briefly sonicate in a water bath. Before use, visually inspect the solution to ensure it is clear and free of particles.
  • Problem: Inconsistent biological activity in repeated experiments.

    • Solution: This often results from degradation due to improper handling.
      • Confirm that stock solutions are stored at -20°C or below and are not kept at room temperature for extended periods.
      • Avoid repeated freeze-thaw cycles. The practice of aliquoting is crucial to prevent this.
      • Check the age of your stock solution. If it is older than the recommended 1-3 months, prepare a fresh batch [1] [2].
  • Problem: The inhibitor seems to lose efficacy in cell assays.

    • Investigation Steps:
      • Verify Storage Conditions: Ensure the powder and stock solutions have been protected from light, as the compound may be light-sensitive [1].
      • Check Dilution Calculations: Double-check the dilution scheme to ensure the final concentration in your assay is correct.
      • Confirm Solvent Tolerance: Ensure the final concentration of DMSO in your cell culture media is consistent and non-cytotoxic (usually ≤0.1%).

References

Troubleshooting Guide for Quinoline-Based Compound Assays

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common issues, potential causes, and solutions for key experiments involving quinoline-based compounds, drawing from recent scientific literature [1] [2].

Experiment Common Challenge Potential Cause Recommended Solution

| Cytotoxicity (MTT) Assay | High background noise or inconsistent results between replicates. | • Incomplete dissolution of formazan crystals. • Bacterial contamination in reagent or media. • Incorrect cell seeding density. | • Ensure thorough solubilization with DMSO; shake plates post-addition [1]. • Filter-sterilize MTT stock; use aseptic technique. • Standardize cell counting and seeding protocol; confirm ~70-80% confluency at assay start. | | Apoptosis (Annexin V/PI) Assay | Low signal or high background in flow cytometry. | • Excessive cell handling leading to mechanical damage. • Incorrect antibody dilution or incubation time. • Inadequate washing, leaving unbound antibody. | • Handle cells gently during trypsinization and washing [1]. • Titrate antibodies; strictly follow manufacturer's incubation time (e.g., 5 min at 25°C) [1]. • Perform recommended wash steps post-staining to remove unbound reagent. | | Synthesis of Compounds | Low yield or impurities in final product (e.g., Tetrahydroquinolinones). | • Incomplete reaction or side reactions. • Presence of tautomers/rotamers complicating purification. | • Confirm reaction conditions (catalyst, temperature, time); use TLC to monitor progression [2]. • Employ techniques like recrystallization or prep-HPLC; refer to supplementary info for specific separation guidance [2]. | | Cell Cycle Analysis | Indistinct cell cycle phases or high sub-G1 debris. | • Over-fixation or harsh fixation damaging DNA. • Insufficient RNase treatment. | • Fix cells with 70% ethanol at 4°C; avoid prolonged fixation (>2 hrs). • Include a robust RNase A treatment step (e.g., 30 min at 37°C) during staining. |

Detailed Experimental Protocols

For reproducibility, here are the core methodologies for key assays referenced in the troubleshooting guide.

MTT Assay for Cytotoxicity

This protocol is used to assess cell viability after treatment with compounds like GQD-HA-Qu NCs or tetrahydroquinolinones [1] [2].

  • Cell Seeding: Seed cells (e.g., MCF-7, A549) in a 96-well plate at a density of 1 × 10⁴ cells per well and incubate for 24 hours.
  • Treatment: Expose cells to a concentration gradient of the test compound (e.g., 7.8 to 500 µg/mL). Include a negative control (vehicle only, e.g., DMSO).
  • Incubation: Incubate for the desired duration (e.g., 48 hours).
  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate in the dark at 37°C for 4 hours.
  • Solubilization: Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formed formazan crystals. Shake the plate gently.
  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the control.
Annexin V-FITC/PI Apoptosis Assay

This protocol details the steps to distinguish between early apoptotic, late apoptotic, and necrotic cells [1].

  • Treatment & Harvesting: Treat cells (e.g., A2780) with the compound for 48 hours. Trypsinize the cells, collect them by centrifugation, and wash with PBS.
  • Staining: Resuspend approximately 1 × 10⁵ cells in 500 µL of 1X binding buffer.
  • Incubation: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension. Incubate at 25°C for 5 minutes in the dark.
  • Analysis: Analyze the stained cells using a flow cytometer within 1 hour. Use untreated cells to set baselines for fluorescence.

Experimental Workflow & Signaling Pathways

To help visualize the logical flow of a typical drug efficacy investigation and the underlying mechanism of action for quinoline-based compounds, the following diagrams were created using Graphviz.

Drug Efficacy Study Workflow

The diagram below outlines the key stages of a preclinical drug evaluation study, from compound synthesis to mechanistic analysis [1] [2].

G Start Compound Synthesis & Characterization Step1 In Vitro Cytotoxicity Screening (MTT Assay) Start->Step1 Step2 Hit Validation (Colony Formation Assay) Step1->Step2 Step3 Mechanism of Action Investigation Step2->Step3 Step4 Apoptosis Analysis (Annexin V/PI Staining) Step3->Step4 Step5 Gene Expression (Real-time PCR) Step4->Step5 End Data Synthesis & Conclusion Step5->End

Apoptosis Signaling Pathway

This diagram illustrates the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis, which are often triggered by quinoline derivatives [1] [2].

G Extrinsic Extrinsic Pathway (Death Receptor) Caspase8 Caspase-8 Activation Extrinsic->Caspase8 Intrinsic Intrinsic Pathway (Mitochondrial) BaxBak BAX/BAK Activation Intrinsic->BaxBak P53 p53 Upregulation P53->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Apoptosis Apoptosis Execution Caspase8->Apoptosis Caspase9 Caspase-9 Activation Caspase9->Apoptosis CytoC->Caspase9 Quinoline Quinoline Compound Quinoline->Extrinsic Some Compounds Quinoline->Intrinsic Quinoline->P53 Some Compounds

Methodology Note

The troubleshooting guide and protocols were synthesized from recent studies on quinoline-based compounds. The diagrams were generated using Graphviz's DOT language, adhering to your specifications for color, contrast, and layout [3] [4] [5].

References

BPIQ-I apoptosis detection issues

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Category Question Answer & Solution
Assay Principle What is the principle of Annexin V/PI apoptosis detection? Early apoptosis: phosphatidylserine (PS) translocates to outer membrane, binding FITC-labeled Annexin V (green). Late apoptosis/necrosis: compromised membrane allows Propidium Iodide (PI) (red) to enter and stain DNA [1].
Experimental Setup Does trypsin with EDTA affect detection? Yes. EDTA chelates Ca²⁺, which is essential for Annexin V-PS binding. Use EDTA-free enzymes like Accutase [1].
Experimental Setup What if my cells express GFP? Avoid FITC-labeled Annexin V. Use probes with non-overlapping spectra like PE, APC, or Alexa Fluor 647 [1].
Results & Analysis Why is my positive control not working? Possible causes: insufficient drug concentration/duration, loss of apoptotic cells in supernatant, operational error (forgot dye), or degraded reagents [1].
Results & Analysis Why are there no Annexin V+ cells in my treated sample? Drug may not induce apoptosis; ensure treatment is sufficient. Include all cells (supernatant). Verify kit function with a positive control [1].
Results & Analysis Why is there a high false positive rate in my control group? Poor compensation; over-confluent/starved cells; mechanical damage from over-pipetting; autofluorescence from drugs; delayed sample analysis [1].

Troubleshooting Guide: Common Problems & Solutions

Problem Phenomenon Possible Causes Recommended Solutions
Unclear population separation High cellular autofluorescence; poor cell condition. Choose a fluorophore without spectral overlap; use healthy, log-phase cells; gentle dissociation with Accutase [1].
Only PI/7-AAD positive (no Annexin V signal) Cells are late apoptotic/necrotic; severe mechanical damage. Use healthier cells; be gentle during handling and pipetting to avoid membrane damage [1].
Only Annexin V positive (no PI signal) Cells in early apoptosis stage; omission of nuclear dye. This is normal for early apoptosis; double-check staining protocol to ensure PI/7-AAD was added [1].
Poor fluorescence compensation Incorrect flow cytometry settings. Use single-stain controls (apoptotic cells with Annexin V-FITC only and PI only) for proper compensation [1].

Experimental Protocol: Annexin V-FITC/PI Apoptosis Detection

Here is a detailed methodology for a standard Annexin V-based apoptosis assay.

Sample Preparation and Staining
  • Cell Harvesting: Gently dissociate adherent cells using EDTA-free dissociation enzymes (e.g., Accutase) to preserve membrane integrity and phosphatidylserine (PS) signals. Avoid using trypsin with EDTA [1].
  • Cell Washing: Wash cells twice with cold PBS.
  • Binding Buffer Resuspension: Resuspend the cell pellet in a 1X Annexin V binding buffer at a concentration of 1-5 x 10⁶ cells/mL [1].
  • Staining:
    • Add Annexin V-FITC and/or PI to the cell suspension. A typical 100 µL staining volume might contain 5 µL of each dye.
    • Mix gently and incubate for 15-20 minutes at room temperature in the dark [1].
  • Analysis: Analyze the stained cells by flow cytometry within 1 hour.
Flow Cytometry Setup and Gating
  • Controls are Critical:
    • Unstained cells: For adjusting forward/side scatter (FSC/SSC) and setting photomultiplier tube (PMT) voltages.
    • Annexin V-FITC single-stain control: For adjusting compensation in the FITC channel.
    • PI single-stain control: For adjusting compensation in the PI channel.
  • Quadrant Setting:
    • Lower Left (LL): Viable cells (Annexin V-/PI-).
    • Lower Right (LR): Early apoptotic cells (Annexin V+/PI-).
    • Upper Right (UR): Late apoptotic cells (Annexin V+/PI+).
    • Upper Left (UL): Necrotic cells (Annexin V-/PI+), often indicative of mechanical damage [1].

Apoptosis Signaling Pathway and Detection Logic

The following diagram illustrates the core signaling pathways involved in drug-induced apoptosis and the corresponding detection logic for an Annexin V assay, based on mechanisms described in the search results [2] [3].

apoptosis_pathway Apoptosis Pathways & Detection Logic cluster_pathway Drug-Induced Apoptosis Signaling cluster_detection Detection via Flow Cytometry Drug Drug Mitochondria Mitochondria Drug->Mitochondria  Stress Cytochrome_c Cytochrome_c Mitochondria->Cytochrome_c  Release Caspases Caspases Cytochrome_c->Caspases  Activates Apoptosis Apoptosis Caspases->Apoptosis  Executes Early Early Apoptosis PS Externalization Apoptosis->Early Late Late Apoptosis Membrane Damage Apoptosis->Late FITC_only Annexin V-FITC+ / PI- Early->FITC_only FITC_PI Annexin V-FITC+ / PI+ Late->FITC_PI Viable Viable Cell Intact Membrane Double_neg Annexin V-FITC- / PI- Viable->Double_neg

Key Experimental Considerations

  • Essential Controls: Always include single-stained controls and a positive control (e.g., cells treated with a known apoptosis inducer like Staurosporine) to validate your experimental setup and kit performance [1].
  • Sample Freshness: Complete flow cytometry analysis within one hour of staining for optimal results [1].

References

BPIQ-I Western blot troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Why is there a weak or no signal on my blot?

A weak or absent signal is a common issue with several potential causes, ranging from transfer efficiency to antibody quality [1] [2].

Potential Cause Recommended Solution
Failed protein transfer Verify transfer by staining the gel (Coomassie) and membrane (Ponceau S) after the procedure [1] [2]. For high MW proteins, add 0.1% SDS to the transfer buffer and increase transfer time. For low MW proteins, use a smaller pore membrane (e.g., 0.2 µm) and reduce transfer time [1].
Sub-optimal antibody concentration or quality Titrate antibody concentrations; the datasheet recommendation is a starting point [1]. Test old or suspect antibodies on a known positive control. Increase incubation time (e.g., overnight at 4°C) [1] [2].
Low target protein abundance Load more protein (20–50 µg per lane is a common range) [1] [2]. Concentrate your sample or enrich for the target via immunoprecipitation or cellular fractionation [1] [3]. Include protease inhibitors in your lysis buffer to prevent degradation [2] [3] [4].
Ineffective blocking Test different blocking agents. For instance, switch from milk to BSA, especially when detecting phosphoproteins, as milk contains phosphoproteins like casein that can interfere [1] [2] [5].
Issues with detection Ensure your detection reagents are fresh. Check that buffers do not contain sodium azide, which inhibits HRP activity [1] [2]. Increase exposure time during imaging [1] [2].
Why is the background high or uneven?

High background appears as a dark haze or blotches across the membrane, often caused by non-specific antibody binding or insufficient washing [1] [5].

Potential Cause Recommended Solution
Insufficient blocking Increase the concentration of your blocking agent (e.g., up to 5-10%), and/or extend the blocking incubation time and temperature [2] [5].
Antibody concentration too high Titrate down the concentration of your primary and/or secondary antibody [1] [2] [5].
Insufficient washing Increase wash stringency by performing 5-6 washes for 5-10 minutes each with ample fresh TBST buffer [1]. Ensure gentle rocking during washes.
Contaminated buffers or equipment Prepare fresh, filtered buffers and clean all trays and containers thoroughly to remove microbial growth or particulates [1] [5].
Membrane dried out Ensure the membrane remains fully immersed or covered in buffer at all times to prevent irreversible protein binding [2] [5].
Why are there non-specific or unexpected bands?

Unexpected bands at incorrect molecular weights typically indicate antibody cross-reactivity or sample degradation [1] [2].

  • Primary Antibody Specificity: This is the most common cause, especially with polyclonal antibodies. The antibody may be binding to other proteins that share similar epitopes [1]. Solution: Decrease the primary antibody concentration. Run a secondary-only control to confirm the signal is from the primary antibody. Consider switching to a monoclonal or affinity-purified antibody for higher specificity [5].
  • Protein Degradation: Proteases released during sample preparation can cleave proteins, creating fragments that appear as lower molecular weight bands [2]. Solution: Always keep samples on ice and include a broad-spectrum protease inhibitor cocktail in your lysis buffer [3] [4].
  • Post-Translational Modifications: Modifications like glycosylation or phosphorylation can increase the apparent molecular weight of a protein, causing it to run higher than predicted [2]. Solution: Review literature for the known molecular weights of modified forms of your protein. Treatments with glycosidases or phosphatases can confirm the presence of PTMs.
What are other common issues and their fixes?
  • "Smiling" Bands: Bands that curve upward at the edges are often caused by excessive heat during electrophoresis. Solution: Run the gel at a lower voltage or perform the run in a cold room or with an ice pack [5].
  • Speckled Background: This is often caused by air bubbles during transfer, antibody aggregates, or particulate matter in buffers. Solution: Remove all air bubbles when assembling the transfer stack. Centrifuge or filter (0.2 µm) the secondary antibody to remove aggregates. Filter buffers before use [1] [5].
  • White/"Hollow" Bands: This occurs in chemiluminescent detection when the signal in the center of a strong band depletes the substrate too quickly. Solution: Decrease the amount of primary antibody or protein loaded [2].

Western Blot Troubleshooting Workflow

This decision tree helps systematically identify and resolve Western blot problems.

western_blot_troubleshooting Western Blot Troubleshooting Workflow start Analyze Western Blot Result problem Identify the Primary Problem start->problem weak_signal Weak or No Signal problem->weak_signal high_bg High Background problem->high_bg ns_bands Non-Specific Bands problem->ns_bands other Other Issues problem->other weak_q1 Was protein transfer successful? weak_signal->weak_q1 bg_q1 Was blocking sufficient? high_bg->bg_q1 ns_q1 Is the sample degraded or overloaded? ns_bands->ns_q1 other_list Common issues: • 'Smiling' Bands: Run gel at lower voltage/on ice. • Speckles: Filter antibodies/buffers, remove bubbles. • White Bands: Reduce antibody/protein amount. other->other_list weak_act1 Stain gel (Coomassie) and membrane (Ponceau S) to verify weak_q1->weak_act1 No weak_q2 Are antibodies and detection system working? weak_q1->weak_q2 Yes weak_act2 Test antibodies on positive control. Use fresh ECL substrate. Ensure no sodium azide in buffers. weak_q2->weak_act2 No bg_act1 Increase blocking agent concentration/time. Switch milk for BSA (for phospho-proteins). bg_q1->bg_act1 No bg_q2 Are antibody concentrations too high or washing insufficient? bg_q1->bg_q2 Yes bg_act2 Titrate down antibody amounts. Increase wash number/duration. bg_q2->bg_act2 Yes ns_act1 Add protease inhibitors. Load less protein per lane. ns_q1->ns_act1 Yes ns_q2 Is antibody binding non-specific? ns_q1->ns_q2 No ns_act2 Titrate primary antibody. Use affinity-purified antibody. Run secondary-only control. ns_q2->ns_act2 Yes

Proactive Practices for Success

Preventing issues is more efficient than troubleshooting them. Here are key practices to ensure consistent Western blot results:

  • Systematic Documentation: Write down one protocol and use it consistently. Document any deviations, as this makes identifying the cause of a problem much easier [1].
  • Include Essential Controls: Always run appropriate controls, including a positive control lysate (known to express your target), a loading control (e.g., Actin, GAPDH), and a secondary-only control to check for non-specific binding [1] [2].
  • Validate Key Reagents: Don't assume an old antibody is still good. Periodically test your primary and secondary antibodies on a known positive control to confirm activity [1].
  • Consider Multiplex Fluorescent Detection: For analyzing signaling pathways, fluorescent western blotting allows you to detect multiple target proteins on a single blot without stripping and reprobing, saving time and sample while providing more reliable quantitative data [6] [7].

References

Frequently Asked Questions & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses common experimental issues in zebrafish research.

Category Common Issue Potential Cause Recommended Solution
Model Physiology & Health High larval mortality post-procedure [1] Dehydration or physical damage during immobilization. Use a batch agarose microplate designed to maintain hydration while stabilizing larvae [1].
Neurological or cardiac defects in controls [2] Unintended chemical exposure (e.g., legacy contaminants like PCBs). Verify water and chemical purity; measure contaminant concentrations in both exposure medium and fish tissue [2].
Microinjection Low injection success rate [3] [1] Manual skill variability, improper needle calibration, or unstable larval positioning. Implement automated image-guided systems or strictly follow manual protocols for needle preparation (tip ~3 μm) and injection volume calibration (e.g., 0.5 nL) [3] [1].
Inconsistent drug delivery to specific brain regions [3] Incorrect needle placement or drug diffusion. Use a microinjection protocol for localized drug delivery (e.g., into the habenula). Confirm efficacy with a co-injected visible dye like Phenol Red [3].
Genetic & Phenotypic Models Hyperactivity, impulsivity, or altered stress response [4] Successful genetic modification (e.g., rbfox1 LoF) affecting HPI axis. Characterize behavior with locomotion assays (distance, speed) and validate molecular changes (cortisol levels, bdnf, crhb expression) [4].
Variable tumor engraftment in xenografts [5] Immune rejection (in older larvae) or suboptimal injection site. Use embryos younger than 30 dpf (lacking adaptive immunity) and inject into the pericardial space (PCS) or yolk sac for high engraftment and survival [1] [5].
Data Acquisition & Imaging Poor image quality for quantification [6] Low signal-to-noise ratio, pigmentation, or suboptimal resolution. Inhibit pigmentation with PTU, define acquisition parameters (high spatiotemporal resolution, SNR) based on the smallest structure to be resolved [6] [7].

Quantitative Data for Experimental Design

This table summarizes key metrics from recent studies to help researchers benchmark their experiments.

Experimental Area Key Parameter Reported Value / Effect Citation
Microinjection (Automated) Success Rate 80.8% (n=1,129 larvae) [1]
Post-Injection Survival Rate 92.1% (n=1,143 larvae) [1]
Tumor Engraftment Success 96.2% (n=610 larvae) [1]
Chemical Exposure (PCBs) Novel Neurologic Effect Eye tremors [2]
Cardiac Effect (Aroclor 1254) Bradycardia, pericardial edema (less severe than PCB 126) [2]
Genetic Model (rbfox1 LoF) Behavioral Effect Hyperactivity, increased impulsivity, heightened arousal [4]
Molecular Effect Increased cortisol, dysregulated bdnf/trkb2, crhb, pac1a-hop [4]
Blood Flow & Endothelium EC Proliferation in ISVs (No-flow vs Flow) Significantly reduced under no-flow conditions [7]

Detailed Experimental Protocols

Here are step-by-step methodologies for two critical techniques.

Protocol 1: Microinjection into the Zebrafish Habenula [3]

This protocol is for localized drug delivery in the brain, suitable for neurological studies.

Before you begin:

  • Permissions: Ensure all animal experiments are approved by the relevant institutional and national ethics committees.
  • Zebrafish: Use larvae at 3-5 days post-fertilization (dpf). For the referenced study, the tsc2vu242/+ line was used.
  • Reagent Preparation:
    • E3 Medium: 5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄.
    • Tricaine Stock (MS-222): 400 μg/mL for anesthesia.
    • Injection Solution: Dilute drug (e.g., 1 μM Rapamycin) in 0.9% NaCl. Add 0.05% Phenol Red for visualization.

Step-by-Step Method:

  • Prepare Micropipettes: Pull borosilicate glass capillaries to create a fine needle. Use fine forceps to break the tip to ~3 μm diameter.
  • Load and Calibrate: Load the needle with 3 μL of injection solution. Use a calibration slide to set the injection pump to deliver a precise drop size (e.g., 0.5 nL).
  • Immobilize Larvae: Anesthetize larvae in tricaine. Embed them in a drop of 1% low-melting-point agarose on a glass-bottom dish for stability.
  • Perform Microinjection: Under a high-magnification stereomicroscope, carefully insert the needle into the target region (habenula). Administer the injection and withdraw the needle smoothly. For sustained effect, the procedure may be repeated at 3 and 4 dpf.
  • Post-injection Care: Gently release larvae from agarose and place them in fresh E3 medium for recovery.
Protocol 2: Automated Microinjection for High-Throughput Xenografts [1]

Workflow Overview: The automated process involves positioning larvae in a custom-designed batch agarose microplate that prevents dehydration. An AI model analyzes a lateral-view image of each larva to detect key feature points around the pericardial space (PCS). The system calculates the optimal injection path and a robotic arm executes the microinjection with high precision.

Key Advantages:

  • Standardization: Reduces variability from manual skill.
  • Throughput: The batch microplate allows multiple larvae to be processed sequentially.
  • Viability: The specialized microplate design significantly improves survival rates compared to conventional methods.

Experimental Workflow & Signaling Pathways

The following diagrams illustrate a generalized high-throughput screening workflow and a specific signaling pathway implicated in neurological phenotypes.

G Start Fish Breeding & Egg Collection A Embryo Preparation (Dechorionation, PTU treatment) Start->A B Specimen Mounting in Batch Agarose Microplate A->B C AI-Guided Image Recognition Locates Pericardial Space B->C D Robotic Microinjection (Cells/Drugs) C->D E Post-Injection Incubation & Recovery D->E F In Vivo Fluorescence Imaging & Analysis E->F End Data Quantification: - Tumor Growth - Cell Proliferation - Behavior F->End

Diagram 1: High-Throughput Zebrafish Xenograft and Screening Workflow. This workflow integrates automated microinjection and in vivo imaging for efficient data generation [1] [5].

G RBFOX1_LoF RBFOX1 Loss of Function BDNF_TRKB BDNF/TRKB Pathway Dysregulation RBFOX1_LoF->BDNF_TRKB PAC1 PAC1 Receptor Alternative Splicing RBFOX1_LoF->PAC1 HPI_Activation HPI Axis Hyperactivation (Increased Cortisol) BDNF_TRKB->HPI_Activation Leads to PAC1->HPI_Activation Leads to Molecular_Effects Altered Gene Expression (crhb, nr3c2, pac1a-hop) HPI_Activation->Molecular_Effects Behavioral_Phenotype Behavioral Phenotypes: - Hyperactivity - Impulsivity - Hyperarousal HPI_Activation->Behavioral_Phenotype

Diagram 2: Signaling Pathway in rbfox1 LoF Mutant Zebrafish. This pathway shows how genetic disruption leads to molecular and behavioral changes, modeling neuropsychiatric disorders [4].

References

Troubleshooting Guide: Dose Response Optimization

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common challenges in dose-response experiments and potential solutions based on current regulatory and research perspectives.

Issue Possible Cause Investigation & Solution
Poor efficacy at tolerated doses Suboptimal dosing regimen; reliance on Maximum Tolerated Dose (MTD) for targeted therapies [1] [2] Implement Model-Informed Drug Development (MIDD). Use pharmacokinetic-pharmacodynamic (PK-PD) and exposure-response models to identify doses that balance safety and efficacy, rather than relying solely on toxicity data [1].
High rate of late-onset toxicities Trial design focused on short-term toxicity; drug accumulation over time [1] Adopt novel trial designs (e.g., adaptive, seamless trials) that collect long-term safety and efficacy data. Incorporate patient-reported outcomes (PROs) to better capture tolerability [3].
Inconsistent response between models and humans Differences in receptor biology/occupancy between animal models and humans [1] Use mathematical models for FIH dose selection that account for factors beyond weight-based scaling, such as target receptor affinity and expression levels [1].
Difficulty selecting final dose for approval Inadequate comparison of multiple doses in late-stage trials [1] Conduct dedicated trials to compare multiple dosages. Use frameworks like Clinical Utility Indices (CUI) to quantitatively integrate safety, efficacy, and other biomarker data for decision-making [1].

Frequently Asked Questions (FAQs)

Q1: What is the biggest paradigm shift in oncology dose optimization today? The key shift is moving away from the historic Maximum Tolerated Dose (MTD) paradigm, which was designed for chemotherapies. For modern targeted therapies and immunotherapies, the goal is to find a dose that maximizes efficacy while minimizing toxicity, often referred to as the Optimal Biological Dose (OBD). This is the central goal of initiatives like the FDA's Project Optimus [1] [3].

Q2: How can I improve the design of a First-in-Human (FIH) trial for better dose finding? Instead of the traditional "3+3" design, consider model-informed approaches such as:

  • Adaptive Designs: These allow for dose escalation/de-escalation based on the outcomes of the last patient or cohort, responding to both efficacy and late-onset toxicities [1].
  • Utilizing Backfill Cohorts: Adding more patients at interesting dose levels within the early trial can provide stronger clinical data on the benefit/risk ratio of a particular dose [1].

Q3: What data is critical for making a final dosage decision for a registrational trial? A final decision should be based on a comprehensive dataset including [1]:

  • Anti-tumor activity (e.g., tumor shrinkage, survival endpoints).
  • Safety and tolerability profiles across the tested doses, including long-term data.
  • Pharmacokinetic and biomarker data (e.g., circulating tumor DNA).
  • Patient-reported outcomes (PROs) on quality of life and treatment tolerability [3].

Suggested Workflow for Dose Optimization

The following diagram summarizes a modern, iterative approach to dose optimization, integrating the strategies discussed above.

References

BPIQ-I cell viability assay troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Cell Viability Assay Troubleshooting Guide

The table below outlines common problems encountered in cell viability assays, their potential causes, and recommended solutions, drawing from established cell viability method principles [1].

Problem Phenomenon Potential Root Cause Troubleshooting & Solution Strategies
High Background Signal Incomplete dye removal/washing; reagent cytotoxicity; spontaneous dye leakage from viable cells [1]. Optimize wash steps (number/volume); include a vehicle control; test different dye concentrations to minimize non-specific binding.
Low Signal-to-Noise Ratio Low cell seeding density; incorrect incubation times; expired or degraded assay reagents [1]. Ensure cells are in log growth phase; perform a cell titration experiment to optimize density; validate reagent activity with a positive control.
High Inter-Assay Variability Inconsistent cell passaging; reagent temperature fluctuations; manual pipetting errors [1]. Standardize cell culture and handling protocols; allow all reagents to equilibrate to room temperature; use automated pipettes or liquid handlers.
Inconsistent Viability Calculations Use of different measurement principles (metabolic activity vs. membrane integrity) [1] [2]; inaccurate cell counting. Clearly define viability for your assay; use a standardized cell counting method (e.g., automated cell counter with high contrast images) [3].

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between cell viability and cell proliferation? A1: Cell viability refers to the number of healthy, living cells in a sample at a given time, often assessed by measuring markers like metabolic activity or membrane integrity. Cell proliferation measures the rate at which a cell population is increasing in number over time through cell division [2]. A viable cell may not necessarily be proliferating.

Q2: Why might different viability assays (e.g., MTT vs. Trypan Blue) produce conflicting results for the same sample? A2: This is common because assays operate on different biochemical principles [1].

  • Metabolic assays (e.g., MTT, MTS) measure enzyme activity as a proxy for health. A cell might have an intact membrane (appearing viable to Trypan Blue) but have compromised metabolism (appearing dead in an MTT assay).
  • Membrane integrity assays (e.g., Trypan Blue) identify cells with a compromised plasma membrane. It's crucial to choose an assay that best reflects your specific research question and understand that "viability" is an operational definition based on the method used.

Q3: What are the key considerations for transitioning from a manual to an automated cell viability assay? A3: Key considerations include [3] [4]:

  • Instrument Integration: Ensuring the automated cell counter or reader can interface with laboratory information management systems (LIMS) for data integrity.
  • Process Understanding: A deep understanding of critical parameters (cell count, viability, metabolite levels) is needed for automated control.
  • Sterility & Sampling: For bioreactor applications, using a sterile, automated sampling system is vital to prevent contamination.
  • Assay Robustness: The assay protocol must be reproducible and reliable enough for an automated system to execute flawlessly.

Experimental Protocol for a Typical Metabolic Viability Assay

The following workflow visualizes the key steps in a standard colorimetric metabolic assay, such as MTT or WST-8:

G Start Start Assay Plate Plate Cells in 96-Well Microplate Start->Plate Treat Treat Cells with Test Compound Plate->Treat Incubate Incubate (37°C, 5% CO₂) Treat->Incubate Add Add Viability Reagent (e.g., MTT) Incubate->Add Incubate2 Incubate to Allow Formazan Formation Add->Incubate2 Solubilize Solubilize Formazan Crystals (if required) Incubate2->Solubilize Read Read Absorbance on Microplate Reader Solubilize->Read Analyze Analyze Data & Calculate % Viability Read->Analyze End End Analyze->End

Key Steps Explained:

  • Cell Plating: Seed cells at an optimized, uniform density in a 96-well plate and allow them to adhere overnight [5] [6].
  • Treatment: Expose cells to the test compounds for a predetermined duration.
  • Viability Reagent Incubation: Add the reagent (e.g., MTT, WST-8) to each well. Viable cells with active metabolism will convert this reagent into a colored formazan product [4].
  • Signal Measurement: The absorbance of the formazan product is measured using a microplate reader. The intensity of the color is directly proportional to the number of viable cells [4].
  • Data Analysis: The absorbance values from treated samples are compared to those from control wells (e.g., untreated cells for 100% viability, a no-cell blank for background) to calculate the percentage of cell viability.

Assay Development & Validation Workflow

Developing a robust and reliable assay requires a systematic approach, as shown in the following validation workflow:

G Define Define Assay Objective & Mechanism of Action Develop Develop/Select Assay Protocol Define->Develop Optimize Optimize Critical Parameters Develop->Optimize Validate Validate Assay Performance Optimize->Validate Transfer Transfer & Implement for Routine Use Validate->Transfer

Validation Parameters:

  • Precision & Reproducibility: Measure the same sample multiple times (within a plate and across different days/operators) to calculate the coefficient of variation (%CV). A lower %CV indicates higher precision [7].
  • Accuracy: Ensure the assay correctly measures the true biological effect, often by testing known controls.
  • Robustness: Determine how susceptible the assay is to small, deliberate changes in parameters (e.g., incubation time, reagent volume) [7].
  • Specificity: Confirm that the assay signal is due to the intended biological activity and not interference from other components [7].

References

BPIQ-I mitochondrial apoptosis detection

Author: Smolecule Technical Support Team. Date: February 2026

Mitochondrial Apoptosis Pathway

The intrinsic (mitochondrial) apoptosis pathway is a key mechanism of programmed cell death that can be activated by various stimuli, including DNA damage, oxidative stress, and chemotherapeutic agents. The core process involves mitochondrial outer membrane permeabilization (MOMP), which leads to the release of pro-apoptotic factors into the cytoplasm [1].

G ApoptoticStimuli Apoptotic Stimuli (DNA damage, oxidative stress) Bcl2Family Bcl-2 Family Regulation ApoptoticStimuli->Bcl2Family BaxBakActivation Bax/Bak Activation and Oligomerization Bcl2Family->BaxBakActivation MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) BaxBakActivation->MOMP CytochromeCRelease Cytochrome c Release MOMP->CytochromeCRelease SMAC SMAC/DIABLO Release (IAP Inhibition) MOMP->SMAC Apoptosome Apoptosome Formation (Cyt c + Apaf-1 + Caspase-9) CytochromeCRelease->Apoptosome CaspaseActivation Caspase-3/7 Activation Apoptosome->CaspaseActivation Apoptosis Apoptotic Cell Death CaspaseActivation->Apoptosis IAPs IAPs (Inhibitor of Apoptosis) IAPs->CaspaseActivation inhibits SMAC->IAPs neutralizes

The Bcl-2 protein family serves as the crucial regulatory checkpoint in this pathway, consisting of both anti-apoptotic (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bid). When the balance shifts toward apoptosis, Bax and Bak form pores in the mitochondrial outer membrane, leading to decreased membrane potential and increased permeability [1].

Detection Methods & Experimental Workflows

Mitochondrial Apoptosis Detection Techniques
Detection Method Target/Principle Key Reagents Readout Applications
Membrane Potential Assays ΔΨm collapse JC-1, TMRM, TMRE Fluorescence shift Early apoptosis detection
Cytochrome c Release Cyt c localization Anti-cytochrome c antibodies Immunofluorescence, WB Mid-stage apoptosis confirmation
Caspase Activity Assays Caspase-3/7, -9 activation Fluorogenic substrates, antibodies Fluorescence, luminescence Mid-late stage execution
Bcl-2 Family Profiling Pro-/anti-apoptotic balance Bax, Bak, Bcl-2 antibodies Western blot, flow cytometry Mechanism studies
Annexin V Staining PS externalization Annexin V-FITC/PI Flow cytometry Apoptosis vs. necrosis
DNA Fragmentation Nuclear condensation Hoechst 33342, TUNEL Microscopy, flow cytometry Late apoptosis detection
Mitochondrial ROS mtROS generation MitoSOX, roGFP Fluorescence Oxidative stress linkage
Experimental Workflow for Comprehensive Assessment

G Start Treatment with Apoptotic Inducers Harvest Cell Harvest (Time-course) Start->Harvest EarlyStage Early Stage Markers Harvest->EarlyStage MidStage Mid Stage Markers Harvest->MidStage LateStage Late Stage Markers Harvest->LateStage MMembranePotential Mitochondrial Membrane Potential EarlyStage->MMembranePotential BaxTranslocation Bax Mitochondrial Translocation EarlyStage->BaxTranslocation Analysis Data Integration & Interpretation MMembranePotential->Analysis Flow Cytometry BaxTranslocation->Analysis IF/Western CytochromeC Cytochrome c Release MidStage->CytochromeC CaspaseAct Caspase-9/3 Activation MidStage->CaspaseAct CytochromeC->Analysis IF/Confocal CaspaseAct->Analysis Fluorometric PSExternalization PS Externalization (Annexin V) LateStage->PSExternalization DNAFragment DNA Fragmentation LateStage->DNAFragment PSExternalization->Analysis Flow Cytometry DNAFragment->Analysis Microscopy/TUNEL

Transwell-Based Confined Migration Apoptosis Assay

For studying apoptosis during confined migration (relevant to metastatic cancer research):

  • Cell Preparation: Digest cells with 0.05% trypsin and wash twice with cold PBS. Resuspend in cold PBS and count cells [2].

  • Transwell Setup:

    • For 24-well plate: Resuspend 5×10⁴ cells in 300 μL serum-free medium and load into transwell chamber
    • Well should contain 500 μL medium with 10% FBS as chemoattractant
    • Critical: The inside/outside volume difference creates hydrostatic pressure to draw cells into pores [2]
  • Incubation: Culture at 37°C, 5% CO₂ for 6-18 hours (optimize based on cell type and experimental needs) [2].

  • Sample Collection:

    • Gently remove medium and wash transwell chambers with cold PBS
    • Load 0.05% trypsin into transwell chambers to digest cells for 10 minutes at 37°C
    • Gently pat chambers after 5 minutes to help cell detachment [2]
  • Analysis: Proceed with mitochondrial apoptosis detection methods outlined above.

Troubleshooting Guide

Frequently Encountered Issues & Solutions
Problem Potential Causes Solutions Prevention Tips
Weak/no apoptosis signal Insufficient treatment duration, incorrect inducer concentration, low assay sensitivity Perform time-course experiment, optimize inducer concentration, include positive controls Validate inducers on control cells first; use multiple detection methods
High background in healthy controls Serum starvation effects, mechanical damage during processing, reagent toxicity Include proper controls, gentle handling, optimize reagent concentrations Use healthy, low-passage cells; minimize processing time
Inconsistent results between replicates Uneven cell seeding, temperature fluctuations, pipetting errors Standardize protocols, use automated dispensers, maintain consistent incubation conditions Pre-warm all reagents; train all team members on standardized protocols
Poor mitochondrial staining Overloaded dyes, inadequate loading time, quenched dyes Titrate dye concentrations, optimize loading time, protect dyes from light Perform dye titration for each cell type; use fresh dye solutions
Incomplete caspase activation Insufficient apoptotic stimulus, caspase inhibitor presence Verify inducer activity, check for caspase inhibitors in media/serum Use validated inducers; test serum lots for inhibitory activity
Conflicting results between methods Different temporal sensitivities, assay interference Correlate multiple time points, check for reagent interference Understand timing of each apoptotic event; use orthogonal methods
Specific BPIQ-I Considerations

When working with this compound compounds in mitochondrial apoptosis detection:

  • Time Course Optimization: this compound may have delayed onset compared to conventional inducers like staurosporine. Establish detailed time courses (e.g., 2, 4, 6, 8, 12, 24 hours) for each cell type [3].

  • Cell Type Variability: Mitochondrial sensitivity to this compound can vary significantly between cell lines. Include both sensitive and resistant cell lines as controls.

  • Mitochondrial Membrane Potential (ΔΨm): Some this compound compounds may cause rapid ΔΨm collapse while others work through different mechanisms. Combine JC-1 staining with cytochrome c release assays [4].

  • Bcl-2 Family Interactions: If investigating this compound mechanism, perform co-immunoprecipitation or proximity ligation assays to examine interactions between this compound targets and Bcl-2 family proteins [1].

Key Technical Recommendations

  • Multiparametric Approach: Always use at least two different detection methods targeting different stages of apoptosis (early + mid/late stage) for confirmation [4] [3].

  • Proper Controls:

    • Negative control: Untreated healthy cells
    • Positive control: Staurosporine (0.1-1 μM for 3-6 hours) or other validated inducers
    • Inhibitor controls: Z-VAD-FMK (pan-caspase inhibitor) for specificity
  • Timing Considerations: Mitochondrial events typically precede other apoptotic markers:

    • ΔΨm collapse: 30 minutes - 4 hours
    • Cytochrome c release: 1 - 6 hours
    • Caspase activation: 2 - 8 hours
    • PS externalization: 3 - 12 hours
  • This compound Specific Optimization: For novel this compound compounds, conduct preliminary dose-response studies (typically 0.1-100 μM range) and temporal analysis to establish the optimal window for detecting mitochondrial apoptosis events.

References

BPIQ-I cyclin B detection problems

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting Guide & FAQs

Q: Why am I unable to detect cyclin B in my cells after treating them with BPIQ-I? A: The most likely explanation is not a detection failure, but a genuine biological response. Evidence suggests that quinoline-derived compounds, including those structurally similar to this compound, can significantly downregulate the expression of cell cycle proteins like cyclin B1 [1]. Your experiment may be working correctly, and the decreased signal reflects the drug's intended mechanism of action.

Q: How can I confirm that my cyclin B antibody is working properly? A: It is crucial to include the correct controls to validate your experimental results. The table below lists antibodies against cyclin B1 for which experimental validation data is available.

Antibody Name Host Species Reactivity Applications Key Validation Points
Cyclin B1 Antibody #4138 [2] Rabbit Human, Mouse, Rat, Hamster, Monkey WB, IF Detects endogenous total cyclin B1; validated for Western Blot (1:1000) and Immunofluorescence (1:400).
cyclin B Antibody (D-1) [3] Mouse Drosophila melanogaster WB, IP, IF, ELISA A monoclonal antibody recommended for detecting cyclin B in Drosophila; also available in HRP-conjugated and fluorescently-conjugated forms.

Q: What is the proposed mechanism by which this compound affects cyclin B? A: this compound is a potent and specific inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [4]. Inhibiting the EGFR signaling pathway can lead to cell cycle arrest and the downregulation of key proteins required for cell cycle progression. Studies on a related quinoline derivative, DFIQ, showed it induced cell cycle arrest and downregulated cyclin B1 protein expression [1]. The following diagram illustrates this proposed signaling relationship:

G EGFR EGFR Signaling Downstream Signaling EGFR->Signaling Activates BPIQ This compound BPIQ->EGFR Inhibits CellCycle Cell Cycle Progression Signaling->CellCycle CyclinB Cyclin B Expression CellCycle->CyclinB Promotes

Experimental Protocol: Validating Cyclin B Downregulation

To confirm that this compound is causing cyclin B downregulation rather than your detection method failing, follow this validation protocol:

  • Confirm Antibody Specificity with a Positive Control

    • Procedure: Run a parallel Western blot with a lysate from a known, unsynchronized cell population (e.g., HeLa, HEK293). These cells should have a detectable level of cyclin B. A clear band at the expected molecular weight (~55 kDa for cyclin B1 [2]) confirms your antibody and detection system are functional.
    • Materials: Use a validated antibody, such as Cyclin B1 Antibody #4138 at a 1:1000 dilution [2].
  • Corroborate with Apoptosis and Cell Cycle Markers

    • Rationale: The biological effect of this compound is likely part of a broader induction of cell cycle arrest and apoptosis. Probing for these related markers can provide a consistent biological picture.
    • Procedure: On the same membrane, probe for:
      • Cleaved Caspase-3 or Cleaved PARP: As markers of apoptosis induction [5] [1].
      • p21 or p27: As markers of cell cycle arrest [5] [1].
    • Expected Result: Successful cyclin B detection should be associated with increased levels of apoptotic and cell cycle arrest markers.
  • Perform Cell Cycle Analysis

    • Procedure: Treat cells with this compound and analyze them using flow cytometry to determine DNA content (e.g., Propidium Iodide staining).
    • Expected Result: You should observe a cell cycle profile consistent with arrest, such as an increase in the percentage of cells in the G1 or G2 phases, which provides functional evidence for the decrease in cyclin B [1].

References

BPIQ-I Chemical and Application Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available key information on BPIQ-I for your reference.

Property Description
Alternate Names 8-[(3-Bromophenyl)amino]-3-methyl-3H-imidazo[4,5-g]-quinazoline [1]
CAS Number 174709-30-9 [1]
Molecular Formula C₁₆H₁₂BrN₅ [1]
Molecular Weight 354.2 g/mol [1]
Primary Documented Application Potent and specific inhibitor of the tyrosine kinase activity of EGFR [1]
Reported Mechanism Believed to interact with cells via various receptors, modulating intracellular signaling molecules and potentially engaging with specific transcription factors [1]

Experimental Workflow for CDK1 Analysis

For research on CDK1, which is a validated cancer therapy target [2], a typical analysis workflow involves gene expression validation, functional assessment, and compound screening. The following diagram outlines this general process, which can be optimized for various inhibitors.

Start Start: CDK1 Analysis A In Silico Analysis Start->A A1 Database Mining (TCGA, GEO, HPA) A->A1 B Functional Validation (In Vitro) B1 Gene Knockdown (shRNA/siRNA) B->B1 C Inhibitor Screening & Mechanism C1 Compound Identification (Molecular Docking) C->C1 A2 Prognostic Correlation (KM Survival Analysis) A1->A2 A2->B B2 Phenotypic Assays (Proliferation, Migration) B1->B2 B2->C C2 Cellular Validation (CTS, ITDR) C1->C2 C2->A2 Validate Prognostic Link

Key Protocols for CDK1 Research

For your troubleshooting guides and FAQs, here are detailed methodologies for key experiments in the CDK1 analysis workflow, based on current literature.

In Silico Analysis of CDK1 Expression and Prognosis

This protocol helps establish the baseline clinical relevance of CDK1 in a specific cancer type.

  • Objective: To analyze CDK1 mRNA and protein expression levels across public databases and evaluate its correlation with patient survival.
  • Data Sources: Utilize The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) datasets (e.g., GSE39582, GSE81582) for mRNA expression. Use the Human Protein Atlas (HPA) for protein-level validation [3].
  • Methodology:
    • Employ R packages like limma to extract and compare CDK1 expression data between tumor and normal samples [3].
    • Use platforms like GEPIA and UALCAN for integrated analysis of TCGA and GTEx data [3].
    • For survival analysis, categorize patients into high and low CDK1 expression groups based on median expression. Perform Kaplan-Meier (KM) survival analysis using the R survival package, and generate Receiver Operating Characteristic (ROC) curves with the pROC package to assess diagnostic value [3].
Functional Validation via CDK1 Knockdown

This assay confirms the functional role of CDK1 in tumorigenesis.

  • Objective: To determine the effect of CDK1 loss-of-function on cancer cell phenotypes.
  • Cell Lines: Use relevant colorectal cancer (CRC) or other cancer cell lines [3].
  • Knockdown: Transfect cells with CDK1-specific shRNA or siRNA to silence gene expression [3].
  • Phenotypic Assays:
    • Cell Proliferation: Use the CCK-8 assay to measure cell viability at 0, 24, 48, and 72 hours post-transfection [3].
    • Clonogenicity: Perform colony formation assays by fixing and staining cells with crystal violet after 1-2 weeks of culture [3].
    • Migration & Invasion: Use Transwell assays with or without Matrigel coating to assess cell migration and invasive potential, respectively. Wound healing assays can also be used to monitor cell migration over time [3].
Identifying and Validating CDK1 Inhibitors

This protocol is key for screening potential compounds like this compound.

  • Objective: To identify and biochemically validate small molecules that inhibit CDK1.
  • Compound Screening: Use molecular docking with a modeled CDK1 kinase structure to virtually screen compound libraries (e.g., traditional Chinese medicine monomers) for binding affinity at the ATP-binding site [3].
  • Validation Assays:
    • Cellular Thermal Shift Assay (CETSA): To confirm direct target engagement in a cellular context. This assay measures the stabilization of the target protein (CDK1) upon binding to the compound under thermal stress [3].
    • Isothermal Dose-Response (ITDR): To quantify the binding affinity and potency of the inhibitor by measuring target stability across a range of compound concentrations at a fixed temperature [3].

Critical Troubleshooting Notes for Your Guides

When creating FAQs, you should prominently address the following:

  • Specificity of this compound: Caution researchers that this compound is primarily characterized as an EGFR inhibitor [1]. Any proposed use for CDK1 analysis would require rigorous experimental validation to confirm binding and inhibitory activity.
  • Off-Target Effects: Kinase inhibitors are often promiscuous. Stress the importance of using multiple orthogonal assays (e.g., in vitro kinase assays, CETSA) to confirm that observed phenotypic effects are truly due to CDK1 inhibition and not off-target activity.
  • Cell Line Context: The expression and role of CDK1 can vary significantly between different cancer types and cell lines [2]. Recommendations for assay conditions (e.g., siRNA concentration, incubation times) should be presented as starting points that require optimization in the user's specific experimental system.

References

Efficacy of Topotecan and Other Second-Line Agents in SCLC

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes recent efficacy findings for topotecan and other relevant agents, which could serve as a baseline for future comparisons with BPIQ-I.

Therapeutic Agent Study Type / Context Key Efficacy Findings
Topotecan (intravenous) Real-world cohort (2024) [1] mPFS: 1.9 months; mOS: 5.6 months
Topotecan (oral) Phase II clinical trial (2001) [2] ORR: 23%; mOS: 32 weeks (approx. 7.4 months)
Liposomal Irinotecan Phase III RESILIENT trial (2024) [3] mOS: 7.9 months vs. topotecan's 8.3 months (HR: 1.11); ORR: 44.1% vs. topotecan's 21.6%
Anlotinib Retrospective cohort study (2024) [4] mPFS: 5.6 months vs. topotecan's 2.2 months (HR: 0.50); DCR: 70.0% vs. topotecan's 23.1%
Combination Therapy (e.g., Irinotecan-Platinum) Retrospective study (2024) [5] In platinum-resistant SCLC: mPFS: 3.73 months for combinations vs. 1.90 months for single-agent

Experimental Protocols for Reference

For your comparison guide, here are the core methodologies from the cited studies that generated the efficacy data above.

  • Typical Trial Design for Second-Line SCLC: These studies generally involve patients with extensive-stage SCLC who have progressed after first-line platinum-based chemotherapy. Patients are often stratified as having platinum-sensitive (relapse >90 days after first-line) or platinum-resistant (relapse ≤90 days after first-line) disease [5] [2].
  • Treatment Regimens:
    • Intravenous Topotecan: 1.5 mg/m² per day, administered on days 1-5 of a 21-day cycle [3] [2].
    • Oral Topotecan: 2.3 mg/m² per day, administered on days 1-5 of a 21-day cycle [2].
    • Liposomal Irinotecan: 70 mg/m², administered intravenously every 2 weeks in a 6-week cycle [3].
  • Endpoint Assessments:
    • Tumor Response: Assessed by investigators using RECIST 1.1 (Response Evaluation Criteria in Solid Tumors). Scans (CT or MRI) are typically performed at baseline and every 6-9 weeks thereafter [5] [4].
    • Survival: Overall Survival (OS) and Progression-Free Survival (PFS) are calculated from the initiation of second-line therapy [4].
    • Safety: Adverse events are recorded and graded using CTCAE (Common Terminology Criteria for Adverse Events) v5.0 [5] [3].

Topotecan's Molecular Mechanism of Action

Understanding topotecan's mechanism can help frame the biological rationale for future comparisons. It is a topoisomerase I inhibitor that works by blocking the religation step in DNA replication, leading to DNA damage and apoptosis [6] [7]. Preclinical studies also suggest it may inhibit the PI3K/Akt survival signaling pathway and downstream targets like HIF-1α and VEGF, potentially reversing platinum resistance [7].

The diagram below illustrates this mechanism and its downstream effects.

G Topotecan Topotecan Topo_I Topo_I Topotecan->Topo_I Inhibits Akt_Pathway Akt_Pathway Topotecan->Akt_Pathway Downregulates (Preclinical) DNA_Replication DNA_Replication Topo_I->DNA_Replication Blocks religation during DSB DSB DNA_Replication->DSB Causes Apoptosis Apoptosis DSB->Apoptosis Induces HIF_VEGF HIF_VEGF Akt_Pathway->HIF_VEGF Regulates

Suggestions for Further Research

Since direct data on this compound is unavailable, here are potential paths to find the information you need:

  • Verify the Compound Name: Confirm the correct published nomenclature for this compound. It might be an internal code from a specific pharmaceutical company or academic institution.
  • Search Broader Databases: Explore specialized databases like the CAS Registry or the Integrity database using the molecular structure if the name yields no results.
  • Consult Early Research: The compound may be so novel that only early, non-comparative preclinical data (e.g., in vitro cell line studies) is available. Searching for "this compound" in preprint servers or conference abstracts might be productive.

References

BPIQ-I and Comparator EGFR Inhibitors at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes available data on BPIQ-I and other EGFR inhibitors from the search results.

Inhibitor Name Type / Generation Key Target(s) Noted Experimental Context Reported Quantitative Data (from cited studies)
This compound [1] EGFR Inhibitor EGFR Phenotypic screen in organotypic hippocampal culture model of epilepsy. Tested at 10 μM [1]. Normalized electrographic load: 0.748 [1].
Gefitinib [2] [3] First-Generation TKI EGFR (reversible) Treatment of advanced lung adenocarcinoma with common EGFR mutations. In patients with L858R mutation, one study reported a median OS of 48.4 ± 6.3 months [3].
Erlotinib [2] [3] First-Generation TKI EGFR (reversible) Treatment of advanced lung adenocarcinoma with common EGFR mutations. In patients with L858R mutation, one study reported a median OS of 30.8 ± 3.3 months [3].
Afatinib [3] [4] Second-Generation TKI ErbB family (irreversible) Treatment of advanced lung adenocarcinoma; compared to 1st-gen TKIs. Associated with longer PFS across all mutation types in one study [3]. In another, median OS was 30 months [4].
JAK3 Inhibitor VI [2] JAK3 / Mutant-EGFR JAK3, EGFR T790M/L858R Rediscovered as a selective inhibitor for the drug-resistant EGFR T790M/L858R mutant. Selectively inhibits EGFR T790M/L858R in vitro and in NCI-H1975 cells, with weaker effect on WT EGFR [2].

Experimental Context and Workflows

For the data presented, here is the experimental background and methodology.

  • For this compound [1]:

    • Experimental Model: Organotypic hippocampal culture model of acquired epilepsy.
    • Primary Readout: Effects on spontaneous epileptiform activity.
    • Key Metrics: The study quantified the effect on Cumulative Seizure Duration, Average Event Rate, and Electrographic Load. The data in the table above shows the values normalized to the control (Norm.) [1].
    • Protocol Insight: The simplified screening platform used standard tissue culture plates and commercially available microwire electrodes to monitor chronic epileptiform activity in inhibitor-treated cultures.
  • For Clinical EGFR TKIs (Gefitinib, Erlotinib, Afatinib) [3] [4]:

    • Study Design: Retrospective analyses of patient outcomes from real-world clinical practice and electronic medical records.
    • Patient Population: Patients with advanced lung adenocarcinoma harboring EGFR mutations.
    • Primary Endpoints: Progression-Free Survival (PFS) and Overall Survival (OS).
    • Methodological Note: EGFR mutation status was determined from tumor tissues using methods like the PNA-LNA PCR clamp or direct sequencing [4].
  • For JAK3 Inhibitor VI [2]:

    • Discovery Method: Screening a kinase inhibitor library against recombinant cytoplasmic domains of EGFR mutants (WT, L858R, T790M/L858R).
    • Key Assays: In vitro kinase assays, measurement of autophosphorylation in NCI-H1975 cells, cell proliferation assays (MTT), and docking simulations.
    • Core Finding: It is a gatekeeper mutant selective TKI, offering a strategy to find new EGFR T790M inhibitors by repositioning existing JAK inhibitors [2].

EGFR Signaling Pathway and Inhibitor Mechanism

The diagram below illustrates the core EGFR signaling pathway and the site of action for the inhibitors discussed.

G cluster_inhibitors TKI Inhibition Site EGF EGF EGFR EGFR (Dimer) EGF->EGFR Binding P_EGFR p-EGFR (Active) EGFR->P_EGFR Dimerization Autophosphorylation P_Proteins p-Shc, p-Grb2 P_EGFR->P_Proteins Adaptor Proteins Ras Ras-GTP P_Proteins->Ras SOS Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cell_Prolif Cell Proliferation & Survival ERK->Cell_Prolif TKI_Group This compound, Gefitinib, Erlotinib, Afatinib (Compete with ATP) TKI_Group->P_EGFR Inhibits

Diagram Title: Core EGFR Signaling Pathway and TKI Inhibition

Key Insights for Researchers

  • This compound's Research Context: The available data for this compound comes from a neuroscience-based phenotypic screen, not a classic oncology setting [1]. Its performance in models specifically designed for EGFR-driven cancers may be an area for further investigation.
  • Mutation-Specific Efficacy: Clinical data consistently shows that the type of EGFR mutation (e.g., exon 19 deletion vs. L858R) significantly impacts the efficacy of TKIs [3] [4]. This underscores the necessity of genetic profiling in both research and clinical practice.
  • Overcoming Resistance: The finding that JAK3 Inhibitor VI can selectively target the resistant T790M "gatekeeper" mutant highlights a promising strategy: repurposing existing kinase inhibitors to overcome drug resistance by exploiting structural similarities between kinases [2].

References

Overview of Anticancer Quinoline Derivatives

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quinoline derivatives discussed in recent scientific literature, their structural features, and primary anticancer mechanisms.

Compound Name Structural Features Primary Cancer Model(s) Studied Core Anticancer Mechanism(s) Key Experimental Findings
DFIQ [1] [2] Novel synthetic derivative; dimethylamine, fluorine groups [1] NSCLC (H1299, A549) [1] [2] Induces apoptosis, disrupts autophagy, promotes mitochondrial damage, sensitizes to ferroptosis [1] [2] IC50: 2.81-5.06 µM (24-48h) [1]; Reduces tumor growth in zebrafish xenograft [1]
Tetrahydroquinolinone 4a [3] 3-(1-naphthylmethyl) substitution, carbonyl at position 2 [3] Lung (A549), Colon (HCT-116) cancer [3] Induces G2/M cell cycle arrest, triggers intrinsic/extrinsic apoptosis pathways [3] IC50: ~11 µM (A549), ~13 µM (HCT-116) [3]; Selective toxicity vs. normal kidney cells [3]
9IV-c [4] Trimethoxyquinoline with styryl and aniline groups [4] Lung (A549), C26 cancer cells [4] Tubulin polymerization inhibition, G2/M cell cycle arrest, intrinsic apoptosis [4] IC50: 1.66 µM (A549), 1.21 µM (C26) [4]; Inhibits tumor growth in BALB/c mice [4]
3a1 [5] 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline hybrid [5] Liver (HepG2), Ovarian (SK-OV-3), Lung (NCI-H460) cancer [5] Upregulates Bax/p53, downregulates Bcl-2, activates caspase-9/3, induces ROS [5] IC50: <10.12 µM (HepG2, vs. Cisplatin) [5]; Inhibits tumor growth in HepG2 mouse xenograft [5]

Detailed Experimental Insights

For a deeper understanding, here is a breakdown of the experimental methodologies and mechanistic insights for these compounds.

Key Experimental Protocols

The data in the table above was generated using standard and specialized pharmacological assays:

  • In Vitro Cytotoxicity (IC50 Determination): Typically performed using the MTT assay. Cells are treated with a range of compound concentrations for 24-72 hours, and the concentration that reduces cell viability by 50% (IC50) is calculated [3] [1] [5].
  • Apoptosis Detection: Often measured by Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. This distinguishes early apoptotic (Annexin V+/PI-) and late apoptotic (Annexin V+/PI+) cells [1].
  • Cell Cycle Analysis: Conducted by staining cellular DNA with PI and analyzing via flow cytometry to determine the percentage of cells in each phase (G0/G1, S, G2/M) [3] [4].
  • Western Blotting: Used to detect changes in protein expression related to apoptosis (e.g., Bax, Bcl-2, cleaved caspase-3), cell cycle (e.g., p21), and other pathways [1] [5] [4].
  • In Vivo Efficacy: Evaluated in animal models like zebrafish xenografts [1] or mouse xenografts [5] [4], where human tumor cells are implanted and tumor growth is monitored after compound treatment.
Mechanisms of Action and Signaling Pathways

The quinoline derivatives listed exert their effects through complex, interconnected signaling networks. The following diagram illustrates the key cellular pathways involved in their anticancer actions, particularly for DFIQ and compound 3a1:

G QuinolineCompounds Quinoline Derivatives (e.g., DFIQ, 3a1) MitochondrialStress Mitochondrial Stress QuinolineCompounds->MitochondrialStress DNADamage DNA Damage QuinolineCompounds->DNADamage AutophagicDysfunction Autophagic Dysfunction QuinolineCompounds->AutophagicDysfunction ROS ROS Accumulation MitochondrialStress->ROS BaxBcl2 ↑ Bax / ↓ Bcl-2 Ratio MitochondrialStress->BaxBcl2 ROS->AutophagicDysfunction DFIQ FerroptosisSensitization Ferroptosis Sensitization ROS->FerroptosisSensitization DFIQ CellCycleArrest Cell Cycle Arrest (G2/M Phase) DNADamage->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis AutophagicDysfunction->FerroptosisSensitization DFIQ CaspaseActivation Caspase-9/-3 Activation BaxBcl2->CaspaseActivation CaspaseActivation->Apoptosis PARPCleavage PARP Cleavage CaspaseActivation->PARPCleavage PARPCleavage->Apoptosis

The pathways highlighted in the diagram can be summarized as follows:

  • Apoptosis Induction (Intrinsic Pathway): A common mechanism. Compounds like 3a1 and 9IV-c promote an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. This disrupts mitochondrial integrity, leading to the activation of caspase-9 and caspase-3, and ultimately causing programmed cell death [5] [4].
  • Cell Cycle Arrest: Multiple compounds, including 9IV-c and Tetrahydroquinolinone 4a, halt the cell cycle at the G2/M phase, preventing cancer cells from dividing [3] [4].
  • Reactive Oxygen Species (ROS) and Metabolic Stress: DFIQ and 3a1 induce a significant accumulation of ROS, such as superoxide anions, which causes oxidative damage to cellular components and promotes cell death [1] [5].
  • Dysregulation of Autophagy and Ferroptosis: DFIQ has a multi-faceted mechanism. It disrupts the autophagic flux and lysosomal function, leading to the accumulation of damaged proteins and organelles. This ROS-induced autophagic dysfunction also sensitizes cells to a non-apoptotic cell death called ferroptosis, which is characterized by iron-dependent lipid peroxidation [2].

How to Proceed with Your Comparison

Since direct data on BPIQ-I was not located, you can take the following steps to build a comprehensive comparison:

  • Locate Primary Studies on this compound: The data for a direct comparison likely exists in the original research articles where BPIQ and its analogs were first developed and tested. I suggest searching for these specific papers on academic platforms like PubMed or Google Scholar using keywords such as "BPIQ structure," "BPIQ anticancer," or the official chemical name "2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one" [1].
  • Benchmark Against Commonalities: Once you have the data for this compound, you can benchmark it against the common trends shown by other quinoline derivatives. For example, you can compare its IC50 values, its efficacy in similar cancer cell lines (like A549), and whether its mechanism involves ROS generation, apoptosis, or autophagy disruption.

References

Experimental Data and Protocols for Camptothecin

Author: Smolecule Technical Support Team. Date: February 2026

While data on BPIQ-I is missing, the search yielded well-established experimental protocols and mechanistic data for camptothecin, which serves as a key reference point.

Detailed Camptothecin Apoptosis Induction Protocol The table below summarizes a standard protocol for using camptothecin as a positive control for apoptosis induction [1] [2].

Parameter Specification
Stock Solution 1 mM in DMSO [1] [2]
Final Working Concentration 4–6 µM [1] [2]
Incubation Time 2 to 12 hours (time-course experiment recommended) [1] [2]
Culture Conditions 37°C in a humidified, 5% CO2 incubator [1]
Negative Control Culture medium with an equivalent dilution of DMSO only [1]

Key Mechanisms of Action of Camptothecin The diagram below outlines the core mechanism by which camptothecin exerts its anti-cancer effect.

This core mechanism can lead to different cell fates, such as apoptosis or senescence, depending on the cellular context, as shown in a study comparing two glioblastoma cell lines [3].

References

Examples of Anticancer Compound Evaluation in Research

Author: Smolecule Technical Support Team. Date: February 2026

The tables below summarize experimental data from recent studies on different novel compounds, showing the type of information you might expect to find for BPIQ-I.

Table 1: Evaluation of a Novel Tetrahydroquinolinone Derivative (Compound 4a) This table summarizes the cytotoxic activity and mechanism of a synthesized tetrahydroquinolinone derivative [1].

Evaluation Aspect Experimental Findings

| Cytotoxicity (IC50) | HCT-116 (colon cancer): ~13 µM A549 (lung cancer): 11.33 ± 0.67 µM | | Selectivity | Minimal suppressive effect on normal human kidney (HEK293) cells. | | Mechanism of Action | Induces cell cycle arrest at the G2/M phase; triggers apoptosis via intrinsic and extrinsic pathways. | | Key Experiments | MTT assay, colony formation assay, cell cycle analysis (flow cytometry), Annexin V-FITC/7-AAD staining. |

Table 2: Investigation of Mannose as an Adjuvant in Lung Cancer This table shows how a simple sugar, mannose, was tested for its ability to enhance standard chemotherapy [2].

Evaluation Aspect Experimental Findings
Antiproliferative Effect Inhibited proliferation of A549 and H1299 NSCLC cells.
Effect on Cisplatin Promoted cisplatin-mediated apoptosis in lung cancer cells.
Antimetastatic Effect Reduced invasion and migration of cancer cells in vitro.
Proposed Mechanism Induced G0/G1 cell cycle arrest; inhibited PI3K/AKT and ERK signaling pathways.
Key Experiments CCK-8 cell viability assay, Transwell migration/invasion assays, cell cycle and apoptosis analysis (flow cytometry), western blot.

Experimental Workflow for Preclinical Drug Comparison

The research on the tetrahydroquinolinone derivative provides a clear example of a standard workflow for evaluating a novel compound [1]. The diagram below outlines this multi-stage process.

cluster_mechanism Detailed Mechanism Analysis Start Compound Synthesis Step1 In Vitro Cytotoxicity Screening (MTT Assay) Start->Step1 Step2 Selectivity Assessment (Normal Cell Lines) Step1->Step2 Step3 Mechanism of Action Studies Step2->Step3 Step4 Lead Compound Identification Step3->Step4 M1 Cell Cycle Analysis (Flow Cytometry) Step3->M1 M2 Apoptosis Assay (Annexin V/7-AAD) M3 Colony Formation Assay M4 Signaling Pathway Analysis (Western Blot)

How to Locate Information on this compound

To find the specific data you need on this compound, I suggest the following steps:

  • Check Scientific Databases: Conduct a targeted search on platforms like PubMed, Google Scholar, or SciFinder. Use the exact term "this compound" and consider if it might be an acronym or a code for a larger chemical name.
  • Search Clinical Trial Registries: If this compound is an advanced candidate, it may be listed on registries such as ClinicalTrials.gov.
  • Review Patent Literature: The compound might be disclosed in patent applications, which can be a source of detailed chemical and early biological data.

References

BPIQ-I performance vs other kinase inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

A Framework for Kinase Inhibitor Comparison

For researchers developing a comparison guide, the key is to structure comparisons around standardized efficacy, safety, and mechanistic data. The table below outlines core comparison categories, using established inhibitors as examples from the search results.

Key Dimensions for Kinase Inhibitor Comparison

Comparison Category Description Example: BCR-ABL Inhibitors in CML

| Efficacy Metrics | Key clinical trial endpoints to quantify treatment effect. | - CCyR (Complete Cytogenetic Response): Rate after 12 months of treatment [1].

  • MMR (Major Molecular Response): Rate after 12 months of treatment [1].
  • Rate of Progression to advanced disease stages (e.g., Accelerated/Blast Phase) [1]. | | Safety & Tolerability Profile | Characteristic adverse events and laboratory abnormalities. | - Dasatinib: Higher rates of pleural effusion and thrombocytopenia [1].
  • Nilotinib: Higher rates of dermatologic toxicity, headache, and biochemical abnormalities [1].
  • Imatinib: Lower rates of the above, but higher rates of edema, gastrointestinal events, and muscle spasms [1]. | | Biochemical & Cellular Potency | In vitro data showing mechanism of action and strength. | - In vivo effects: Measurement of apoptosis induction and modulation of intracellular calcium concentration and oxidative stress in patient leukocytes [2].
  • BCR-ABL Inhibition Potency: Nilotinib (20-30x more potent than imatinib), Dasatinib (325x more potent) [1]. | | Binding Mechanism & Type | Structural interaction with the kinase target, influencing selectivity. | - Type I: Binds to the active kinase conformation (ATP-competitive) [3].
  • Type II: Binds to the inactive kinase conformation (e.g., Imatinib, Nilotinib) [3] [1].
  • Allosteric (Type III): Binds to a site other than the ATP-binding pocket, often highly selective [3]. |

Experimental Protocols for Key Data

When citing experimental data in a guide, it is crucial to provide the methodology for reproducibility. Here are summaries of common protocols based on the search results.

  • In Vitro Kinase Inhibition Assay: This biochemical assay measures a compound's direct ability to inhibit the kinase target. The results are typically reported as an IC50 value (the concentration required for 50% inhibition of kinase activity), which is a standard measure of potency [3].

  • Cellular Apoptosis Assay (Annexin V/PI Staining): This protocol assesses the cell-killing (cytotoxic) effect of the inhibitor. After treating cancer cell lines with the inhibitor, cells are stained with Annexin V-FITC and Propidium Iodide (PI). The population of cells in early apoptosis (Annexin V+/PI-) and late apoptosis/necrosis (Annexin V+/PI+) is then quantified using flow cytometry [4]. This provides direct evidence of the drug's functional effect.

  • Cytotoxicity Assay (MTT Assay): This method measures cell viability and metabolic activity after drug treatment. Cells are incubated with the inhibitor and then with MTT reagent. Living cells reduce MTT to purple formazan crystals, which are dissolved, and the solution's absorbance is measured at 570 nm. The results are used to calculate the IC50 for cell viability, indicating the compound's effectiveness in a cellular context [4].

Visualizing Key Signaling Pathways

Kinase inhibitors exert their effects by disrupting specific cellular signaling pathways. The diagram below maps a simplified, common oncogenic signaling cascade and potential inhibition points.

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS GTPase RTK->RAS Activates RAF RAF Kinase RAS->RAF Activates MEK MEK Kinase RAF->MEK Phosphorylates ERK ERK Kinase MEK->ERK Phosphorylates Nuclear Proliferation Survival Translation ERK->Nuclear Regulates Inhibitor1 Type I/II Inhibitor (e.g., Imatinib) Inhibitor1->RTK Inhibits Inhibitor2 Allosteric Inhibitor (e.g., Trametinib) Inhibitor2->MEK Inhibits

  • Figure 1: Simplified MAPK Signaling Pathway & Inhibition* This diagram illustrates a central signaling cascade (MAPK pathway) often targeted in cancer therapy [3]. It shows how different inhibitor types, such as ATP-competitive inhibitors and allosteric inhibitors, can target different nodes within the same pathway [3].

How to Locate Specific Compound Data

Since "BPIQ-I" was not found, here are practical steps to gather the necessary data for your guide:

  • Verify the Compound's Identity: Confirm the precise chemical name or research code (e.g., "this compound" might be a project-specific internal code). Cross-reference with public databases like PubChem.
  • Search for Publications: Use specialized scientific databases such as PubMed and Google Scholar to search for the confirmed compound name. Look for primary research articles and preclinical studies.
  • Consult Regulatory Filings: If the compound has entered clinical trials, check clinicaltrials.gov and regulatory documents from the FDA or EMA for detailed reports on efficacy and safety.

References

×

XLogP3

3.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

353.02761 Da

Monoisotopic Mass

353.02761 Da

Heavy Atom Count

22

MeSH Pharmacological Classification

Protein Kinase Inhibitors

Wikipedia

BPIQ-I

Dates

Last modified: 08-15-2023

Quinoline-Based Compound BPIQ Exerts Anti-Proliferative Effects on Human Retinoblastoma Cells via Modulating Intracellular Reactive Oxygen Species

Kai-Chun Cheng, Chun-Tzu Hung, Kuo-Jen Chen, Wen-Chuan Wu, Jau-Ling Suen, Cheng-Hsien Chang, Chi-Yu Lu, Chih-Hua Tseng, Yeh-Long Chen, Chien-Chih Chiu
PMID: 26564153   DOI: 10.1007/s00005-015-0368-4

Abstract

Retinoblastoma (Rb) is the most common primary intraocular malignant tumor of childhood. It is important to develop the strategy for Rb treatment. We have tested a quinolone derivative 2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy]phenyl}-11H-indeno[1,2-c]quinolin-11-one (BPIQ) for its anti-cancer effects against Rb via cultured human Rb cell line Y79. Our results showed that BPIQ significantly inhibits cell growth of Y79. Furthermore, the flow cytometer-based assays and Western blotting showed that BPIQ induces the apoptosis of Y79 via increasing the level of reactive oxygen species (ROS). Besides, the activation of γH2AX, a DNA damage sensor in human Y79 cells was also observed, indicating the potential of BPIQ for causing DNA damage of Rb cells. On the contrary, BPIQ-induced apoptosis of Y79 cells was attenuated significantly by N-acetyl-L-cysteine (NAC), an ROS scavenger. The results of Western blot showed that BPIQ down-regulates the levels of anti-apoptotic proteins Bcl-2, survivin and XIAP while up-regulates the pro-apoptotic proteins Bad, Bax and Bid. Our present study demonstrated the anti-proliferative effect of BPIQ in human Y79 cells. The inhibitory effect of BPIQ on the proliferation of Y79 cells is, at least, partly mediated by the regulation of ROS and DNA damage pathway. In conclusion, BPIQ may provide an alternative option in the chemotherapeutics or chemoprevention on the Rb therapy in the future.


Role of a tyrosine kinase in the CO2-induced stimulation of HCO3- reabsorption by rabbit S2 proximal tubules

Yuehan Zhou, Patrice Bouyer, Walter F Boron
PMID: 16705143   DOI: 10.1152/ajprenal.00520.2005

Abstract

A previous study demonstrated that proximal tubule cells regulate HCO(3)(-) reabsorption by sensing acute changes in basolateral CO(2) concentration, suggesting that there is some sort of CO(2) sensor at or near the basolateral membrane (Zhou Y, Zhao J, Bouyer P, and Boron WF Proc Natl Acad Sci USA 102: 3875-3880, 2005). Here, we hypothesized that an early element in the CO(2) signal-transduction cascade might be either a receptor tyrosine kinase (RTK) or a receptor-associated (or soluble) tyrosine kinase (sTK). In our experiments, we found, first, that basolateral 17.5 microM genistein, a broad-spectrum tyrosine kinase inhibitor, virtually eliminates the CO(2) sensitivity of HCO(3)(-) absorption rate (J(HCO(3))). Second, we found that neither basolateral 250 nM nor basolateral 2 microM PP2, a high-affinity inhibitor for the Src family that also inhibits the Bcr-Abl sTK as well as the Kit RTK, reduces the CO(2)-stimulated increase in J(HCO(3)). Third, we found that either basolateral 35 nM PD168393, a high-affinity inhibitor of RTKs in the erbB (i.e., EGF receptor) family, or basolateral 10 nM BPIQ-I, which blocks erbB RTKs by competing with ATP, eliminates the CO(2) sensitivity. In conclusion, the transduction of the CO(2) signal requires activation of a tyrosine kinase, perhaps an erbB. The possibilities include the following: 1) a TK is simply permissive for the effect of CO(2) on J(HCO(3)); 2) a CO(2) receptor activates an sTK, which would then raise J(HCO(3)); 3) a CO(2) receptor transactivates an RTK; and 4) the CO(2) receptor could itself be an RTK.


Tyrosine kinase inhibitors. 9. Synthesis and evaluation of fused tricyclic quinazoline analogues as ATP site inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor

G W Rewcastle, B D Palmer, A J Bridges, H D Showalter, L Sun, J Nelson, A McMichael, A J Kraker, D W Fry, W A Denny
PMID: 8632415   DOI: 10.1021/jm950692f

Abstract

Following the discovery of 4-[(3-bromophenyl)amino]-6,7-dimethoxyquinazoline (4; PD 153035) as an extremely potent (IC(50) 0.025 nM) inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR), several fused tricyclic quinazoline analogues have been prepared and evaluated for their ability to inhibit the enzyme. The most potent compound was the linear imidazo[4,5-g]quinazoline (8), which exhibited an IC(50) of 0.008 nM for inhibition of phosphorylation of a fragment of phospholipase C-gamma-1 as substrate. While N-methyl analogues of 8 showed similar potency, analogous N-[2-(dimethylamino)ethyl] derivatives were less effective. The next most potent compounds were the linear pyrazoloquinazolines (19 and 20) (IC(50)s 0.34 and 0.44 nM) and pyrroloquinazoline (21) (IC(50) 0.44nM), while several other linear tricyclic ring systems of similar geometry to 8 (triazolo-, thiazolo-, and pyrazinoquinazolines) were less effective. In the imidazo[4,5-g]quinazoline and pyrroloquinazoline series, the corresponding angular isomers were also much less effective than the linear ones. These results are consistent with structure-activity relationship studies previously developed for the 4-[(3-bromophenyl)amino] quinazolines, which suggested that small electron-donating substituents at the 6- and 7-positions were desirable for high potency. Cellular studies of the linear imidazoloquinazoline 8 show that it can enter cells and rapidly and very selectively shut down EGF-stimulated signal transmission by binding competitively at the ATP site of the EGFR.


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